Ethyl hydrogen sebacate
Description
Properties
IUPAC Name |
10-ethoxy-10-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCDMPHHUODDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883479 | |
| Record name | Decanedioic acid, 1-ethyl ester | |
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Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-55-0 | |
| Record name | 1-Ethyl decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Ethoxy-10-oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydrogen sebacate | |
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| Record name | Decanedioic acid, 1-ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, 1-ethyl ester | |
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| Record name | Ethyl hydrogen sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.686 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-Ethoxy-10-oxodecanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK6SW872Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl Hydrogen Sebacate (CAS 693-55-0)
This guide provides a comprehensive technical overview of Ethyl Hydrogen Sebacate (EHS), a bifunctional organic compound of significant interest in chemical synthesis and materials science. With its unique structure featuring both a terminal carboxylic acid and an ethyl ester, EHS serves as a versatile building block and intermediate. This document will delve into its core properties, synthesis protocols, reactivity, applications, and analytical methodologies, offering field-proven insights for professionals in research and development.
Core Chemical Identity and Physicochemical Properties
Ethyl hydrogen sebacate, also known as 10-ethoxy-10-oxodecanoic acid, is the mono-ethyl ester of sebacic acid, a ten-carbon dicarboxylic acid.[1][2][3] This structure imparts dual reactivity, making it a valuable intermediate in organic synthesis. The compound typically appears as a white crystalline solid or powder at room temperature.[4][5][6]
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential physical and chemical properties of Ethyl Hydrogen Sebacate.
| Property | Value | Source(s) |
| CAS Number | 693-55-0 | [1][2][7] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][7][8][9] |
| Molecular Weight | 230.30 g/mol | [7][8][9] |
| Melting Point | 35-38 °C | [2][7] |
| Boiling Point | 336 °C at 760 mmHg | [1] |
| Density | 1.024 g/cm³ | [1] |
| Flash Point | 119 °C | [1] |
| Water Solubility | 69.13 mg/L at 25 °C (estimated) | [10] |
| LogP | 2.75490 | |
| Refractive Index | 1.455 | [1][7] |
| Appearance | White Solid / Crystals | [4][5][6] |
Synthesis and Reaction Mechanisms
The synthesis of Ethyl Hydrogen Sebacate is a critical process that leverages principles of esterification equilibrium. Several methods exist, including direct esterification of sebacic acid or partial saponification of diethyl sebacate.[11] However, a well-documented and effective laboratory-scale method involves the reaction of sebacic acid and its diester, diethyl sebacate, with ethanol.
The rationale for starting with a mixture of the diacid and the diester is rooted in Le Chatelier's principle. The initial presence of the diester product shifts the reaction equilibrium, suppressing the formation of more diester and thereby favoring the desired monoester as the primary product.[11]
Experimental Protocol: Laboratory Synthesis of Ethyl Hydrogen Sebacate
This protocol is adapted from a standard procedure published in Organic Syntheses.[11]
Step 1: Initial Setup
-
In a 1-liter modified Claisen flask, combine 202 g (1 mole) of sebacic acid, 150 g (0.58 mole) of diethyl sebacate, 50 cc of di-n-butyl ether, and 30 g of concentrated hydrochloric acid.
-
Causality: Di-n-butyl ether is used as a high-boiling solvent to ensure the reaction mixture remains homogeneous at the required temperatures.[11]
-
Step 2: Homogenization
-
Attach a reflux condenser and heat the flask in a Wood's metal bath at 160–170 °C until the mixture becomes completely homogeneous.[11]
Step 3: Esterification Reaction
-
Lower the bath temperature to 120–130 °C.
-
Add 60 cc (1 mole) of 95% ethyl alcohol through the condenser and allow the mixture to reflux for two hours.[11]
-
Add an additional 20 cc portion of ethyl alcohol and continue refluxing for another two hours to drive the reaction toward completion.[11]
Step 4: Product Isolation and Purification
-
Cool the reaction vessel and perform a distillation under reduced pressure.
-
Initially, use a water pump to remove volatile components like alcohol, water, and the di-n-butyl ether.[11]
-
Switch to a higher vacuum (oil pump) for fractional distillation. The fore-run will contain unreacted diethyl sebacate (b.p. 156–158 °C at 6 mm Hg).[11]
-
Collect the main product fraction of Ethyl Hydrogen Sebacate at 183–187 °C at 6 mm Hg.[11] The resulting product should solidify upon cooling, with a melting point of 34–36 °C.[11]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl Hydrogen Sebacate.
Applications in Research and Drug Development
The unique bifunctional nature of EHS makes it a valuable molecule for several advanced applications, particularly in polymer science and pharmaceutical formulations.
-
Monomer for Specialty Polymers : EHS is an ideal monomer for producing polyesters and polyamides. Its incorporation allows for precise tuning of polymer properties, such as flexibility and impact resistance.[12] These polymers are investigated for use in biodegradable medical devices and drug delivery systems.
-
Plasticizer in Drug Formulations : Sebacate esters are well-known plasticizers used to enhance the flexibility and durability of polymers.[13][14][15] In pharmaceutical sciences, plasticizers like dibutyl sebacate are added to polymer coatings of tablets and pellets to modify drug-release profiles.[13][16] EHS can serve as a precursor or a component in such systems, improving the mechanical properties of coatings made from materials like ethyl cellulose.[8][16]
-
Intermediate in Organic Synthesis : As a derivative of sebacic acid, EHS is a precursor for a wide range of chemicals.[8][14] It can be used to synthesize other esters, amides, and various derivatives used as emollients in cosmetics, corrosion inhibitors, and lubricants, which are often components in topical drug formulations.[14]
Visualization: Application Pathways
Caption: Key application pathways for Ethyl Hydrogen Sebacate.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of Ethyl Hydrogen Sebacate is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Protocol: Standard Analytical Workflow
1. Structural Elucidation (Spectroscopy):
-
Infrared (IR) Spectroscopy : Used to confirm the presence of key functional groups. The spectrum for EHS will show a broad O-H stretch from the carboxylic acid, a sharp C=O stretch for the ester, and another C=O stretch for the acid.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the precise molecular structure, including the ethyl group and the ten-carbon backbone.
-
Mass Spectrometry (MS) : Determines the molecular weight (230.30 g/mol ) and provides fragmentation patterns that help confirm the structure.[9]
2. Purity Assessment (Chromatography):
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : These are the primary methods for determining the purity of an EHS sample. They can effectively separate the monoester from starting materials (sebacic acid) and byproducts (diethyl sebacate).
3. Assay Determination (Titration):
-
Acid-Base Titration : A simple and reliable method to quantify the concentration of the carboxylic acid moiety. The sample is dissolved in a suitable solvent and titrated with a standardized base (e.g., NaOH) to determine the purity, which is typically expected to be ≥97.5%.[6]
Safety, Handling, and Storage
Proper handling of Ethyl Hydrogen Sebacate is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound presents moderate hazards.
-
GHS Hazard Classification :
-
Handling Recommendations :
-
Storage :
-
Disposal :
-
Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[17]
-
Conclusion
Ethyl Hydrogen Sebacate (CAS 693-55-0) is a highly versatile and valuable chemical intermediate. Its bifunctional nature, combining a reactive carboxylic acid and a stable ethyl ester, provides a platform for innovation in polymer chemistry, materials science, and pharmaceutical drug development. A thorough understanding of its physicochemical properties, synthesis pathways, and handling requirements enables researchers and scientists to effectively leverage this compound in creating advanced materials and formulations.
References
-
Organic Syntheses Procedure. (n.d.). ethyl hydrogen sebacate. Organic Syntheses. Retrieved from [Link]
-
Chemsrc. (2025-08-25). ETHYL HYDROGEN SEBACATE | CAS#:693-55-0. Chemsrc. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl hydrogen sebacate, 693-55-0. The Good Scents Company. Retrieved from [Link]
-
NIST. (n.d.). ethyl hydrogen sebacate. NIST WebBook. Retrieved from [Link]
-
MOLBASE. (n.d.). ethyl hydrogen sebacate. Tetrahedron Scientific Inc - MOLBASE. Retrieved from [Link]
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Nayakem. (n.d.). sebacates plasticizers. Nayakem. Retrieved from [Link]
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Global Chemical Network. (n.d.). Applications of Monomethyl Sebacate: Beyond Basic Chemical Synthesis. Global Chemical Network. Retrieved from [Link]
-
International Castor Oil Association. (n.d.). Sebacic Acid and Esters. ICOA. Retrieved from [Link]
-
Pacific Speciality Oils. (n.d.). SEBACATES. Pacific Speciality Oils. Retrieved from [Link]
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FlavScents. (n.d.). ethyl hydrogen sebacate. FlavScents. Retrieved from [Link]
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PubMed. (1999). Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion Aquacoat ECD-30 and 20% dibutyl sebacate as plasticizer. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
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A Technical Guide to Monoethyl Sebacate for Research and Development
Prepared by a Senior Application Scientist
Introduction
Monoethyl sebacate, also known as ethyl hydrogen sebacate, is a bifunctional organic molecule classified as a monoester of a dicarboxylic acid. Derived from sebacic acid, a ten-carbon aliphatic diacid, this compound possesses both a terminal carboxylic acid group and a terminal ethyl ester group. This unique structure makes it a highly versatile intermediate and building block in various fields, particularly for researchers, scientists, and drug development professionals. Its long aliphatic backbone imparts flexibility, while the two distinct functional groups allow for targeted chemical modifications and polymerization reactions. This guide provides an in-depth look at the core chemical properties, synthesis, purification, and advanced applications of monoethyl sebacate.
Section 1: Chemical Identity and Properties
Monoethyl sebacate is a white crystalline solid at room temperature. Its identity is defined by a specific molecular structure and a corresponding set of physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | 10-ethoxy-10-oxodecanoic acid | [1][2] |
| Synonyms | Ethyl hydrogen sebacate, Sebacic acid monoethyl ester | [1][2] |
| CAS Number | 693-55-0 | [2][3] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2][4] |
| Molecular Weight | 230.30 g/mol | [1][2][4] |
| Melting Point | 35.0-41.0 °C | [3][5] |
| Boiling Point | 336 °C at 760 mmHg | [2] |
| Density | 1.024 g/cm³ | [2] |
| Flash Point | 119 °C | [2] |
Chemical Structure
The structure of monoethyl sebacate features a linear ten-carbon chain derived from sebacic acid, capped at one end by a carboxylic acid and at the other by an ethyl ester.
Caption: Chemical structure of monoethyl sebacate.
Section 2: Synthesis of Monoethyl Sebacate
The synthesis of monoethyl sebacate can be achieved through several routes, but a well-documented and reliable method involves the controlled reaction between sebacic acid and its corresponding diester, diethyl sebacate. This approach is elegant in its simplicity and leverages chemical equilibrium to favor the formation of the monoester.
Principle of Synthesis
The core of this synthesis is an ester interchange reaction. By heating an equimolar mixture of a dicarboxylic acid (sebacic acid) and its diethyl ester, the reaction reaches an equilibrium that contains a significant portion of the monoethyl ester. The causality behind this choice is rooted in Le Chatelier's principle; starting with one mole of diacid and one mole of diester, the equilibrium mixture will statistically favor the formation of approximately two moles of the monoester. This avoids the complexities of direct partial esterification of the diacid, which often yields a difficult-to-separate mixture of diacid, monoester, and diester.
Experimental Protocol: Synthesis from Sebacic Acid and Diethyl Sebacate
The following protocol is adapted from a verified procedure, demonstrating a self-validating system for achieving a high yield of the target molecule.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolecular quantities of sebacic acid (C₁₀H₁₈O₄, MW: 202.25 g/mol ) and diethyl sebacate (C₁₄H₂₆O₄, MW: 258.35 g/mol ).
-
Homogenization: Heat the flask in a suitable bath (e.g., Wood's metal or oil bath) to 160–170 °C. Maintain this temperature until the mixture becomes completely homogeneous, indicating the melting and mixing of the reactants.
-
Equilibration: Once homogeneous, the reaction proceeds towards equilibrium. While the original literature suggests adding alcohol to drive esterification, a simpler approach for this specific synthesis is to allow the mixture to equilibrate thermally. For a more controlled direct esterification, one could add a controlled amount of ethanol with an acid catalyst and monitor the reaction progress.
-
Purification (See Section 3): After the reaction period, the mixture is cooled and subjected to vacuum distillation to separate the monoethyl sebacate from unreacted starting materials and any diester present.
Section 3: Purification and Characterization
Purification is critical to obtaining monoethyl sebacate suitable for high-purity applications like polymer synthesis or pharmaceutical formulation.
Purification by Vacuum Distillation
The primary method for purifying monoethyl sebacate is fractional distillation under reduced pressure. This technique is necessary because the compound's boiling point at atmospheric pressure is high (336 °C), which can lead to thermal decomposition.[2]
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a well-insulated distillation column to ensure efficient separation.
-
Fractional Separation:
-
Initially, apply a moderate vacuum to remove any low-boiling volatile impurities.
-
Gradually increase the temperature and vacuum. Unreacted diethyl sebacate will distill first.
-
The main fraction, monoethyl sebacate , is then collected.
-
-
Solidification Precaution: It is crucial to ensure the condenser and receiving flask are maintained at a temperature above the melting point of monoethyl sebacate (e.g., >45°C) to prevent solidification, which could obstruct the apparatus.
Caption: Workflow for the synthesis and purification of monoethyl sebacate.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Titration: Acid-base titration can be used to determine the equivalent weight and confirm the presence of the single carboxylic acid group.
-
Spectroscopy: Infrared (IR) spectroscopy will show characteristic peaks for the carboxylic acid O-H stretch, the C=O of the acid, and the C=O of the ester. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural confirmation.
-
Mass Spectrometry: This technique confirms the molecular weight of 230.30 g/mol .[1]
Section 4: Applications in Research and Drug Development
The bifunctional nature of monoethyl sebacate makes it a valuable tool for scientists and developers.
Polymer Synthesis
As a monomer, monoethyl sebacate can be incorporated into polyesters and polyamides. The terminal carboxylic acid can react with diols or diamines, while the ester group can be left as a pendant chain or be hydrolyzed post-polymerization to create new functionalities. The long -(CH₂)₈- backbone is a key feature, imparting flexibility and hydrophobicity to the resulting polymer, which is desirable for creating elastomers and soft-segment polymers.
Plasticizers in Formulation
Esters of sebacic acid are well-known as high-performance plasticizers, which are additives that increase the flexibility and durability of materials. Dioctyl sebacate (DOS), for example, is used as a plasticizer in applications requiring good performance at low temperatures.[6] Monoethyl sebacate can act as a reactive plasticizer, where it can be incorporated into a polymer matrix, or as a starting material for synthesizing more complex, non-migrating plasticizers essential for medical-grade polymers and drug-eluting coatings.
Drug Development and Delivery
In drug development, excipients play a crucial role. The derivatives of monoethyl sebacate are explored for several applications:
-
Prodrugs: The carboxylic acid handle allows for the covalent attachment of drug molecules, creating ester-based prodrugs that can improve solubility or modify release profiles.
-
Controlled-Release Coatings: As a component in biodegradable polyesters, it can be used to formulate coatings for tablets or microparticles. The degradation of the polymer backbone in vivo would lead to the controlled release of the encapsulated active pharmaceutical ingredient (API).
-
Solubilizing Agents: Its structure, with both a polar head (carboxylic acid) and a long nonpolar tail, gives it amphiphilic properties, making it a candidate for use as a solubilizing agent or as a component in lipid-based drug delivery systems.
References
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PubChem. Decanedioic acid, 1-ethyl ester. National Center for Biotechnology Information. [Link]
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Chemsrc. SEBACIC ACID MONOMETHYL ESTER | CAS#:818-88-2. [Link]
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NIST. ethyl hydrogen sebacate. NIST Chemistry WebBook. [Link]
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The Good Scents Company. ethyl hydrogen sebacate. [Link]
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Wikipedia. Dioctyl sebacate. [Link]
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The Good Scents Company. (±)-1,2-hexane diol. [Link]
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Synthesis of ethyl hydrogen sebacate from sebacic acid
An In-depth Technical Guide to the Selective Synthesis of Ethyl Hydrogen Sebacate from Sebacic Acid
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the synthesis of ethyl hydrogen sebacate, a valuable monoester derived from the symmetrical dicarboxylic acid, sebacic acid. Moving beyond a simple recitation of steps, this document elucidates the chemical principles governing selective mono-esterification, details a robust and field-validated experimental protocol, and outlines the necessary analytical methods for product verification. The core challenge in this synthesis lies in overcoming the statistical distribution of products—unreacted diacid, the desired monoester, and the undesired diester. We will explore a classic, efficacious strategy that manipulates chemical equilibrium to maximize the yield of the target monoester. This paper is intended for researchers and chemical development professionals seeking a practical and scientifically grounded approach to this synthesis.
Introduction and Strategic Imperative
Sebacic acid (decanedioic acid) is a versatile, ten-carbon dicarboxylic acid, typically derived from renewable resources like castor oil.[1][2][3] Its derivatives, particularly its esters, are of significant industrial importance, serving as precursors for high-performance polymers (e.g., Nylon 6,10), plasticizers, lubricants, and cosmetics.[3][4][5][6] Ethyl hydrogen sebacate, the monoethyl ester of sebacic acid, is a key intermediate, possessing one reactive carboxylic acid group and one ester group.
The primary challenge in synthesizing ethyl hydrogen sebacate is achieving selective esterification of only one of the two chemically equivalent carboxylic acid functions. A standard acid-catalyzed esterification with ethanol will statistically yield a mixture of starting material, monoester, and diethyl sebacate. Therefore, a successful protocol must employ a specific strategy to shift the reaction equilibrium in favor of the monoester. This guide details a highly reliable method, adapted from a validated procedure, that intentionally introduces the diester product at the start of the reaction to suppress its further formation, a direct application of Le Châtelier's principle.[7]
Mechanistic Rationale for Selective Mono-esterification
The synthesis is fundamentally a Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution.[8] The mechanism, illustrated for a single carboxylic acid group, proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of ethanol, acting as a weak nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Fischer esterification mechanism for a single carboxylic acid group.
To favor the monoester, we must control the reaction equilibrium:
Sebacic Acid + EtOH ⇌ Ethyl Hydrogen Sebacate + H₂O Ethyl Hydrogen Sebacate + EtOH ⇌ Diethyl Sebacate + H₂O
The method detailed below achieves this by adding diethyl sebacate to the initial reaction mixture. This high initial concentration of the diester suppresses the forward reaction of the second equilibrium, causing the desired monoester, ethyl hydrogen sebacate, to accumulate.
A Field-Validated Experimental Protocol
This protocol is based on the robust and reproducible procedure published in Organic Syntheses, a testament to its reliability.[7] It is a self-validating system where successful separation of products by distillation confirms the reaction's outcome.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| Sebacic Acid | 202.25 | 202 g | 1.0 | Reactant |
| Diethyl Sebacate | 258.35 | 150 g | 0.58 | Equilibrium Control Agent |
| Ethanol (95%) | 46.07 | 80 cc (total) | 1.3 | Reactant |
| Hydrochloric Acid (conc.) | 36.46 | 30 g (25 cc) | 0.82 | Catalyst |
| Di-n-butyl ether | 130.23 | 50 cc | - | High-boiling Solvent |
Equipment Setup
-
1-L modified Claisen flask with a long (≥35 cm), insulated distilling column.
-
Reflux condenser.
-
Wood's metal bath or a suitable heating mantle with a temperature controller.
-
Vacuum distillation apparatus (water pump and oil pump).
-
Receiving flasks.
Step-by-Step Methodology
Caption: Step-by-step workflow for the synthesis of ethyl hydrogen sebacate.
-
Reaction Setup: In a 1-L modified Claisen flask, combine 202 g (1 mole) of sebacic acid, 150 g (0.58 mole) of diethyl sebacate, 50 cc of di-n-butyl ether, and 30 g of concentrated hydrochloric acid.[7] Attach a reflux condenser.
-
Homogenization: Heat the flask in a Wood's metal bath to 160–170°C until the mixture becomes a single homogeneous phase. The high temperature ensures all solids dissolve before the reaction begins.
-
Reactant Addition & Reflux: Lower the bath temperature to 120–130°C. Carefully add 60 cc (1 mole) of 95% ethyl alcohol through the condenser. Allow the mixture to reflux at this temperature for two hours. Following this, add an additional 20 cc of ethyl alcohol and continue refluxing for another two hours.[7] This staged addition helps maintain a favorable concentration of ethanol.
-
Purification by Vacuum Distillation: Cool the bath to approximately 75°C. Reconfigure the apparatus for vacuum distillation.
-
First, use a water pump to remove the low-boiling fractions (residual alcohol, water, and di-n-butyl ether) as you slowly increase the bath temperature to about 125°C.[7]
-
Cool the bath again to 75-80°C and switch to a high-vacuum oil pump.
-
Carefully collect the fractions as the temperature rises. The recovered diethyl sebacate will distill at 156–158°C at 6 mm Hg.[7]
-
The target product, ethyl hydrogen sebacate , is then collected at 183–187°C at 6 mm Hg .[7]
-
Expected Yield and Product Characteristics
-
Yield: This procedure typically yields 138–150 g, which corresponds to a 60–65% yield based on the initial sebacic acid.[7]
-
Appearance: The product is a white crystalline solid at room temperature.[3]
-
Melting Point: The purified product should have a sharp melting point between 34–38°C.[7][9][10]
Product Characterization and Validation
Final confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides an unambiguous structural confirmation. For ethyl hydrogen sebacate (in CDCl₃), the following signals are expected:
-
A triplet signal corresponding to the methyl protons (-OCH₂CH ₃).
-
A quartet signal for the methylene protons of the ethyl group (-OCH ₂CH₃).
-
A series of multiplets for the eight methylene groups of the sebacate backbone (-CH₂-).
-
A broad singlet for the acidic proton of the carboxylic acid (-COOH ), which is exchangeable with D₂O.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.[11]
-
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.
-
A sharp, strong absorption peak around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.
-
A strong absorption peak around 1710 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Conclusion
The selective synthesis of ethyl hydrogen sebacate from sebacic acid is a practical and achievable goal for the prepared researcher. The key to success lies not in complex reagents but in the intelligent application of fundamental chemical principles. By understanding the Fischer esterification mechanism and leveraging Le Châtelier's principle through the initial addition of the diester by-product, one can effectively control the reaction equilibrium to favor the desired monoester. The detailed protocol, validated by its inclusion in Organic Syntheses, provides a reliable pathway to obtaining high-purity ethyl hydrogen sebacate, as confirmed by fractional vacuum distillation and standard spectroscopic and physical characterization methods.
References
-
Title: ethyl hydrogen sebacate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Selective Monoesterification of the Longer Carbon Chain in a Mixture of Dicarboxylic Acids by Adsorbing and Align - RSC Publishing Source: RSC Publishing URL: [Link]
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Title: LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids Source: ChemRxiv URL: [Link]
-
Title: (PDF) Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol Source: ResearchGate URL: [Link]
-
Title: Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids - YouTube Source: YouTube URL: [Link]
-
Title: Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives Source: Wiley Online Library URL: [Link]
-
Title: Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link]
- Title: US2580931A - Production of sebacic acid - Google Patents Source: Google Patents URL
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Title: The Chemistry of Sebacic Acid: Understanding its Properties and Industrial Significance Source: LinkedIn URL: [Link]
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Title: ethyl hydrogen sebacate - NIST WebBook Source: NIST URL: [Link]
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Physical properties of 10-ethoxy-10-oxodecanoic acid
An In-depth Technical Guide to the Physical Properties of 10-Ethoxy-10-oxodecanoic Acid
Abstract
This technical guide provides a comprehensive overview of the physical properties of 10-ethoxy-10-oxodecanoic acid (CAS No. 693-55-0), a monoester of decanedioic acid.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document details the methodologies for determining key physicochemical parameters. It offers insights into the experimental rationale and provides step-by-step protocols for accurate measurement. Furthermore, this guide discusses the expected spectroscopic characteristics, a general synthesis approach, and essential safety and handling procedures. The information presented herein is intended to serve as a foundational resource for the effective utilization of this compound in research and development applications.
Introduction to 10-Ethoxy-10-oxodecanoic Acid
10-Ethoxy-10-oxodecanoic acid, also known as ethyl hydrogen sebacate, is a derivative of decanedioic acid (sebacic acid), a naturally occurring dicarboxylic acid.[1] Its structure incorporates a ten-carbon aliphatic chain, imparting lipophilic characteristics, while the terminal carboxylic acid and ethyl ester groups provide sites for polar interactions and further chemical modifications. This amphiphilic nature makes it an interesting candidate for applications in various fields, including as a building block in the synthesis of polymers, lubricants, and as a potential intermediate in the development of pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective application and for the design of processes involving this molecule.
Below is the molecular structure of 10-ethoxy-10-oxodecanoic acid:
Caption: Molecular structure of 10-ethoxy-10-oxodecanoic acid.
Physicochemical Properties
The physical properties of 10-ethoxy-10-oxodecanoic acid are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values are estimated based on the properties of structurally similar long-chain dicarboxylic acid monoesters.
| Property | Value | Source/Method |
| CAS Number | 693-55-0 | [2] |
| Molecular Formula | C₁₂H₂₂O₄ | [2] |
| Molecular Weight | 230.30 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from related compounds |
| Melting Point | Not available (likely low) | Unbranched dicarboxylic acids with an even number of carbons have higher melting points than their odd-numbered counterparts.[4][5] The introduction of an ester group can disrupt crystal packing and lower the melting point. |
| Boiling Point | 336 °C at 760 mmHg | |
| Density | 1.024 g/cm³ | |
| Solubility | ||
| In Water | Sparingly soluble | The long hydrocarbon chain reduces water solubility, while the polar end groups provide some affinity. |
| In Organic Solvents | Soluble in alcohols, ethers, and chlorinated solvents | The ethyl ester and long alkyl chain contribute to solubility in organic solvents.[6] |
Experimental Methodologies for Physical Property Determination
Accurate determination of physical properties is crucial for the application of any chemical compound. The following section details the standard experimental protocols for measuring the key physical parameters of 10-ethoxy-10-oxodecanoic acid.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow range.
Experimental Protocol (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[7]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.[7]
Causality Behind Experimental Choices:
-
A slow heating rate is critical to allow for heat transfer to the sample and to obtain an accurate melting range.[8]
-
Using a dry, powdered sample ensures uniform heating and a sharp melting point.[7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Experimental Protocol (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.[9][10]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[10]
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.[9]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]
Causality Behind Experimental Choices:
-
The Thiele tube design ensures uniform heating of the sample without the need for stirring.[9]
-
The point at which the liquid re-enters the capillary tube signifies that the vapor pressure of the sample is equal to the atmospheric pressure.[9]
Caption: Workflow for boiling point determination.
Density Measurement
Density is the mass of a substance per unit volume.
Experimental Protocol (Pycnometer Method):
-
Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of a specific volume) is accurately weighed.[11]
-
Mass of Pycnometer with Sample: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and weighed again.[11]
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed. The volume of the pycnometer can then be calculated.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.[5][11]
Causality Behind Experimental Choices:
-
Using a pycnometer allows for a very precise measurement of the volume of the liquid.
-
Controlling the temperature is important as density is temperature-dependent.[11]
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Experimental Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solute is added to a known volume of the solvent in a sealed container.[12]
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][13]
-
Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.[14]
-
Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique (e.g., titration, spectroscopy, or chromatography).[12]
Causality Behind Experimental Choices:
-
Using an excess of the solute ensures that the resulting solution is saturated.
-
Constant temperature and agitation are necessary to reach a true thermodynamic equilibrium.[12][13]
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-CH₃ (ethyl ester): A triplet around 1.2 ppm.
-
-CH₂- (ethyl ester): A quartet around 4.1 ppm.[10]
-
-CH₂- (adjacent to C=O, acid): A triplet around 2.2-2.5 ppm.
-
-CH₂- (adjacent to C=O, ester): A triplet around 2.2-2.5 ppm.
-
-(CH₂)₆- (methylene chain): A complex multiplet between 1.2-1.7 ppm.
-
-COOH: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
C=O (carboxylic acid): Around 175-185 ppm.
-
C=O (ester): Around 170-175 ppm.[15]
-
-O-CH₂- (ethyl ester): Around 60-65 ppm.[10]
-
-CH₂- (adjacent to C=O): Around 30-40 ppm.
-
-(CH₂)₆- (methylene chain): A series of peaks between 20-35 ppm.
-
-CH₃ (ethyl ester): Around 14 ppm.[10]
Infrared (IR) Spectroscopy
-
C=O stretch (carboxylic acid): A strong, broad absorption band around 1700-1725 cm⁻¹.[16]
-
C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[17][18]
-
O-H stretch (carboxylic acid): A very broad absorption band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.[16]
-
C-O stretch (ester and acid): Strong absorptions in the 1000-1300 cm⁻¹ region.[19]
-
C-H stretch (aliphatic): Multiple absorptions in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The fragmentation pattern in mass spectrometry can provide valuable structural information. For 10-ethoxy-10-oxodecanoic acid, characteristic fragmentation would be expected.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (230.30) may be observed, although it might be weak.
-
Loss of Ethoxy Group (-OCH₂CH₃): A fragment corresponding to [M - 45]⁺.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment corresponding to [M - 29]⁺.
-
McLafferty Rearrangement: A characteristic rearrangement for long-chain esters may be observed.[20][21]
-
Cleavage of the Alkyl Chain: A series of fragments separated by 14 mass units (corresponding to -CH₂- groups) is expected.[22]
Synthesis of 10-Ethoxy-10-oxodecanoic Acid
A common method for the synthesis of monoesters of dicarboxylic acids is through Fischer esterification of the corresponding dicarboxylic acid, in this case, sebacic acid (decanedioic acid), with ethanol in the presence of an acid catalyst.[23] Controlling the stoichiometry of the alcohol is crucial to favor the formation of the monoester over the diester.[24]
General Synthetic Protocol:
-
Reaction Setup: Sebacic acid is dissolved in a suitable solvent, and a stoichiometric amount (or a slight excess) of ethanol is added. A catalytic amount of a strong acid, such as sulfuric acid, is then added.[23]
-
Reaction Conditions: The mixture is heated to reflux for a specified period to drive the equilibrium towards the ester product.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water and brine to remove the acid catalyst and any unreacted diacid.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure, to isolate the 10-ethoxy-10-oxodecanoic acid.
Alternative methods for selective mono-esterification include the use of protecting groups or specialized catalytic systems.[25][26]
Safety and Handling Precautions
As a carboxylic acid and an ester, 10-ethoxy-10-oxodecanoic acid requires careful handling to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
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LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at: [Link]
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LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025-10-07). Available at: [Link]
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021-04-17). YouTube. Available at: [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2023-04-30). JoVE. Available at: [Link]
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21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023-09-20). OpenStax. Available at: [Link]
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IR Spectra: Acids, Alcohols, Esters. Scribd. Available at: [Link]
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Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2021-01-22). MDPI. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. Available at: [Link]
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Esterification. SmartLabs. Available at: [Link]
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Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018-09-13). ACS Publications. Available at: [Link]
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4.3: Melting Point Determination Procedure. (2025-08-20). Chemistry LibreTexts. Available at: [Link]
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Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. (2025-08-06). ResearchGate. Available at: [Link]
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Melting point determination. Available at: [Link]
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CSD Solution #13. Available at: [Link]
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Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. (2022-07-19). PMC - NIH. Available at: [Link]
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1,2-Cyclohexanedicarboxylic acid, ethyl isopropyl ester - Optional[13C NMR]. SpectraBase. Available at: [Link]
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Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. KOPS. Available at: [Link]
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17.23: Dicarboxylic Acids and Their Derivatives. (2014-07-24). Chemistry LibreTexts. Available at: [Link]
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Why do dicarboxylic acids have higher melting points than monocarboxylic acids?. (2019-03-16). Quora. Available at: [Link]
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Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Carboxylic Acid Reactivity. MSU chemistry. Available at: [Link]
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Procedure for solubility testing of NM suspension. (2016-05-28). Available at: [Link]
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Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. (2025-01-09). ResearchGate. Available at: [Link]
-
NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024-03-20). YouTube. Available at: [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019-02-14). ACS Publications. Available at: [Link]
-
Solubility of decanedioic acid in binary solvent mixtures | Request PDF. (2025-08-06). ResearchGate. Available at: [Link]
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Decanedioic acid, 1-ethyl ester. PubChem - NIH. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000223). Available at: [Link]
-
Making esters from alcohols and acids | Class experiment. RSC Education. Available at: [Link]
-
693-55-0 | MFCD00014387 | 10-Ethoxy-10-oxodecanoic acid. AA Blocks. Available at: [Link]
-
ETHYL HYDROGEN SEBACATE | CAS#:693-55-0 | Chemsrc. Available at: [Link]
-
10-ETHOXY-10-OXODECANOIC ACID. Available at: [Link]
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Ethyl hydrogen sebacate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl Hydrogen Sebacate in Organic Solvents
Abstract
Ethyl hydrogen sebacate, a monoester of the dicarboxylic acid sebacic acid, is a compound of growing interest in various scientific fields, including polymer chemistry and pharmaceutical sciences. Its utility in these areas is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive overview of the solubility of ethyl hydrogen sebacate in organic solvents. Acknowledging the current scarcity of published quantitative data, this document synthesizes theoretical principles to predict solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Introduction to Ethyl Hydrogen Sebacate
Ethyl hydrogen sebacate (CAS 693-55-0) is an organic molecule with the chemical formula C12H22O4.[1][2] Structurally, it is characterized by a ten-carbon aliphatic chain, with a carboxylic acid group at one end and an ethyl ester group at the other. This bifunctional nature imparts unique chemical properties, making it a versatile building block in chemical synthesis.
-
Molecular Weight: 230.30 g/mol [1]
-
Melting Point: 34-36 °C[3]
-
Appearance: White crystalline solid[4]
The solubility of ethyl hydrogen sebacate in organic solvents is a critical parameter that dictates its application in various processes. For instance, in drug development, solubility influences formulation strategies, bioavailability, and purification processes. In polymer synthesis, the choice of solvent is crucial for controlling reaction kinetics and the physical properties of the resulting polymer.
Theoretical Principles Governing Solubility
The solubility of a compound in a given solvent is governed by the principle of "like dissolves like."[5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of ethyl hydrogen sebacate can be predicted by analyzing its molecular structure and the properties of various organic solvents.
Molecular Structure and Polarity of Ethyl Hydrogen Sebacate
Ethyl hydrogen sebacate possesses both polar and non-polar characteristics. The long, ten-carbon aliphatic chain is non-polar and hydrophobic. Conversely, the carboxylic acid and ethyl ester functional groups are polar and capable of engaging in hydrogen bonding and dipole-dipole interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Caption: Molecular structure of ethyl hydrogen sebacate highlighting its polar and non-polar regions.
Organic Solvent Classes and Predicted Solubility
Organic solvents can be broadly categorized based on their polarity.[6]
-
Polar Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and ester groups, ethyl hydrogen sebacate is expected to have good solubility in polar protic solvents, particularly at elevated temperatures. The solubility in shorter-chain alcohols is likely to be higher than in longer-chain alcohols due to the increasing non-polar character of the longer-chain alcohols.[1][7]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess a dipole moment but lack an O-H or N-H bond, so they can act as hydrogen bond acceptors but not donors. Ethyl hydrogen sebacate is predicted to be soluble in many polar aprotic solvents. The carbonyl oxygen of the solvent can interact favorably with the acidic proton of the carboxylic acid group of the solute.
-
Non-polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. The large non-polar hydrocarbon chain of ethyl hydrogen sebacate suggests some affinity for non-polar solvents. However, the polar functional groups will likely limit its solubility in highly non-polar solvents like hexane. Solvents with intermediate polarity, such as diethyl ether, may show moderate solvating power.
Influence of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create space for the solute molecules within the solvent.[6] Therefore, it is anticipated that the solubility of ethyl hydrogen sebacate in most organic solvents will increase as the temperature is raised.
Predictive Solubility of Ethyl Hydrogen Sebacate
Table 1: Predicted Solubility of Ethyl Hydrogen Sebacate in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Strong hydrogen bonding potential. |
| Ethanol | High | Similar to methanol, good hydrogen bonding. | |
| Isopropanol | Medium to High | Increased non-polar character may slightly reduce solubility compared to methanol and ethanol. | |
| n-Butanol | Medium | Longer hydrocarbon chain reduces overall polarity. | |
| Polar Aprotic | Acetone | High | Good dipole-dipole interactions. |
| Ethyl Acetate | High | "Like dissolves like" principle, as both are esters. | |
| Dimethylformamide (DMF) | High | Highly polar solvent, effective at solvating both polar groups. | |
| Dimethyl Sulfoxide (DMSO) | High | Very polar solvent, excellent solvating capabilities. | |
| Acetonitrile | Medium to High | Polar, but less effective at hydrogen bonding than protic solvents. | |
| Non-polar | Toluene | Medium to Low | Aromatic ring provides some polarizability, may interact with the ester group. |
| Diethyl Ether | Medium | Intermediate polarity, can act as a hydrogen bond acceptor. | |
| Dichloromethane | Medium | Halogenated solvent with some polarity. | |
| Hexane | Low to Insoluble | Highly non-polar, unlikely to effectively solvate the polar functional groups. | |
| Cyclohexane | Low to Insoluble | Similar to hexane, highly non-polar. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][8] The following protocol provides a step-by-step guide for its implementation.
Rationale and Self-Validation
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. This is achieved by approaching equilibrium from both undersaturation (dissolving the solid) and, ideally, supersaturation (by cooling a heated, saturated solution) to confirm that the same solubility value is obtained. The use of a precise analytical technique like HPLC for quantification ensures the accuracy of the final measurement.
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The Genesis and Scientific Journey of Monoethyl Sebacate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoethyl sebacate, a monoester of the dicarboxylic acid sebacic acid, represents a molecule of significant industrial and research interest. While often overshadowed by its diester counterparts, its unique amphiphilic nature, stemming from the presence of both a terminal carboxylic acid and an ester group, has carved a niche for it in various applications, including as a specialty plasticizer, a monomer for polymer synthesis, and an intermediate in the production of fine chemicals. This in-depth technical guide provides a comprehensive overview of monoethyl sebacate, with a particular focus on its historical discovery, the evolution of its synthesis, its key physicochemical properties, and its contemporary applications, especially within the realm of drug development.
A Historical Perspective: From Sebacic Acid's Discovery to its Monoester
The story of monoethyl sebacate is intrinsically linked to its parent molecule, sebacic acid. The discovery of sebacic acid (from the Latin sebum, meaning tallow) is credited to the French chemist Louis Jacques Thénard in 1801 , who isolated it from the distillation products of beef tallow.[1][2] For much of the 19th century, research focused on understanding the properties and reactions of dicarboxylic acids themselves.
The synthesis of esters, the class of compounds to which monoethyl sebacate belongs, was significantly advanced by the work of Emil Fischer and Arthur Speier in 1895 .[3] Their development of the "Fischer-Speier esterification" method, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, provided a straightforward and efficient route to a vast array of esters.[3]
While a singular, celebrated "discovery" of monoethyl sebacate is not prominently documented in the annals of chemistry, its synthesis became an inevitable consequence of the growing understanding of esterification chemistry in the late 19th and early 20th centuries. Early chemical literature, such as the Berichte der Deutschen Chemischen Gesellschaft, contains numerous references to the synthesis and study of various "sebacinsäure" (sebacic acid) esters, laying the groundwork for the isolation and characterization of its monoesters.[4][5][6][7] The preparation of "ethyl hydrogen sebacate," a synonym for monoethyl sebacate, is noted in mid-20th century chemical compendia like Organic Syntheses, indicating its established presence as a known chemical entity.[8]
The initial interest in sebacate esters was largely driven by their potential as plasticizers, lubricants, and components in the burgeoning polymer industry.[4][5][9] The unique properties of the monoester, with its reactive carboxylic acid group, would have been recognized for its potential as a monomer and a chemical intermediate.
Synthesis Methodologies: Crafting the Monoester
The synthesis of monoethyl sebacate primarily revolves around the partial esterification of sebacic acid. The key challenge lies in controlling the reaction to favor the formation of the monoester over the diester (diethyl sebacate). Several approaches have been developed and refined over the years.
Fischer-Speier Esterification: The Classic Approach
This method remains a fundamental technique for the synthesis of monoethyl sebacate. It involves the direct reaction of sebacic acid with a controlled amount of ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine sebacic acid (1 mole equivalent) and a slight excess of ethanol (1.1-1.5 mole equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Introduce a catalytic amount of a strong acid, typically concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure. The crude product, a mixture of monoethyl sebacate, diethyl sebacate, and unreacted sebacic acid, is purified by fractional distillation under vacuum.
Causality Behind Experimental Choices:
-
The use of a Dean-Stark trap is crucial for shifting the reaction equilibrium to favor product formation by removing one of the products (water).[10]
-
Controlling the stoichiometry of ethanol is essential to maximize the yield of the monoester. A large excess of ethanol would favor the formation of the diester.
-
Vacuum distillation is necessary for purification as monoethyl sebacate has a high boiling point and may decompose at atmospheric pressure.
Future Outlook
The journey of monoethyl sebacate from a chemical curiosity to a valuable industrial and research compound is a testament to the enduring importance of fundamental organic chemistry. As the demand for sustainable and biocompatible materials continues to grow, the role of bio-based chemicals like monoethyl sebacate, derived from castor oil, is likely to expand. [1][4][5][8][11]Its unique combination of a fatty acid backbone and dual functionality will continue to make it an attractive building block for the next generation of polymers, specialty chemicals, and advanced pharmaceutical formulations.
References
- Berichte der Deutschen Chemischen Gesellschaft. (n.d.).
- A THSSIS subm itted to THE UNIVERSITY OF GLASGOW fey DANIEL EDWARDS In fu lfilm en t of the requirem ents fo r the degree of DOC. (n.d.).
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Berichte der Deutschen Chemischen Gesellschaft [etc.]. (n.d.).
- Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2022). Polymers, 14(15), 3045.
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The Unseen Esters: A Technical Guide to the Natural Occurrence of Sebacic Acid Monoesters
Foreword: Beyond the Diacid
Sebacic acid, the C10 α,ω-dicarboxylic acid, is a well-documented natural product, renowned for its presence in sources as diverse as castor oil, royal jelly, and human sebum.[1][2][3] Its utility as a monomer in the polymer industry and its emerging therapeutic potential have placed it under considerable scientific scrutiny.[4][5] However, the natural world often operates with a subtlety that extends beyond the parent molecule. This guide ventures into a less-explored facet of sebacic acid's biochemistry: the natural occurrence of its monoesters. While diesters of sebacic acid are widely synthesized for industrial applications as plasticizers and lubricants, the existence and roles of their monoester counterparts in biological systems are just beginning to be unveiled.[6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, consolidating our current understanding of these intriguing molecules, from their biosynthesis to their analytical determination.
The Known Universe of Naturally Occurring Sebacic Acid Monoesters
Our current knowledge points to the existence of at least one naturally occurring sebacic acid monoester in mammals.
Sebacic Acid Monomethyl Ester: A Human Metabolite
The primary example of a naturally occurring sebacic acid monoester is the sebacic acid monomethyl ester . Its presence has been detected in human biological fluids, specifically in blood and urine, as cataloged in the Human Metabolome Database (HMDB).[7] This finding unequivocally confirms its status as an endogenous metabolite in humans.
While its presence is confirmed, quantitative data on the physiological concentrations of sebacic acid monomethyl ester in human plasma or other tissues remain to be robustly established in the scientific literature. Its detection has been noted in the context of metabolomic studies, but specific quantification has not been the primary focus of these investigations to date.[7]
Biosynthetic Origins: A Realm of Scientific Inquiry
The precise biosynthetic pathways leading to the formation of sebacic acid monoesters in vivo are not yet fully elucidated. However, we can infer potential mechanisms based on our understanding of dicarboxylic acid metabolism and enzymatic esterification processes.
The Genesis of Sebacic Acid
The journey to a sebacic acid monoester begins with the biosynthesis of sebacic acid itself. In mammals, long-chain fatty acids can undergo ω-oxidation, a process that introduces a hydroxyl group at the terminal methyl end, followed by subsequent oxidation to a carboxylic acid, thus forming a dicarboxylic acid.[8] Studies in rat liver homogenates have shown that hexadecanedioic acid can be chain-shortened via β-oxidation to yield shorter-chain dicarboxylic acids, including sebacic acid.[9]
Microbial pathways also offer a route to sebacic acid. For instance, genetically engineered strains of the yeast Candida tropicalis have been developed to produce sebacic acid from fatty acids or alkanes through ω-oxidation, with subsequent blocking of the β-oxidation pathway to allow for the accumulation of the dicarboxylic acid.[6][10]
The following diagram illustrates the general pathway for the formation of dicarboxylic acids in mammals.
Figure 1: Generalized mammalian pathway for the biosynthesis of dicarboxylic acids.
The Esterification Enigma
The formation of a monoester from sebacic acid requires an enzymatic esterification reaction. While specific enzymes responsible for the in vivo synthesis of sebacic acid monoesters have not been identified, the general principles of ester biosynthesis in plants and other organisms provide a plausible framework. Lipases are a class of enzymes known to catalyze esterification reactions.[11] In an industrial context, lipases are used to synthesize diesters of sebacic acid, with monoesters being formed as reaction intermediates.[12] It is conceivable that similar enzymatic processes occur in vivo, leading to the formation of sebacic acid monoesters.
The biosynthesis of medium-chain fatty acids in plants, for example, involves a series of enzymatic steps within the plastid, and these fatty acids can then be incorporated into various lipids.[13][14] While this research focuses on fatty acids, it highlights the enzymatic machinery available in biological systems for the modification of carboxylic acids.
The Physiological Significance: An Unwritten Chapter
The biological function of naturally occurring sebacic acid monoesters is currently an area of active speculation and research. The roles of the parent molecule, sebacic acid, may offer some clues.
Sebacic acid itself has been investigated for its potential therapeutic effects, including its role in improving glycemic control.[5] In humans, sebacic acid can be converted by neutrophils into a potent chemoattractant for granulocytes, suggesting a role in inflammatory processes.[3]
Given that esterification can alter the physicochemical properties of a molecule, such as its lipophilicity and ability to cross cell membranes, it is plausible that sebacic acid monoesters have distinct physiological roles from their parent diacid. They may act as signaling molecules, intermediates in metabolic pathways, or have unique interactions with cellular receptors.
Analytical Methodologies: Detecting the Undetectable
The low concentrations and physicochemical properties of dicarboxylic acid monoesters in complex biological matrices necessitate sensitive and specific analytical techniques for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
A Protocol for the Quantification of Sebacic Acid and its Monoesters in Biological Fluids using GC-MS
This protocol provides a framework for the analysis of sebacic acid and its potential monoesters in plasma or serum. Derivatization is a critical step to increase the volatility of these polar analytes for GC-MS analysis.
I. Materials and Reagents
-
Internal Standard (IS): Sebacic acid-d16 or other suitable stable isotope-labeled dicarboxylic acid.
-
Extraction Solvent: Ethyl acetate, HPLC grade.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent for Injection: Iso-octane, HPLC grade.
-
Pyridine, anhydrous.
-
Hydrochloric acid (HCl), concentrated.
-
Sodium sulfate, anhydrous.
II. Sample Preparation Workflow
-
Sample Collection and Spiking: To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard solution.
-
Acidification: Acidify the sample by adding 10 µL of concentrated HCl to protonate the carboxyl groups.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 70°C for 60 minutes.[12]
-
Final Preparation for Injection: After cooling to room temperature, dilute the sample with iso-octane if necessary and transfer to a GC-MS autosampler vial.
Figure 2: Workflow for the GC-MS analysis of sebacic acid and its monoesters.
III. GC-MS Parameters
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600 or selected ion monitoring (SIM) for target ions.
IV. Data Analysis
Quantification is achieved by constructing a calibration curve using known concentrations of sebacic acid and, if available, synthetic standards of its monoesters, and calculating the analyte-to-internal standard peak area ratios.
Table 1: Summary of Analytical Techniques for Dicarboxylic Acid Monoesters
| Technique | Derivatization | Advantages | Disadvantages |
| GC-MS | Required (e.g., silylation, methylation) | High chromatographic resolution, established libraries for identification.[12] | Derivatization step can introduce variability. |
| LC-MS/MS | Optional (can improve sensitivity) | High sensitivity and specificity, suitable for complex matrices.[15] | Potential for matrix effects, may require specialized columns. |
Future Directions and Unanswered Questions
The study of naturally occurring sebacic acid monoesters is a nascent field with a multitude of unanswered questions that present exciting avenues for future research:
-
Comprehensive Profiling: What is the full spectrum of sebacic acid monoesters present in various biological systems, including plants, insects, and other mammals?
-
Quantitative Analysis: What are the precise physiological concentrations of these monoesters, and how do they fluctuate in response to different physiological and pathological states?
-
Biosynthetic Pathways: Which specific enzymes are responsible for the in vivo synthesis of sebacic acid monoesters?
-
Physiological Roles: What are the specific biological functions of these molecules? Do they act as signaling molecules, metabolic intermediates, or have other roles?
-
Therapeutic Potential: Could synthetic analogues of naturally occurring sebacic acid monoesters have therapeutic applications?
Answering these questions will require a multidisciplinary approach, combining advanced analytical chemistry, biochemistry, and molecular biology. The development of targeted quantitative assays and the use of stable isotope tracers will be instrumental in unraveling the metabolism and function of these elusive esters.
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Human Metabolome Database. (2022). Showing metabocard for Sebacic acid monomethyl ester (HMDB0341393). [Link]
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- Zheng, X., & Raftery, D. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and bioanalytical chemistry, 414(15), 4391–4399.
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- Ananeva, A., Bakulina, O., Dar'in, D., Kantin, G., & Krasavin, M. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules (Basel, Switzerland), 27(8), 2469.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl Hydrogen Sebacate
Abstract
This document provides a detailed protocol for the synthesis of ethyl hydrogen sebacate, a valuable monoester of sebacic acid. The procedure is primarily based on the well-established method of direct partial esterification of sebacic acid with ethanol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction
Ethyl hydrogen sebacate (CAS 693-55-0) is an organic compound with the molecular formula C12H22O4[1][2]. It is the monoethyl ester of sebacic acid, a dicarboxylic acid. This structure, featuring both a terminal carboxylic acid group and an ester group, makes it a versatile intermediate in organic synthesis. Sebacic acid and its derivatives are widely used as plasticizers, lubricants, hydraulic fluids, and in the manufacturing of polyamides and alkyd resins[3]. The synthesis of the monoester is a crucial step for creating polymers with specific properties or for further functionalization at the free carboxylic acid group.
Several methods exist for the preparation of ethyl hydrogen sebacate, including the half-saponification of diethyl sebacate and heating sebacic acid with diethyl sebacate[4]. However, the most direct approach is the partial esterification of sebacic acid with ethanol. A key challenge in this synthesis is controlling the reaction to favor the formation of the monoester over the diester, diethyl sebacate. This protocol details a method that effectively maximizes the yield of the desired monoester.
Chemical Principles and Reaction Mechanism
The synthesis of ethyl hydrogen sebacate from sebacic acid and ethanol proceeds via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups, which increases its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.
To favor the formation of the monoester, the stoichiometry of the reactants is controlled. Using a limited amount of ethanol ensures that not all carboxylic acid groups are esterified. Additionally, the inclusion of diethyl sebacate in the initial reaction mixture can suppress the formation of more diester, in accordance with Le Chatelier's principle[4].
Reaction Mechanism: Fischer Esterification
Caption: Fischer esterification mechanism for the mono-esterification of sebacic acid.
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses[4]. It is designed to yield a good proportion of the monoester by carefully controlling the reaction conditions and purification process.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | CAS Number | Notes |
| Sebacic Acid | 99% or higher | Thermo Scientific | 111-20-6 | The dicarboxylic acid starting material. |
| Diethyl Sebacate | 98% or higher | Thermo Scientific | 110-40-7 | Added to suppress further esterification to the diester[4]. |
| Ethanol (95%) | Reagent Grade | Fisher Scientific | 64-17-5 | The esterifying alcohol. |
| Hydrochloric Acid (concentrated) | ACS Reagent | Fisher Scientific | 7647-01-0 | The acid catalyst. |
| Di-n-butyl ether | 99% | Thermo Scientific | 142-96-1 | Used to create a homogeneous reaction mixture[4]. |
Equipment
-
1-L modified Claisen flask
-
Reflux condenser
-
Heating mantle or Wood's metal bath
-
Distillation apparatus for vacuum distillation
-
Water pump and oil pump for reduced pressure
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Magnetic stirrer and stir bar (optional, but recommended)
Experimental Workflow
Caption: Workflow for the synthesis and purification of ethyl hydrogen sebacate.
Step-by-Step Procedure
-
Charging the Flask : In a 1-L modified Claisen flask, combine 202 g (1 mole) of sebacic acid, 150 g (0.58 mole) of diethyl sebacate, 50 cc of di-n-butyl ether, and 30 g (25 cc) of concentrated hydrochloric acid[4]. The di-n-butyl ether is crucial for ensuring the mixture remains homogeneous during the reaction[4].
-
Initial Heating : Attach a reflux condenser to the flask. Heat the mixture in a Wood's metal bath to 160–170°C until it becomes completely homogeneous[4].
-
First Ethanol Addition and Reflux : Lower the bath temperature to 120–130°C. Carefully add 60 cc (1 mole) of 95% ethanol through the condenser. Allow the mixture to reflux at this temperature for two hours[4].
-
Second Ethanol Addition and Reflux : After the initial two hours, add an additional 20 cc portion of 95% ethanol and continue to reflux for another two hours[4].
-
Preparation for Distillation : Allow the Wood's metal bath to cool to approximately 75°C. Set up the apparatus for distillation under reduced pressure.
-
Vacuum Distillation : Begin the distillation using a water pump. It is important to reduce the pressure gradually to control the initial foaming of the reaction mixture[4]. Continue the distillation with the water pump as you slowly increase the bath temperature to about 125°C.
-
High Vacuum Distillation : Cool the bath again to 75–80°C and switch to an oil pump for a lower pressure distillation[4].
-
Fraction Collection :
-
The initial fractions will consist of any remaining alcohol, water, and di-n-butyl ether[4].
-
The next fraction collected will be diethyl sebacate, which has a boiling point of 156–158°C at 6 mm Hg[4].
-
The desired product, ethyl hydrogen sebacate, is collected at 183–187°C at 6 mm Hg[4].
-
Note : As the ethyl hydrogen sebacate begins to distill, it is advisable to drain the cooling water from the condenser to prevent the product from solidifying before it reaches the receiving flask[4].
-
-
Yield : The expected yield of ethyl hydrogen sebacate is between 138–150 g (60–65% of the theoretical amount)[4].
Characterization of Ethyl Hydrogen Sebacate
The identity and purity of the synthesized ethyl hydrogen sebacate should be confirmed through physical and spectroscopic methods.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White crystals or powder | [2][5] |
| Molecular Formula | C12H22O4 | [1][6] |
| Molecular Weight | 230.30 g/mol | [1][6] |
| Melting Point | 34–38°C | [1][4] |
| Boiling Point | 183–187°C at 6 mm Hg | [4] |
| Density | 1.024 g/cm³ | [1] |
| Solubility | Insoluble in water | [5][7] |
Analytical Techniques
-
Acid-Base Titration : The purity of the product can be determined by titrating a known weight of the product with a standardized solution of sodium hydroxide. This will quantify the carboxylic acid functional group. An assay of ≥97.5% is expected for a pure sample[2].
-
Infrared (IR) Spectroscopy : The IR spectrum should show a broad peak characteristic of the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹), a sharp peak for the ester C=O stretch (around 1735 cm⁻¹), and another peak for the carboxylic acid C=O stretch (around 1710 cm⁻¹)[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to confirm the structure of the molecule, showing the characteristic peaks for the ethyl group and the ten-carbon chain.
Safety and Handling
It is essential to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Sebacic Acid : May cause skin and eye irritation.
-
Ethanol : Flammable liquid and vapor.
-
Concentrated Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Ethyl Hydrogen Sebacate : Causes skin irritation, serious eye irritation, and may cause respiratory irritation[5][8].
-
Di-n-butyl ether : Flammable liquid and vapor.
Always wear personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile rubber)[5].
References
-
Organic Syntheses Procedure. Ethyl hydrogen sebacate. Available from: [Link]
-
Chemsrc. ETHYL HYDROGEN SEBACATE | CAS#:693-55-0. Available from: [Link]
-
Narayan, R. C., & Madras, G. (2007). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. Industrial & Engineering Chemistry Research, 46(13), 4478–4483. Available from: [Link]
-
The Good Scents Company. ethyl hydrogen sebacate. Available from: [Link]
-
NIST. ethyl hydrogen sebacate. Available from: [Link]
-
Narayan, R. C., & Madras, G. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. ResearchGate. Available from: [Link]
-
ResearchGate. Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. Available from: [Link]
-
CastorOil.in. Sebacic Acid -Production Process,Properties, Applications and Uses. Available from: [Link]
- Google Patents. CN105130814A - Preparation method of diethyl sebacate in presence of catalyst namely methyl sulfonic acid.
Sources
- 1. ETHYL HYDROGEN SEBACATE | CAS#:693-55-0 | Chemsrc [chemsrc.com]
- 2. Ethyl hydrogen sebacate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. castoroil.in [castoroil.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ethyl hydrogen sebacate [webbook.nist.gov]
- 7. ethyl hydrogen sebacate, 693-55-0 [thegoodscentscompany.com]
- 8. Ethyl hydrogen sebacate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Quantitative Analysis of Ethyl Hydrogen Sebacate
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed analytical methodologies for the quantitative determination of ethyl hydrogen sebacate (Monoethyl Sebacate), a monoester of the dicarboxylic acid, sebacic acid. Ethyl hydrogen sebacate is a relevant molecule in various industrial applications, including as an intermediate in polymer and plasticizer synthesis. Its accurate quantification is crucial for process monitoring, quality control, and stability studies. This document outlines two primary analytical techniques: a direct analysis via High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and a more sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method requiring prior derivatization. Comprehensive, step-by-step protocols for sample preparation from both simple and complex biological matrices, instrumental parameters, and method validation considerations are presented, grounded in established analytical principles and regulatory guidelines.
Introduction: The Analytical Imperative for Ethyl Hydrogen Sebacate Quantification
Ethyl hydrogen sebacate (C₁₂H₂₂O₄, M.W.: 230.30 g/mol ) is a dicarboxylic acid monoester.[1] Its amphipathic nature, possessing both a hydrophobic ethyl ester group and a hydrophilic carboxylic acid moiety, presents unique analytical challenges. In pharmaceutical and industrial settings, precise quantification is paramount for understanding reaction kinetics, assessing product purity, and performing pharmacokinetic studies.
The choice of analytical methodology is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This guide presents two robust, validated approaches for the quantification of ethyl hydrogen sebacate, designed to be adapted and validated by researchers in their respective laboratory environments. The methodologies are underpinned by the principles of scientific integrity, ensuring accuracy, precision, and reproducibility, in alignment with international regulatory standards such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Direct Approach
For samples where ethyl hydrogen sebacate is present at moderate to high concentrations and the matrix is relatively clean, a direct HPLC-UV method offers a straightforward and reliable quantification strategy. This method is particularly suitable for the analysis of reaction mixtures and in-process control samples.
Scientific Rationale
This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. Ethyl hydrogen sebacate, with its C10 backbone, exhibits sufficient retention on a C18 stationary phase. The mobile phase, a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water, modulates the retention and elution of the analyte. The acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group of ethyl hydrogen sebacate, ensuring a consistent retention time and sharp peak shape. Detection is achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength, typically around 210 nm.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Reagents and Standards Preparation:
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas both the aqueous and organic mobile phase components.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ethyl hydrogen sebacate reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 60% acetonitrile in 0.1% phosphoric acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
For Simple Matrices (e.g., reaction mixtures): Dilute an accurately weighed amount of the sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area of ethyl hydrogen sebacate against its concentration.
-
Perform a linear regression analysis to determine the concentration of the analyte in the samples.
-
System suitability parameters (e.g., tailing factor, theoretical plates) should be monitored to ensure the chromatographic system is performing adequately.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
For trace-level quantification of ethyl hydrogen sebacate, particularly in complex matrices such as biological fluids, a GC-MS method is recommended. Due to the low volatility of ethyl hydrogen sebacate, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ether.
Scientific Rationale
The core principle of this method is to enhance the volatility of ethyl hydrogen sebacate for gas chromatographic separation. This is achieved by derivatizing the carboxylic acid functional group. Two common derivatization strategies are:
-
Esterification: The carboxylic acid is converted to a more volatile ester (e.g., methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst (e.g., BF₃ in methanol).[5]
-
Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The resulting derivative is then separated on a non-polar capillary GC column and detected by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte based on its characteristic mass spectrum and retention time.
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector
-
Autosampler
Derivatization (Esterification with BF₃-Methanol):
-
Sample Preparation: The sample containing ethyl hydrogen sebacate should be in a dry, aprotic solvent. If extracted from an aqueous matrix, ensure the solvent is completely evaporated.
-
Reaction: To the dried sample residue, add 200 µL of 14% BF₃ in methanol.
-
Heating: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Extraction: After cooling, add 500 µL of hexane and 500 µL of saturated sodium bicarbonate solution. Vortex and centrifuge.
-
Analysis: The upper hexane layer containing the derivatized analyte is transferred to a GC vial for analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
Data Analysis:
-
Identify the derivatized ethyl hydrogen sebacate peak based on its retention time and characteristic ions in the mass spectrum.
-
Quantification is performed using a calibration curve constructed from derivatized standards.
Sample Preparation for Complex Matrices
For the analysis of ethyl hydrogen sebacate in complex matrices such as plasma or urine, a robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.
Solid-Phase Extraction (SPE) for Biological Fluids
Rationale: SPE is a highly effective technique for cleaning up and concentrating analytes from complex biological samples.[6] For an acidic compound like ethyl hydrogen sebacate, a polymeric reversed-phase SPE sorbent is recommended.[2] The sample is loaded under acidic conditions to ensure the analyte is in its neutral form, promoting retention on the non-polar sorbent.
Protocol:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for either HPLC or GC (after derivatization) analysis.
Liquid-Liquid Extraction (LLE)
Rationale: LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids.[7] For ethyl hydrogen sebacate, extraction from an acidified aqueous sample into an organic solvent is effective.
Protocol:
-
Sample Acidification: To 1 mL of aqueous sample, add a sufficient amount of acid (e.g., 1M HCl) to adjust the pH to ~2.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue for analysis.
Method Validation
Any analytical method developed for the quantification of ethyl hydrogen sebacate must be validated to ensure it is fit for its intended purpose.[8][9] The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters:[4]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of ethyl hydrogen sebacate in a variety of sample types. The choice between the direct HPLC-UV method and the more sensitive GC-MS method with derivatization will depend on the specific analytical requirements, including the sample matrix and the expected concentration of the analyte. Proper method validation is crucial to ensure the generation of high-quality, reproducible data for research, quality control, and regulatory purposes.
References
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]
-
Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
International Council for Harmonisation. (2005, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
- Lurie, I. S., & Wittwer, J. D. (Eds.). (1983). High-Performance Liquid Chromatography in Forensic Chemistry. CRC Press.
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Waters Corporation. [Link]
- Zaikin, V. G. (2011). Acids: Derivatization for GC Analysis.
-
Zhang, Y., et al. (2021). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. PLoS ONE, 16(1), e0245368. [Link]
-
NIST. (n.d.). Ethyl hydrogen sebacate. NIST WebBook. [Link]
-
RSC Publishing. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]
-
Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. [Link]
-
NIST. (n.d.). ethyl hydrogen sebacate. NIST Chemistry WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Analysis of Ethyl Hydrogen Sebacate
<
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount for predicting its chemical behavior, reactivity, and potential biological activity. Ethyl hydrogen sebacate (CAS 693-55-0), a monoester of sebacic acid, is a valuable intermediate in the synthesis of polymers, plasticizers, and lubricants.[1][2] Its bifunctional nature, possessing both an ester and a carboxylic acid group, makes NMR an ideal tool for its characterization, allowing for unambiguous confirmation of its structure.
This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of ethyl hydrogen sebacate. It outlines a comprehensive, field-proven protocol for sample preparation and spectral acquisition. Furthermore, it offers an in-depth interpretation of the resulting spectra, explaining the causality behind observed chemical shifts, multiplicities, and integrations. This document is designed to serve as a practical resource, ensuring the generation of high-quality, reproducible NMR data and fostering a deeper understanding of spectral interpretation for this class of molecules.
Molecular Structure and NMR-Active Nuclei
Ethyl hydrogen sebacate possesses the molecular formula C₁₂H₂₂O₄.[1][3] Its structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one terminus and an ethyl ester at the other. This structure presents several distinct chemical environments for both protons (¹H) and carbons (¹³C), which can be resolved and analyzed by NMR spectroscopy.
Caption: Molecular structure of ethyl hydrogen sebacate.
Experimental Protocol
Part 1: Sample Preparation
The quality of the final NMR spectrum is critically dependent on meticulous sample preparation.[4] The following protocol is designed to produce a homogeneous solution free of particulate matter, which can degrade spectral resolution.
Materials:
-
Ethyl hydrogen sebacate (≥98% purity)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
High-quality 5 mm NMR tubes[5]
-
Glass Pasteur pipette and cotton wool
-
Vortex mixer or sonicator
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of ethyl hydrogen sebacate for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[4][5] This volume ensures an optimal sample height of about 4-5 cm in a standard 5 mm NMR tube.[6]
-
Homogenization: Gently vortex or sonicate the mixture until the ethyl hydrogen sebacate is completely dissolved. Ensure no solid particles are visible.
-
Filtration: To remove any suspended impurities that can broaden NMR signals, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[4] Label the tube clearly with the sample identity.
Part 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific spectrometer being used.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz (or higher)
-
Solvent: CDCl₃
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm)
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (or higher)
-
Solvent: CDCl₃
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (-10 to 230 ppm)
Caption: A generalized workflow for NMR analysis.
Spectral Interpretation and Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of ethyl hydrogen sebacate is characterized by several distinct signals corresponding to the different proton environments in the molecule. The interpretation is based on chemical shift (δ), integration, and multiplicity (splitting pattern).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~1.25 | Triplet (t) | 3H | Aliphatic methyl group adjacent to a methylene (CH₂) group. |
| H-b (-CH₂-)₆ | ~1.30-1.40 | Multiplet (m) | 12H | Overlapping signals from the six central methylene groups of the sebacate chain. |
| H-c (CH₂ adjacent to ester C=O) | ~2.30 | Triplet (t) | 2H | Deshielded by the adjacent ester carbonyl group.[7] |
| H-d (CH₂ adjacent to acid C=O) | ~2.35 | Triplet (t) | 2H | Deshielded by the adjacent carboxylic acid carbonyl group.[8] |
| H-e (OCH₂) | ~4.12 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen atom.[9] |
| H-f (COOH) | ~10-12 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, often broad due to hydrogen bonding and chemical exchange.[8][10] |
Key Interpretive Points:
-
Downfield Region: The most downfield signal, a broad singlet between 10-12 ppm, is characteristic of a carboxylic acid proton.[8] Its broadness is a result of hydrogen bonding and exchange with trace amounts of water or other acidic protons.
-
Ester Group Signature: The quartet at ~4.12 ppm (H-e) and the triplet at ~1.25 ppm (H-a) are the classic signature of an ethyl group attached to an oxygen atom (ethoxy group). The quartet arises from the coupling of the -OCH₂- protons with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The triplet is due to the coupling of the methyl protons with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).
-
α-Methylene Protons: The two triplets at ~2.30 ppm (H-c) and ~2.35 ppm (H-d) correspond to the methylene groups directly attached to the carbonyl carbons (α-carbons). These protons are deshielded by the electron-withdrawing effect of the carbonyl groups.[7] The slight difference in their chemical shifts arises from the different electronic environments of the ester and carboxylic acid functionalities.
-
Aliphatic Chain: The large multiplet between 1.30-1.40 ppm represents the protons of the six central methylene groups of the sebacate backbone. Their similar chemical environments cause their signals to overlap.
-
J-Coupling: The splitting patterns (multiplicity) are governed by the number of adjacent protons, a phenomenon known as spin-spin or J-coupling.[11][12] This through-bond interaction provides crucial information about the connectivity of the molecule.[13]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH₃) | ~14.2 | Typical chemical shift for a terminal methyl carbon in an ethyl ester. |
| C-2 to C-7 (-CH₂-)₆ | ~24-34 | A cluster of peaks for the aliphatic methylene carbons. Carbons closer to the carbonyl groups will be slightly more downfield. |
| C-8 (CH₂ adjacent to ester C=O) | ~34.1 | Deshielded by the adjacent ester carbonyl group. |
| C-9 (CH₂ adjacent to acid C=O) | ~34.3 | Deshielded by the adjacent carboxylic acid carbonyl group. |
| C-10 (OCH₂) | ~60.3 | Carbon attached to the electronegative ester oxygen atom, resulting in a significant downfield shift. |
| C-11 (Ester C=O) | ~174 | Characteristic chemical shift for an ester carbonyl carbon.[14][15] |
| C-12 (Acid C=O) | ~179-180 | Characteristic chemical shift for a carboxylic acid carbonyl carbon, typically slightly downfield from an ester carbonyl.[14][16] |
Key Interpretive Points:
-
Carbonyl Carbons: The two signals in the downfield region of the spectrum (~174 ppm and ~179 ppm) are characteristic of carbonyl carbons. The resonance for the carboxylic acid carbonyl (C-12) is typically found at a slightly higher chemical shift (further downfield) than the ester carbonyl (C-11) due to differences in resonance stabilization.[17]
-
Alkoxy Carbon: The signal at ~60.3 ppm (C-10) is indicative of the methylene carbon single-bonded to the ester oxygen. Its downfield shift is a direct result of the high electronegativity of the attached oxygen atom.
-
Aliphatic Carbons: The remaining signals in the upfield region (~14-35 ppm) correspond to the carbons of the ethyl group's methyl and the sebacate's polymethylene chain. The subtle differences in their chemical shifts are due to their varying distances from the electron-withdrawing functional groups.
Conclusion
This application note has detailed a robust protocol for the ¹H and ¹³C NMR analysis of ethyl hydrogen sebacate. By following the prescribed methods for sample preparation and data acquisition, researchers can obtain high-resolution spectra amenable to clear interpretation. The provided analysis of the chemical shifts, integrations, and coupling patterns serves as a comprehensive guide to confirming the molecular structure of this important chemical intermediate. The principles and techniques described herein are broadly applicable to the characterization of other monoesters and dicarboxylic acid derivatives, making this a valuable resource for scientists in organic synthesis, materials science, and drug development.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Faculty of Science. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.
-
National Institute of Standards and Technology. (n.d.). Ethyl hydrogen sebacate. NIST Chemistry WebBook. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of Ethyl Hydrogen Sebacate
Abstract
This application note provides a detailed guide to understanding the mass spectrometric fragmentation of ethyl hydrogen sebacate (monoethyl sebacate). As a dicarboxylic acid monoester, its analysis is crucial in various fields, including polymer chemistry and synthesis. We explore its characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide offers field-proven insights into experimental design, presents detailed analytical protocols, and explains the causality behind the observed fragmentation, enabling researchers to confidently identify and characterize this molecule and its analogues.
Introduction to Ethyl Hydrogen Sebacate
Ethyl hydrogen sebacate is an organic chemical compound characterized by a ten-carbon dicarboxylic acid backbone (sebacic acid) where one carboxyl group is esterified with ethanol.[1][2] Its bifunctional nature—possessing both a free carboxylic acid and an ester—makes it a versatile molecule in chemical synthesis. Accurate mass spectrometric analysis is essential for quality control, reaction monitoring, and metabolic studies involving this compound. Understanding its fragmentation behavior is key to unambiguous structural confirmation.
Table 1: Physicochemical Properties of Ethyl Hydrogen Sebacate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₂₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 230.30 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 230.1518 Da | [6] |
| CAS Number | 693-55-0 | [1][2][3][4] |
| IUPAC Name | 10-ethoxy-10-oxodecanoic acid | [1][4] |
| Chemical Structure | HOOC-(CH₂)₈-COOCH₂CH₃ |[3] |
Principles of Ionization and Fragmentation
The fragmentation of ethyl hydrogen sebacate is highly dependent on the ionization technique employed. We will discuss the two most common approaches: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), used with Liquid Chromatography (LC-MS).
Electron Ionization (EI) Fragmentation - Positive Ion Mode
In EI, high-energy electrons bombard the molecule, causing the ejection of an electron to form a molecular radical cation (M⁺•), which is often unstable.[7] The subsequent fragmentation is driven by the radical site and charge localization, leading to predictable bond cleavages.
-
Alpha-Cleavage: The most common fragmentation for esters involves cleavage of the bonds adjacent to the carbonyl group.[8] For ethyl hydrogen sebacate, this can result in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion at m/z 185.
-
McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo a characteristic rearrangement. A gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a new radical cation. For the ethyl ester portion, this would result in an ion at m/z 88.
-
Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo fragmentation, typically producing clusters of peaks separated by 14 Da (-CH₂-).[8][9]
Electrospray Ionization (ESI) Fragmentation - Negative Ion Mode
ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. For ethyl hydrogen sebacate, the acidic carboxylic acid proton is readily lost in negative ion mode, forming a stable [M-H]⁻ carboxylate anion at m/z 229. Collision-Induced Dissociation (CID) of this precursor ion reveals characteristic fragmentation pathways for dicarboxylic acid monoesters.[10][11]
-
Loss of Ethanol: A primary fragmentation pathway for the [M-H]⁻ ion of dicarboxylic acid monoesters is the neutral loss of the alcohol molecule from the ester terminus.[10][11] This results in the formation of a reactive ynolate anion. For ethyl hydrogen sebacate, this corresponds to a loss of ethanol (C₂H₅OH, 46 Da), yielding a fragment ion at m/z 183.
-
Decarboxylation: The second primary pathway is the loss of carbon dioxide (CO₂, 44 Da) from the free carboxylic acid end of the deprotonated molecule.[10][11] This fragmentation yields a fragment ion at m/z 185.
Predicted Fragmentation Pathways and Data
The following diagram and table summarize the key predicted fragments for ethyl hydrogen sebacate. The negative ESI mode is highlighted as it provides highly specific fragmentation for this class of compounds.
Caption: Predicted ESI-MS/MS fragmentation of deprotonated ethyl hydrogen sebacate.
Table 2: Summary of Predicted Key Ions for Ethyl Hydrogen Sebacate
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion | Fragment m/z (Monoisotopic) | Description |
|---|---|---|---|---|
| ESI Negative | [M-H]⁻ (229.14) | [M-H - C₂H₅OH]⁻ | 183.10 | Neutral loss of ethanol |
| ESI Negative | [M-H]⁻ (229.14) | [M-H - CO₂]⁻ | 185.15 | Decarboxylation |
| EI Positive | [M]⁺• (230.15) | [M - •OCH₂CH₃]⁺ | 185.12 | Alpha-cleavage, loss of ethoxy radical |
| EI Positive | [M]⁺• (230.15) | [C₄H₈O₂]⁺• | 88.05 | McLafferty Rearrangement Ion |
| EI Positive | [M]⁺• (230.15) | [C₂H₅]⁺ | 29.04 | Ethyl Cation |
Experimental Protocols
The following protocols are designed to be self-validating by including system suitability checks and providing clear parameters that can be adapted to various instrument platforms.
Protocol 4.1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for analyzing the thermally stable and volatile ethyl hydrogen sebacate, often after derivatization of the carboxylic acid group (e.g., silylation) to improve chromatographic performance, though direct analysis is possible.
Caption: Workflow for GC-MS analysis of ethyl hydrogen sebacate.
Step-by-Step Methodology:
-
System Suitability: Prior to analysis, inject a known standard (e.g., Octacosane) to verify GC column performance and MS detector sensitivity.
-
Sample Preparation:
-
Accurately weigh and dissolve ethyl hydrogen sebacate in a suitable solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
GC Parameters:
-
Injector: 250°C, Split mode (20:1 ratio).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
-
Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 10 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[12]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40–400.
-
Protocol 4.2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is ideal for sensitive detection and structural confirmation by targeting the specific fragmentation pathways in negative ESI mode.
Step-by-Step Methodology:
-
System Suitability: Infuse a solution of a known standard (e.g., taurocholic acid) to confirm mass accuracy and instrument sensitivity in negative ion mode.
-
Sample Preparation:
-
Prepare a stock solution of ethyl hydrogen sebacate at 1 mg/mL in methanol.
-
Further dilute the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The literature notes that analysis can be performed without pH adjustment in methanolic solutions.[10][11]
-
-
LC Parameters:
-
Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Precursor Ion: m/z 229.14.
-
Spray Voltage: -3.5 kV.
-
Capillary Temperature: 320°C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize by infusing the standard, but start with a range of 15-25 eV to observe the primary fragments (m/z 183 and 185).
-
Data Interpretation and Validation
When analyzing the acquired data, the presence of the precursor ion ([M]⁺• at m/z 230 in EI or [M-H]⁻ at m/z 229 in ESI) is the first confirmation. The key to structural validation lies in identifying the predicted fragment ions outlined in Table 2. For definitive confirmation, especially in complex matrices, using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of precursor and fragment ions is recommended. This allows for the calculation of elemental compositions, significantly increasing confidence in the identification. As demonstrated in studies on related dicarboxylic acids, isotopic labeling can also be a powerful tool to confirm fragmentation mechanisms.[10]
Conclusion
The mass spectrometric fragmentation of ethyl hydrogen sebacate is predictable and characterizable, primarily driven by its ester and carboxylic acid functional groups. In EI mode, fragmentation is dominated by alpha-cleavage and rearrangements common to esters. In negative ESI mode, the molecule exhibits highly characteristic neutral losses of ethanol and carbon dioxide. The protocols and mechanistic insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately identify and characterize this compound using modern mass spectrometry techniques.
References
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National Institute of Standards and Technology (NIST). (n.d.). ethyl hydrogen sebacate. NIST Chemistry WebBook. [Link]
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Grossert, J. S., et al. (2002). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... [Link]
-
Grossert, J. S., et al. (2002). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. [Link]
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PubChemLite. (n.d.). Ethyl hydrogen sebacate (C12H22O4). [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl Sebacate. PubChem. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Decanedioic acid, diethyl ester. NIST Chemistry WebBook. [Link]
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FooDB. (n.d.). Showing Compound Diethyl decanedioate (FDB020162). [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo). [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl sorbate. PubChem. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). ethyl hydrogen sebacate. NIST Chemistry WebBook. [Link]
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FlavScents. (n.d.). ethyl hydrogen sebacate. [Link]
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]
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David, T. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Introduction: The Imperative for Advanced PVC Plasticizers
An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of Ethyl Hydrogen Sebacate as a novel plasticizer for Polyvinyl Chloride (PVC). This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for its implementation in research and development, particularly for applications demanding high safety profiles such as medical devices and pharmaceutical packaging.
Polyvinyl Chloride (PVC) is a ubiquitous polymer in the medical and pharmaceutical industries due to its cost-effectiveness, chemical resistance, and processability. However, in its native state, PVC is rigid and brittle.[1] To achieve the flexibility required for applications like blood bags, intravenous (IV) tubing, and flexible packaging, plasticizers are incorporated into the polymer matrix. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard.[2]
Growing concerns over the potential health risks associated with phthalate migration have catalyzed a search for safer alternatives.[3][4] Plasticizers are not chemically bound to the PVC and can leach out, leading to contamination of pharmaceutical solutions or direct patient exposure.[2][5] This is particularly critical for vulnerable patient populations, such as neonates, who may have prolonged exposure to multiple PVC-based medical devices.[2]
Ethyl hydrogen sebacate (EHS), a monoester of the bio-based sebacic acid, emerges as a promising alternative. Sebacate esters are known for their excellent low-temperature flexibility, good compatibility with PVC, and favorable toxicological profiles, making them suitable for sensitive applications like food packaging and medical devices.[4][6] This application note provides a comprehensive guide to utilizing and evaluating EHS as a high-performance, potentially safer plasticizer for PVC.
Table 1: Physicochemical Properties of Ethyl Hydrogen Sebacate
| Property | Value | Source |
| CAS Number | 693-55-0 | [7][8] |
| Molecular Formula | C₁₂H₂₂O₄ | [7][8] |
| Molecular Weight | 230.30 g/mol | [7][8] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 35-41 °C | [8][9] |
| IUPAC Name | 10-ethoxy-10-oxodecanoic acid | [8] |
Mechanism of Plasticization: A Molecular Perspective
Plasticizers function by inserting themselves between the long polymer chains of PVC. At a molecular level, the strong intermolecular forces (dipole-dipole interactions between the carbon-chlorine bonds) in rigid PVC are disrupted by the plasticizer molecules.[10][11] This increases the "free volume" within the polymer matrix, allowing the PVC chains to slide past one another more easily, which imparts flexibility and lowers the glass transition temperature (Tg).[10][12]
Ethyl hydrogen sebacate achieves this through its unique bifunctional structure:
-
The Ester Group (-COOC₂H₅): The polar ester group interacts favorably with the polar sites on the PVC chains.
-
The Long Aliphatic Chain (-(CH₂)₈-): This non-polar, flexible chain increases the spacing between PVC chains, enhancing molecular mobility.
-
The Carboxylic Acid Group (-COOH): The terminal carboxylic acid group can form hydrogen bonds, potentially creating unique interactions within the matrix that may influence permanence and compatibility.
Caption: Molecular interaction of EHS plasticizer with PVC chains.
Experimental Protocols
The following protocols provide a framework for formulating and evaluating PVC plasticized with ethyl hydrogen sebacate. These protocols are designed to be self-validating by correlating formulation parameters with measurable physical and chemical properties.
Protocol 1: Formulation and Solvent Casting of Plasticized PVC Films
This protocol describes the preparation of PVC films with varying concentrations of EHS for subsequent analysis. The concentration of a plasticizer is typically expressed in parts per hundred resin (phr).
Materials & Equipment:
-
PVC resin (suspension grade)
-
Ethyl Hydrogen Sebacate (EHS)
-
Thermal stabilizer (e.g., Zinc Stearate)
-
Tetrahydrofuran (THF), analytical grade
-
Glass beakers or vials
-
Magnetic stirrer and stir bars
-
Level glass petri dishes or casting plates
-
Fume hood
-
Vacuum oven
Procedure:
-
Formulation Design: Prepare formulations with varying EHS content. A typical starting point is to add the stabilizer at 2-3 phr.
Table 2: Example PVC Formulations
| Formulation ID | PVC Resin (g) | EHS (phr) | EHS (g) | Stabilizer (phr) | Stabilizer (g) |
| PVC-EHS-30 | 10 | 30 | 3.0 | 2 | 0.2 |
| PVC-EHS-40 | 10 | 40 | 4.0 | 2 | 0.2 |
| PVC-EHS-50 | 10 | 50 | 5.0 | 2 | 0.2 |
| PVC-EHS-60 | 10 | 60 | 6.0 | 2 | 0.2 |
-
Dissolution: In the fume hood, add the calculated amounts of PVC resin, EHS, and stabilizer to a beaker. Add THF to achieve a ~10-15% (w/v) solution.
-
Mixing: Cover the beaker (e.g., with aluminum foil) and stir the mixture at room temperature using a magnetic stirrer until all components are fully dissolved, resulting in a clear, viscous solution. This may take several hours.
-
Casting: Place a clean, level glass petri dish in the fume hood. Pour the solution slowly and evenly into the dish. Cover the dish loosely to allow for slow solvent evaporation, which prevents the formation of bubbles and surface defects.
-
Drying: Allow the solvent to evaporate at ambient temperature for 24 hours. The film should be solidified but may contain residual solvent.
-
Final Drying: Carefully peel the film from the glass plate. Place it in a vacuum oven at 40-50°C for at least 24 hours to remove any remaining solvent.
-
Storage: Store the dried films in a desiccator until testing.
Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)
This protocol assesses the plasticizer's efficiency in imparting flexibility and strength to the PVC, following the principles of ASTM D2284.[13]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN)
-
Tensile grips
-
Die cutter for preparing dumbbell-shaped specimens (e.g., ASTM D638 Type V)
-
Thickness gauge
Procedure:
-
Sample Preparation: Cut at least five dumbbell-shaped specimens from each PVC film formulation.
-
Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours.[13]
-
Measurement: Measure the thickness and width of the narrow section of each specimen at three points and use the average values.
-
Testing:
-
Set the grip separation and crosshead speed (e.g., 20 mm/min).
-
Mount a specimen in the grips, ensuring it is aligned vertically and not under tension.
-
Start the test and record the load and extension data until the specimen breaks.
-
-
Data Analysis: From the stress-strain curve, calculate the following for each specimen:
-
Tensile Strength (at break): The maximum stress the material can withstand.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): The material's stiffness, calculated from the initial linear portion of the curve.
-
-
Reporting: Report the average and standard deviation for each property for each formulation. A higher EHS concentration is expected to decrease tensile strength and modulus while increasing elongation.
Protocol 3: Evaluation of Plasticizer Permanence (Solvent Extraction/Leaching)
This protocol is critical for medical and pharmaceutical applications, as it quantifies the tendency of the plasticizer to migrate out of the PVC matrix.[14]
Equipment & Materials:
-
Analytical balance (±0.1 mg)
-
Inert, sealable containers (e.g., glass vials with PTFE-lined caps)
-
Incubator or water bath
-
Forceps
-
Lint-free wipes
-
Migration simulants:
-
Aqueous/Polar: Deionized water, 10% (v/v) ethanol in water.
-
Lipophilic: n-Hexane or a food simulant like olive oil.
-
Biomedical: Simulated Body Fluid (SBF) or phosphate-buffered saline (PBS).
-
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).
Procedure:
-
Sample Preparation: Cut square or circular samples of the PVC film (e.g., 3 cm x 3 cm). Clean the surface gently with a lint-free wipe if necessary.
-
Initial Weighing: Weigh each sample accurately (W_initial).
-
Immersion: Place each sample into a separate glass container. Add a defined volume of the chosen simulant, ensuring the sample is fully submerged (e.g., 10 mL of simulant per gram of PVC).
-
Incubation: Seal the containers and place them in an incubator at a relevant temperature (e.g., 37°C for biomedical applications, 40°C for accelerated testing) for a specified duration (e.g., 24 hours, 72 hours, 10 days).
-
Post-Incubation:
-
Gravimetric Method: Carefully remove the sample with forceps, gently blot the surface dry with a lint-free wipe, and dry it in a vacuum oven at 40°C until a constant weight is achieved (W_final).
-
Analytical Method: Take an aliquot of the simulant liquid for analysis by HPLC or GC-MS to directly measure the concentration of leached EHS. This requires prior development of a calibration curve.
-
-
Calculation (Gravimetric):
-
Weight Loss (mg) = W_initial - W_final
-
Migration (%) = [(W_initial - W_final) / (Initial weight of plasticizer in the sample)] x 100
-
-
Reporting: Report the average migration percentage for each formulation and simulant. Lower values indicate better plasticizer permanence.
Caption: Experimental workflow for plasticizer migration testing.
Conclusion and Future Directions
Ethyl hydrogen sebacate presents a compelling case as a next-generation plasticizer for PVC, particularly in applications where biocompatibility and low migration are paramount. Its derivation from sebacic acid, a renewable resource, further enhances its profile as a sustainable alternative to petroleum-based phthalates.[6] The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance.
Successful implementation will be marked by a significant reduction in the glass transition temperature, enhanced flexibility (increased elongation at break), and, most importantly, minimal migration into relevant liquid simulants. By correlating these performance metrics, scientists can optimize formulations to meet the stringent safety and efficacy standards required in the pharmaceutical and medical device industries. Further studies should focus on long-term aging effects, biocompatibility testing according to ISO 10993 standards, and extractables/leachables studies on final sterilized products.
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- A.S. Chawla, I. Hinberg.
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Application Notes & Protocols: The Role of Ethyl Hydrogen Sebacate in Advanced Polymer Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of ethyl hydrogen sebacate in polymer chemistry. This document provides an in-depth exploration of its function as both a specialized monomer and a reactive plasticizer, grounded in established scientific principles and methodologies.
Introduction: A Molecule of Duality and Potential
Ethyl hydrogen sebacate (EHS) is a monoester of the C10 dicarboxylic acid, sebacic acid. Its unique bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester group, makes it a highly valuable and versatile building block in the synthesis of advanced polymers.[1][2][3] Unlike its parent molecule, sebacic acid, or its diester counterpart, diethyl sebacate, EHS offers a unique reactivity profile that allows for precise control over polymer architecture, functionality, and properties. This guide elucidates its primary applications in creating biodegradable polyesters, modifying polymer properties as a reactive plasticizer, and its emerging role in biomedical materials.
Physicochemical Properties
A thorough understanding of the fundamental properties of ethyl hydrogen sebacate is critical for its effective application.
| Property | Value | Source(s) |
| CAS Number | 693-55-0 | [1][4][5] |
| Molecular Formula | C12H22O4 | [2][4][5] |
| Molecular Weight | 230.30 g/mol | [1][3] |
| IUPAC Name | 10-ethoxy-10-oxodecanoic acid | [1][5] |
| Appearance | White crystalline solid or powder | [4][5] |
| Melting Point | 35 - 41 °C | [1][5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [7] |
Molecular Structure and Reactivity
The utility of EHS stems from its distinct functional ends. The carboxylic acid provides a primary site for reactions like esterification and amidation, while the ethyl ester group can participate in reactions such as transesterification, albeit under different catalytic conditions. This duality is key to its role in polymer synthesis.
Caption: Molecular structure and functional groups of Ethyl Hydrogen Sebacate.
Application I: EHS as a Chain-Terminating Monomer and Co-monomer
In polyester synthesis, EHS can be strategically employed to control molecular weight and introduce specific end-group functionality. Traditional polyester synthesis with dicarboxylic acids and diols (A-A + B-B monomers) or hydroxy acids (A-B monomers) can lead to very high molecular weight polymers. EHS, acting as an A-B' type monomer (where B' is the less reactive ester), can be used as a co-monomer to intentionally cap a growing polymer chain.
The carboxylic acid end of EHS readily reacts with hydroxyl groups from a diol or another hydroxy-acid monomer. The ethyl ester end, being less reactive under typical polycondensation conditions, remains largely intact, resulting in a polymer chain terminated with an ethyl ester group. This is particularly useful for:
-
Controlling Molecular Weight: By adjusting the molar ratio of EHS to other monomers, the final molecular weight of the polyester can be systematically controlled.
-
Modifying Solubility and Thermal Properties: The presence of ethyl ester end-groups can alter the polymer's solubility in organic solvents and lower its melting point or glass transition temperature compared to a higher molecular weight, di-acid terminated equivalent.
-
Post-Polymerization Modification: The terminal ester groups can be subsequently hydrolyzed to reveal a carboxylic acid for further reactions or conjugation, for instance, with drug molecules.
This approach is central to creating biodegradable polymers with tailored degradation profiles and mechanical properties for applications in tissue engineering and drug delivery.[8][9] Sebacic acid-based polyesters, such as poly(glycerol sebacate), are well-known for their biocompatibility and elastomeric properties, and EHS provides a tool for fine-tuning these materials.[10]
Protocol 1: Synthesis of an Ethyl-Terminated Oligo(ethylene sebacate)
This protocol details the synthesis of a low molecular weight polyester using sebacic acid, ethylene glycol, and EHS as a chain-terminating agent.
Rationale: The ratio of difunctional monomers (sebacic acid, ethylene glycol) to the monofunctional chain-terminator (EHS, reacting via its acid group) dictates the final degree of polymerization. This method provides a predictable way to synthesize oligomers with specific molecular weights and ethyl ester end-caps.
Materials:
-
Sebacic Acid
-
Ethylene Glycol
-
Ethyl Hydrogen Sebacate (EHS)
-
Titanium (IV) butoxide (Ti(OBu)₄) or other suitable polycondensation catalyst
-
Toluene
-
Methanol (cold)
-
Dichloromethane (DCM)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Vacuum pump
Procedure:
-
Reactant Charging: In a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap, condenser, and nitrogen inlet, combine sebacic acid (e.g., 0.45 mol), ethylene glycol (0.50 mol, slight excess), and ethyl hydrogen sebacate (0.10 mol). The molar amount of EHS determines the theoretical chain termination.
-
Azeotropic Dehydration: Add toluene (approx. 50 mL) to the flask. Heat the mixture to reflux (approx. 140-150°C) under a gentle stream of nitrogen. Water produced during the initial esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water is collected (approx. 2-3 hours).
-
Catalyst Addition & Polycondensation: Cool the reaction mixture to below 100°C. Add the catalyst, Ti(OBu)₄ (approx. 0.1% by weight of total monomers).
-
High-Temperature Reaction: Gradually increase the temperature to 180-200°C while removing the toluene and excess ethylene glycol by distillation.
-
Vacuum Application: Once the distillation of volatiles slows, gradually apply a vacuum (reducing pressure to <1 Torr) over 30-60 minutes. Continue heating under vacuum for 4-6 hours to drive the polycondensation reaction and remove reaction byproducts, increasing the molecular weight to the desired level.
-
Purification: Cool the resulting viscous polymer to room temperature. Dissolve the polymer in a minimal amount of DCM. Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
FT-IR: Confirm the formation of ester bonds (~1735 cm⁻¹) and the presence of terminal ethyl groups.
-
¹H NMR: Determine the polymer structure and calculate the actual degree of polymerization by integrating the signals corresponding to the polymer backbone and the terminal ethyl groups.
-
GPC/SEC: Determine the average molecular weight (Mn, Mw) and polydispersity index (PDI).
Application II: EHS as a Reactive Plasticizer
Plasticizers are additives that increase the flexibility and processability of a polymer by reducing the glass transition temperature (Tg).[11] Sebacate esters like dibutyl sebacate (DBS) and dioctyl sebacate (DOS) are well-known, efficient plasticizers that offer good low-temperature performance.[11][12]
Ethyl hydrogen sebacate can function as a plasticizer, but its carboxylic acid group gives it an additional, powerful characteristic: the ability to act as a reactive plasticizer. In polymers containing hydroxyl or amine groups (e.g., cellulose derivatives, polyvinyl alcohol), the carboxylic acid of EHS can form hydrogen bonds or even covalent ester bonds with the polymer backbone under certain processing conditions (e.g., high temperature).
Causality:
-
Standard Plasticization: The long, aliphatic C8 chain of EHS intercalates between polymer chains, disrupting intermolecular forces (like hydrogen bonds) and increasing free volume. This enhances chain mobility, leading to increased flexibility.[13][14]
-
Reactive Anchoring: If EHS forms a covalent bond with the polymer, it becomes permanently tethered. This significantly reduces plasticizer migration or "leaching," a common problem with traditional plasticizers that can lead to material stiffening over time and potential environmental/health concerns.
This dual-action mechanism makes EHS an excellent candidate for plasticizing biopolymers and polymers used in sensitive applications like medical devices and food packaging.[7][12]
Caption: Experimental workflow for evaluating EHS as a plasticizer.
Protocol 2: Evaluation of EHS as a Plasticizer for Ethyl Cellulose Films
This protocol describes the preparation of ethyl cellulose (EC) films plasticized with EHS and their subsequent characterization to determine its plasticizing efficiency and resistance to leaching.
Rationale: Ethyl cellulose is a biocompatible, hydrophobic polymer derived from cellulose.[15] It is often used in pharmaceutical coatings and food applications but is inherently brittle. This protocol uses a solvent-casting method to evaluate how EHS improves its mechanical properties. A comparison with a non-reactive plasticizer like triethyl citrate (TEC) or dibutyl sebacate (DBS) is recommended for a comprehensive study.
Materials:
-
Ethyl Cellulose (e.g., Ethocel™)
-
Ethyl Hydrogen Sebacate (EHS)
-
Ethanol (or other suitable solvent for EC)
-
Glass petri dishes
-
Controlled temperature/humidity chamber
-
Tensile tester (e.g., Instron)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Stock Solutions:
-
Prepare a 10% (w/v) solution of ethyl cellulose in ethanol by stirring until fully dissolved.
-
Prepare a 10% (w/v) solution of EHS in ethanol.
-
-
Film Formulation:
-
Prepare formulations with varying levels of EHS (e.g., 0%, 10%, 20%, 30% by weight relative to EC).
-
For a 20% formulation: mix 10 mL of the EC solution (1g of EC) with 2 mL of the EHS solution (0.2g of EHS). Ensure thorough mixing.
-
-
Solvent Casting:
-
Pour the homogenized solution into a level glass petri dish.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., 25°C, 50% relative humidity) for 24-48 hours to form a uniform film.
-
For potential reactive bonding, a post-casting heat treatment (curing) step can be added (e.g., 80°C for 2 hours in a vacuum oven).
-
-
Film Characterization:
-
Mechanical Properties: Cut the films into dumbbell-shaped specimens. Use a tensile tester to measure the Tensile Strength and Elongation at Break. An effective plasticizer will decrease tensile strength and significantly increase elongation.
-
Thermal Properties: Use DSC to determine the glass transition temperature (Tg). A decrease in Tg compared to the unplasticized film is a direct measure of plasticizing efficiency.
-
Leaching Test: Weigh a piece of film (W_initial). Immerse it in a solvent (e.g., a water/ethanol mixture) for 24 hours. Remove the film, dry it thoroughly in a vacuum oven, and re-weigh (W_final). The percentage of weight loss indicates the amount of plasticizer that has leached out. Compare this to a film made with a non-reactive plasticizer.
-
Safety and Handling
Ethyl hydrogen sebacate is classified as an irritant.[1][4]
-
Skin Irritation: Causes skin irritation (H315).[7]
-
Eye Irritation: Causes serious eye irritation (H319).[7]
-
Respiratory Irritation: May cause respiratory irritation (H335).[7][16]
Precautions:
-
Handle in a well-ventilated area or fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[4][16]
-
Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[4][16]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][16]
Conclusion
Ethyl hydrogen sebacate is a uniquely versatile molecule in polymer chemistry. Its dual functionality allows for precise control in polyester synthesis, enabling the creation of molecular weight-controlled and end-group-functionalized biodegradable polymers. Furthermore, its ability to act as a reactive plasticizer offers a significant advantage over traditional additives by minimizing leaching, thereby enhancing the long-term stability and safety of plasticized materials. These characteristics position ethyl hydrogen sebacate as a key enabling component for innovation in biomaterials, drug delivery systems, and sustainable polymers.
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Rai, R., Tallawi, M., Grigore, A., & Boccaccini, A. R. (2024). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. PubMed Central. [Link]
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Al-Lami, H. S. & Jalal, M. A. (2019). Synthesis and Characterization of Ethylene Glycol-Sebacic Acid Polymers with Different Molecular Weights and Their Use as Dispersants for Ceramic Particles. ResearchGate. [Link]
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Bettinger, C. J., Bruggeman, J. P., Borenstein, J. T., & Langer, R. (2008). Biodegradable Poly(polyol sebacate) Polymers. PubMed Central. [Link]
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Jafri, L. A., Othman, N., & Salimon, J. (2021). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Universiti Kebangsaan Malaysia. [Link]
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Kebiche-Senhadji, O., et al. (2010). Effect of Plasticizer Type on Polymer Inclusion Membranes Properties and Performance for Zinc Separation. ResearchGate. [Link]
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Zaboon, M. H., et al. (2018). In vitro degradation study of polymers prepared from sebacoyl chloride with (di)ethylene glycol monomers and polymer. IOP Conference Series: Materials Science and Engineering. [Link]
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Scheler, S., & Lippold, B. C. (1999). Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion Aquacoat ECD-30 and 20% dibutyl sebacate as plasticizer. PubMed. [Link]
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National Institutes of Health. Biodegradable poly(polyol sebacate) polymers. PubMed. [Link]
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Al-Lami, H. S., & Jalal, M. A. (2020). Synthesis and Characterization of Poly(ethylene glycol)-Sebacic Acid copolymers Dispersants for Ceramic Particles. ResearchGate. [Link]
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Wang, W., et al. (2023). Molecular Design and Role of the Dynamic Hydrogen Bonds and Hydrophobic Interactions in Temperature-Switchable Polymers. MDPI. [Link]
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Shiyab, S., & Shiyab, A. (2024). Biodegradable Polymers: Properties, Applications, and Environmental Impact. PubMed Central. [Link]
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Chemistry For Everyone. (2025, August 30). How Do Biodegradable Polymers Work?. YouTube. [Link]
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Muthukumar, M., et al. (2022). Impact of Polymers on Magnesium-Based Hydrogen Storage Systems. MDPI. [Link]
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Advanced Gas Chromatography Methods for the Analysis of Sebacate Esters: An Application Guide
This comprehensive guide provides detailed application notes and robust protocols for the analysis of sebacate esters using gas chromatography (GC). Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of method development, sample preparation, and validation, ensuring both scientific rigor and practical applicability. Our focus is on elucidating the rationale behind experimental choices, thereby empowering analysts to develop and troubleshoot their own methods effectively.
Introduction: The Analytical Significance of Sebacate Esters
Sebacate esters, the diesters of sebacic acid, are a class of compounds with widespread industrial applications. They are prominently used as plasticizers in polymers such as polyvinyl chloride (PVC) to enhance flexibility and durability.[1] Their utility extends to lubricants, cosmetics, and as excipients in pharmaceutical formulations. The concentration and identity of sebacate esters in a product are critical quality attributes, directly impacting its performance, safety, and regulatory compliance. Consequently, robust and reliable analytical methods for their quantification are paramount.
Gas chromatography, particularly with flame ionization detection (GC-FID) and mass spectrometry (GC-MS), stands as the premier technique for the analysis of these semi-volatile compounds due to its high resolution, sensitivity, and robustness.[1] This guide will explore various facets of GC-based analysis of common sebacate esters, including diethyl sebacate, dibutyl sebacate (DBS), and dioctyl sebacate (DOS).
Core Principles of Sebacate Ester Analysis by GC
The successful analysis of sebacate esters by GC hinges on a systematic approach that considers the analyte's physicochemical properties, the sample matrix, and the desired analytical outcome (e.g., quantification, identification of impurities). The general workflow involves sample preparation to isolate the esters, chromatographic separation, and detection.
Below is a conceptual workflow illustrating the key stages in the GC analysis of sebacate esters.
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Application Note: Formulation and Characterization of Ethyl Cellulose Films with Sebacate Plasticizers for Controlled Release Applications
Introduction: The Critical Role of Plasticizers in Ethyl Cellulose Film Formulations
Ethyl cellulose (EC), a derivative of cellulose, is a hydrophobic polymer widely utilized in the pharmaceutical and food industries for its excellent film-forming capabilities, stability, and biocompatibility.[1][2] Its inherent brittleness, however, necessitates the incorporation of plasticizers to enhance flexibility and processability, making it suitable for applications such as tablet coatings, transdermal films, and food packaging.[3][4] Sebacate esters, particularly diethyl sebacate (DES) and dibutyl sebacate (DBS), are effective plasticizers for ethyl cellulose due to their compatibility, low toxicity, and ability to significantly improve the mechanical properties of the resulting films.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of ethyl cellulose films plasticized with sebacate esters. It delves into the underlying principles of plasticization, offers detailed protocols for film preparation and characterization, and provides insights into optimizing film properties for specific applications, particularly in the realm of controlled drug delivery.
The Science of Plasticization: How Sebacates Modify Ethyl Cellulose Films
Plasticizers are low molecular weight compounds that, when added to a polymer, increase its flexibility, ductility, and processability. They achieve this by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg) and a more flexible material. The unplasticized glass transition temperature of ethyl cellulose is approximately 128-130°C.[7]
The mechanism of action for sebacate plasticizers in ethyl cellulose films can be visualized as follows:
Figure 1: Mechanism of sebacate plasticization in ethyl cellulose.
The choice between diethyl sebacate (DES) and dibutyl sebacate (DBS) often depends on the desired film properties. DBS, with its longer alkyl chains, is generally considered a more efficient plasticizer for ethyl cellulose, leading to a greater reduction in Tg and enhanced flexibility.[8] However, the concentration of the plasticizer is a critical parameter that must be carefully optimized, as excessive amounts can lead to leaching over time, compromising the film's stability and performance.[1]
Formulation Development: A Step-by-Step Guide
The most common method for preparing ethyl cellulose films in a laboratory setting is the solvent casting technique.[1][9] This method offers excellent control over film thickness and uniformity.
Materials and Equipment
-
Polymer: Ethyl cellulose (e.g., Ethocel™ Standard 100 Premium)
-
Plasticizers: Diethyl sebacate (DES) or Dibutyl sebacate (DBS)
-
Solvent System: A mixture of toluene and ethanol (e.g., 80:20 w/w) is commonly used to dissolve ethyl cellulose.[10]
-
Active Pharmaceutical Ingredient (API): As required for drug delivery applications.
-
Equipment:
-
Magnetic stirrer and stir bars
-
Glass beakers or flasks
-
Petri dishes or a casting surface (e.g., Teflon-coated plate)
-
Leveling platform
-
Desiccator or a controlled environment for drying
-
Film thickness gauge
-
Experimental Workflow: Solvent Casting Method
The following workflow outlines the preparation of plasticized ethyl cellulose films.
Figure 2: Workflow for preparing plasticized ethyl cellulose films.
Detailed Protocol: Preparation of a 20% (w/w) DBS-Plasticized Ethyl Cellulose Film
-
Solution Preparation:
-
Prepare a 10% (w/w) solution of ethyl cellulose in an 80:20 (w/w) toluene:ethanol solvent mixture. For example, dissolve 10 g of ethyl cellulose in 90 g of the solvent blend.
-
Stir the mixture using a magnetic stirrer until the ethyl cellulose is completely dissolved. This may take several hours.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of DBS. For a 20% (w/w) plasticizer concentration based on the polymer weight, add 2 g of DBS to the ethyl cellulose solution.
-
Continue stirring until the DBS is fully incorporated and the solution is clear and homogeneous.
-
-
Casting:
-
Place a clean, dry Petri dish on a leveling platform.
-
Carefully pour a predetermined volume of the polymer solution into the Petri dish to achieve the desired film thickness.
-
-
Drying:
-
Cover the Petri dish with a watch glass, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.
-
Allow the solvent to evaporate at room temperature for 24-48 hours in a well-ventilated fume hood.
-
For complete solvent removal, the film can be further dried in a desiccator under vacuum.
-
-
Film Retrieval:
-
Once completely dry, carefully peel the film from the casting surface using forceps.
-
Store the film in a desiccator until further characterization.
-
Characterization of Ethyl Cellulose Films: Assessing Performance
A thorough characterization of the prepared films is essential to ensure they meet the required specifications for the intended application.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the films. A decrease in Tg compared to unplasticized ethyl cellulose is a clear indication of the plasticizer's effectiveness.[1]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the films and can be used to assess the potential for plasticizer leaching at elevated temperatures.[1] The complete degradation of ethyl cellulose films typically occurs at around 378.8°C.[1]
| Plasticizer Concentration (% w/w of EC) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~128-130[7] |
| 10 | Lowered |
| 20 | Significantly Lowered |
| 30 | Further Lowered |
| 40 | Substantially Lowered |
Table 1: Expected trend of the effect of sebacate plasticizer concentration on the glass transition temperature of ethyl cellulose films. Actual values will vary based on the specific sebacate ester and experimental conditions.
Mechanical Properties
The mechanical properties of the films, such as tensile strength and elongation at break, are crucial indicators of their flexibility and durability. These properties are typically measured using a universal testing machine according to standards such as ASTM D882.[11][12][13]
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks.
| Plasticizer Concentration (% w/w of EC) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | High | Low |
| 10 | Decreased | Increased |
| 20 | Further Decreased | Significantly Increased |
| 30 | Substantially Decreased | Further Increased |
| 40 | Low | High |
Table 2: Expected trend of the effect of sebacate plasticizer concentration on the mechanical properties of ethyl cellulose films. Research has shown that a 40% (w/w) concentration of DBS can result in a tough film structure.[14]
Drug Release Studies (for controlled release applications)
For films intended for drug delivery, in vitro drug release studies are paramount. These studies are typically conducted using a USP dissolution apparatus. The release profile of the drug from the ethyl cellulose film is influenced by the plasticizer type and concentration, film thickness, and the properties of the drug itself.[15][16] Water-insoluble plasticizers like DBS help maintain the hydrophobicity of the film, leading to a slower, diffusion-controlled drug release.[15]
Conclusion and Future Perspectives
The formulation of ethyl cellulose films with sebacate plasticizers offers a versatile platform for a wide range of applications, particularly in the pharmaceutical industry for developing controlled-release dosage forms. By carefully selecting the type and concentration of the sebacate plasticizer, researchers can tailor the mechanical properties and drug release profiles of the films to meet specific therapeutic needs. This application note provides a foundational understanding and practical protocols to guide scientists in the successful development and characterization of these advanced polymer films. Future research may focus on exploring novel, bio-based plasticizers and advanced manufacturing techniques to further enhance the performance and sustainability of ethyl cellulose-based systems.
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Application Note: A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) for the Determination of Monoester Purity
Abstract
The purity of monoesters is a critical quality attribute in pharmaceuticals, specialty chemicals, and consumer products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of monoesters and their related impurities.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, method development, and practical application of HPLC for assessing monoester purity. It emphasizes the rationale behind experimental choices and provides robust protocols to ensure data integrity and regulatory compliance.
Introduction: The Critical Role of Monoester Purity
Monoesters, characterized by a single ester functional group, are integral to a vast array of applications, from active pharmaceutical ingredients (APIs) and prodrugs to lubricants and plasticizers. The efficacy, safety, and performance of the final product are directly influenced by the purity of the monoester. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, may alter the product's physical properties, reduce its potency, or even introduce toxicity.[1]
Consequently, regulatory bodies and quality control laboratories place a high premium on robust analytical methods for purity determination. HPLC has emerged as the gold standard for this purpose due to its high resolution, sensitivity, and versatility in separating complex mixtures.[1]
Foundational HPLC Principles for Monoester Analysis
The separation of a monoester from its impurities via HPLC is governed by the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[1][2] The choice of these two phases is paramount in achieving a successful separation.
Separation Modes: Reversed-Phase vs. Normal-Phase
-
Reversed-Phase (RP) HPLC: This is the most common mode for analyzing moderately polar to non-polar compounds like many monoesters.[3][4] It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water or buffer with acetonitrile or methanol).[3][4] In RP-HPLC, more non-polar compounds are retained longer on the column.[3]
-
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (such as hexane or chloroform).[5][6] NP-HPLC is suitable for separating very non-polar monoesters or for resolving isomers that are difficult to separate by reversed-phase.[5][6] Polar compounds have stronger interactions with the stationary phase and thus elute later.[5]
For most monoester purity applications, Reversed-Phase HPLC is the preferred starting point due to its robustness, reproducibility, and the aqueous nature of the mobile phases being generally more compatible with a wider range of samples.[4]
The Logic of Column Selection
The HPLC column is the heart of the separation.[7] The choice of stationary phase chemistry and column dimensions directly impacts the resolution and efficiency of the analysis.
-
Stationary Phase Chemistry:
-
C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns are highly hydrophobic and offer excellent retention for a broad range of monoesters.[4][8]
-
C8 (Octylsilane): Less hydrophobic than C18, C8 columns provide shorter retention times and can be beneficial for more non-polar monoesters that might be too strongly retained on a C18 column.
-
Phenyl: These columns offer alternative selectivity due to π-π interactions with aromatic analytes. They can be particularly useful for separating monoesters containing phenyl rings or for resolving critical pairs that co-elute on C18 or C8 columns.
-
Polar-Embedded Phases: These phases incorporate a polar group (e.g., amide or carbamate) within the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar analytes.
-
-
Column Dimensions:
-
Length: Longer columns (e.g., 250 mm) provide higher resolution but result in longer run times and higher backpressure. Shorter columns (e.g., 50-150 mm) are suitable for faster analyses when resolution is not a limiting factor.[9]
-
Internal Diameter (ID): Standard analytical columns typically have an ID of 4.6 mm. Smaller ID columns (e.g., 2.1 mm) offer increased sensitivity and reduced solvent consumption but require an HPLC system optimized for low dispersion.[9]
-
Particle Size: Smaller particles (e.g., <3 µm) provide higher efficiency and resolution but also lead to higher backpressure, often necessitating the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems. 5 µm particles are a common choice for standard HPLC applications.[9]
-
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition is a powerful tool for manipulating the retention and selectivity of the separation.[10]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[3][11] Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. The choice between the two can significantly alter the selectivity of the separation.[12]
-
Aqueous Phase and pH Control: The aqueous component of the mobile phase is often water or a buffer. For ionizable monoesters or impurities, controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate) is critical to ensure consistent retention and peak shape.[13][14]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute within a reasonable time.[14]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent.[15] This is necessary for complex samples with a wide range of polarities, as it allows for the elution of both early and late-eluting components with good peak shape in a single run.[15]
-
Detector Selection: Seeing Your Analytes
The choice of detector depends on the physicochemical properties of the monoester and its impurities.[16][17]
-
UV-Vis Detectors: These are the most common detectors in HPLC and are suitable for monoesters that possess a chromophore (a part of the molecule that absorbs ultraviolet or visible light).[16][17] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is a type of UV-Vis detector that can acquire an entire spectrum for each point in the chromatogram, which is useful for peak purity assessment.[17][18]
-
Refractive Index (RI) Detectors: RI detectors are universal detectors that measure the change in the refractive index of the mobile phase as the analyte passes through.[18] They are useful for monoesters that lack a UV chromophore but are less sensitive than UV detectors and are not compatible with gradient elution.[18]
-
Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD): These are also considered universal detectors and are compatible with gradient elution.[16][19] They are often more sensitive than RI detectors and are a good choice for non-chromophoric monoesters.[16][20]
A Self-Validating System: The Importance of System Suitability Testing (SST)
Before any sample analysis, it is imperative to verify that the HPLC system is performing correctly. This is achieved through System Suitability Testing (SST).[21][22][23] SST ensures the continued validity of the analytical method.[24]
Table 1: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0[21] |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 (method specific)[21] |
| Resolution (Rs) | Measures the separation between two adjacent peaks. | Rs ≥ 2.0 between the main peak and the closest eluting impurity.[21][25] |
| Repeatability (%RSD) | Assesses the precision of multiple injections of the same standard. | %RSD of peak area ≤ 2.0% for 5 or 6 replicate injections.[21] |
| Retention Time (RT) | Ensures consistent elution. | RT within ±2% between injections.[21] |
Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump issues, or incorrect mobile phase preparation) that must be rectified before proceeding with sample analysis.[22][24]
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and for protecting the HPLC column from contaminants.[2][26][27]
-
Weighing: Accurately weigh a suitable amount of the monoester sample.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition.[28] Methanol and acetonitrile are common choices.[2]
-
Concentration: The typical sample concentration is around 1 mg/mL, but this may need to be adjusted based on the detector response.[28]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system tubing.[2][29]
Protocol 2: HPLC Method for Monoester Purity
This protocol provides a starting point for the analysis of a moderately non-polar monoester. Method development and validation are required for specific applications.[15][30]
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Program:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 220 nm (or the λmax of the monoester)
-
Injection Volume: 10 µL
Protocol 3: Data Analysis and Purity Calculation
-
Integration: Integrate all peaks in the chromatogram.
-
Peak Purity Assessment: If using a DAD/PDA detector, assess the peak purity of the main monoester peak to check for co-eluting impurities.[31]
-
Calculation: Calculate the purity of the monoester using the area percent method:
Purity (%) = (Area of Monoester Peak / Total Area of All Peaks) x 100
This method assumes that all components have a similar detector response. For higher accuracy, especially for quantifying known impurities, a method using relative response factors (RRFs) determined from impurity standards is recommended.
Visualizing the Workflow and Logic
Diagram 1: HPLC Workflow for Monoester Purity Analysis
Caption: A typical workflow for monoester purity analysis by HPLC.
Diagram 2: Logical Flow of HPLC Method Development
Caption: Logical steps in HPLC method development for monoesters.
Method Validation according to ICH Guidelines
Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose.[30][32] The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 provide a framework for analytical procedure validation.[33][34] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[35]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[35]
-
Accuracy: The closeness of the test results to the true value.[35]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[35]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[32]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[30]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[35]
Conclusion
High-Performance Liquid Chromatography is an indispensable tool for the determination of monoester purity. A thorough understanding of the principles of chromatographic separation, coupled with a systematic approach to method development and validation, is essential for generating reliable and accurate data. By carefully selecting the appropriate column, mobile phase, and detector, and by rigorously adhering to system suitability and validation protocols, researchers and scientists can confidently assess the purity of monoesters, ensuring the quality and safety of their products.
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- Impact of mono- and poly-ester fractions on polysorbate quantitation using mixed-mode HPLC-CAD/ELSD and the fluorescence micelle assay | Request PDF - ResearchG
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Application Notes & Protocols for the Role of Sebacates in Synthetic Lubricants and Greases
Prepared by: Senior Application Scientist, Gemini Division
Abstract: This document provides a comprehensive technical guide on the application of sebacate esters as high-performance base stocks and co-base stocks in the formulation of synthetic lubricants and greases. Sebacates, primarily diesters and complex esters derived from sebacic acid (a C10 dicarboxylic acid), are renowned for their exceptional low-temperature fluidity, high viscosity index, thermal stability, and inherent biodegradability. These properties make them indispensable in demanding applications, including aviation, automotive, and industrial lubrication. This guide elucidates the fundamental chemistry of sebacates, provides detailed protocols for their synthesis and formulation, outlines standardized methods for performance evaluation, and presents key data to inform research and development.
The Foundational Role of Sebacate Esters in Modern Lubrication
Sebacate esters represent a critical class of synthetic base fluids, bridging the performance gap often left by mineral oils and other synthetic chemistries. Their molecular structure, derived from a long-chain dicarboxylic acid, imparts a unique combination of flexibility at low temperatures and stability at high temperatures.
Core Molecular Structure and Performance Attributes
Sebacates are esters of sebacic acid, HOOC(CH₂)₈COOH. The long, flexible eight-carbon chain between the two carboxylic acid groups is central to their performance. When esterified with various alcohols (e.g., 2-ethylhexanol, isodecanol), the resulting diester molecules possess:
-
Excellent Low-Temperature Fluidity: The aliphatic backbone prevents crystallization at low temperatures, resulting in very low pour points. This is critical for applications in cold climates or at high altitudes, such as in aviation hydraulic fluids and automotive engine oils.
-
High Viscosity Index (VI): Sebacates exhibit a relatively small change in viscosity over a broad temperature range.[1][2] A high VI ensures a stable lubricating film is maintained during temperature fluctuations, crucial for protecting components from wear.[2][3]
-
Good Thermal and Oxidative Stability: The stable ester linkages and saturated alkyl chains resist breakdown at high temperatures and in the presence of oxygen, minimizing the formation of sludge and varnish.[4]
-
Inherent Biodegradability: Unlike mineral oils, many sebacate esters are readily biodegradable, making them suitable for environmentally sensitive applications.[5]
-
Superior Lubricity: The polar nature of the ester groups provides strong adhesion to metal surfaces, forming a robust lubricating film that reduces friction and wear.
Common Sebacate Esters in Lubricant Formulation
Two primary categories of sebacate esters are utilized:
-
Simple Diesters: Formed by reacting sebacic acid with two molecules of a monofunctional alcohol. The most common example is Di(2-ethylhexyl) sebacate (DEHS), also known as Dioctyl Sebacate (DOS). DEHS is a versatile base stock valued for its excellent balance of properties.[4]
-
Complex Esters: These are higher molecular weight polymers created to achieve lower volatility and improved thermal stability compared to simple diesters. They are typically synthesized by reacting a dicarboxylic acid (like sebacic acid) with a diol (like neopentyl glycol) and a monofunctional alcohol or acid as a chain-stopper.[5][6][7] Their application is prominent in high-temperature aviation turbine oils.
Synthesis and Formulation: From Molecule to Final Product
The deliberate design of a lubricant begins with the synthesis of its base stock. The following protocols provide a framework for the laboratory-scale preparation and formulation of sebacate-based lubricants and greases.
Protocol for Laboratory Synthesis of Dioctyl Sebacate (DOS)
This protocol describes a common method for synthesizing DOS via direct esterification. The causality for key steps is explained to provide deeper insight.
Objective: To synthesize Dioctyl Sebacate (DEHS/DOS) from sebacic acid and 2-ethylhexanol.
Materials:
-
Sebacic Acid (1.0 mole)
-
2-Ethylhexanol (2.2 moles - slight excess to drive the reaction to completion)
-
Catalyst: Stannous oxide or a titanate ester (e.g., titanium isopropoxide), typically 0.1-0.2% by weight of reactants.[8][9]
-
Nitrogen gas supply
-
Sodium carbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Activated carbon
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dean-Stark trap with a condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Step-by-Step Methodology:
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, and Dean-Stark trap. The fourth neck is for the nitrogen inlet.
-
Charge Reactants: Add sebacic acid, 2-ethylhexanol, and the chosen catalyst to the flask.
-
Inert Atmosphere: Begin purging the system with a slow stream of nitrogen. Causality: This prevents oxidation of the reactants and product at high reaction temperatures, ensuring a lighter-colored, higher-purity final product.
-
Esterification Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 180°C and 225°C.[8][9] Water, a byproduct of the esterification, will begin to co-distill with the excess alcohol and be collected in the Dean-Stark trap.
-
Monitor Reaction Progress: The reaction is monitored by measuring the amount of water collected or by periodically taking samples to test the acid number. The reaction is considered complete when the theoretical amount of water has been collected and the acid number is low (e.g., < 0.5 mg KOH/g).
-
Removal of Excess Alcohol: Once the reaction is complete, configure the apparatus for vacuum distillation to remove the unreacted 2-ethylhexanol.
-
Neutralization and Washing: Cool the crude ester to below 90°C.[8] Transfer it to a separatory funnel and wash with the 5% sodium carbonate solution to neutralize any remaining acidic catalyst and unreacted sebacic acid. Follow with several washes with deionized water until the aqueous layer is neutral. Causality: Removing residual acidity is critical for the hydrolytic stability and non-corrosive nature of the final lubricant.
-
Drying and Decolorizing: Dry the washed ester over anhydrous magnesium sulfate. Add a small amount of activated carbon and stir for 30-60 minutes to adsorb colored impurities.
-
Final Filtration: Filter the mixture to remove the drying agent and activated carbon, yielding the purified Dioctyl Sebacate product.
Caption: Laboratory workflow for the synthesis of Dioctyl Sebacate.
Protocol for Formulation of a Lithium Complex Grease
Sebacic acid can also act as a complexing agent in grease thickeners, significantly enhancing the dropping point and thermal stability of the grease.[10]
Objective: To formulate a lithium complex grease using a sebacate ester base oil and sebacic acid as a complexing agent.
Materials:
-
Base Oil: Dioctyl Sebacate (DOS) or a blend (e.g., 80% PAO-6 / 20% DOS)
-
Thickener Components:
-
12-Hydroxystearic Acid (12-HSA)
-
Sebacic Acid (Complexing Agent)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
-
Performance Additives (e.g., antioxidant, corrosion inhibitor) - optional for basic formulation
Step-by-Step Methodology:
-
Initial Charge: In a grease kettle, charge approximately half of the base oil, all of the 12-HSA, and all of the sebacic acid.
-
Saponification - Step 1: Prepare a hot aqueous solution of Lithium Hydroxide. Slowly add this solution to the kettle while stirring and heating. The temperature is raised to around 85-95°C to initiate the saponification reaction, forming the lithium soap.
-
Dehydration: Continue heating to approximately 150-160°C to drive off the water from the reaction. A vacuum can be applied to aid in dehydration.
-
Complexation: Once dehydrated, the temperature is raised further to 200-220°C. This high temperature promotes the complexation reaction between the lithium soap and the sebacic acid, forming the complex thickener structure. Causality: This high-temperature step is critical for forming the stable, fibrous network that gives the lithium complex grease its high dropping point.
-
Cool Down & Additives: Begin a controlled cooling phase. Add the remaining base oil during the cool-down to "quench" the reaction and begin forming the final grease structure. Performance additives are typically added when the temperature is below 100°C to prevent their thermal degradation.
-
Homogenization: Once cooled, the grease is milled or homogenized to ensure a smooth, uniform texture and to optimize the dispersion of the thickener fibers.
Caption: Role of sebacic acid in forming a complex grease thickener.
Standardized Performance Evaluation Protocols
Evaluating a sebacate-based lubricant requires a suite of standardized tests to quantify its physical and chemical properties. The American Society for Testing and Materials (ASTM) provides the majority of these protocols.
Fundamental Physicochemical Properties
These tests define the basic characteristics of the lubricant.
| Property Measured | ASTM Method | Significance in Lubrication |
| Kinematic Viscosity | ASTM D445 [11][12][13][14][15] | Measures the fluid's resistance to flow under gravity. It is the most critical property of a lubricant, as it determines the thickness of the lubricating film. |
| Viscosity Index (VI) | ASTM D2270 [1][2][3][16][17] | An empirical, dimensionless number indicating the effect of temperature change on viscosity. A higher VI denotes a smaller, more desirable change in viscosity with temperature. |
| Pour Point | ASTM D97 [18][19][20] | The lowest temperature at which a lubricant will continue to flow. This is critical for low-temperature start-up and circulation. |
| Flash Point | ASTM D92 [21][22][23][24][25] | The lowest temperature at which vapors from the fluid will ignite with a test flame. It is a measure of the lubricant's volatility and fire-resistance. |
Protocol Outline: Kinematic Viscosity (ASTM D445)
-
Apparatus: A calibrated glass capillary viscometer is selected based on the expected viscosity of the sebacate ester.
-
Temperature Control: The viscometer is placed in a highly stable, constant-temperature bath set to the desired temperature (commonly 40°C and 100°C).[12]
-
Sample Introduction: The lubricant sample is drawn into the viscometer.
-
Flow Measurement: The time taken for the liquid to flow between two marked points on the capillary under the force of gravity is measured precisely.
-
Calculation: The kinematic viscosity (in centistokes, cSt, or mm²/s) is calculated by multiplying the measured flow time by the viscometer's calibration constant.[12][14]
Thermo-Oxidative Stability
Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test assesses the lubricant's resistance to oxidation under accelerated conditions.[26][27][28][29]
-
Sample Preparation: A precise amount of the sebacate lubricant is placed in a pressure vessel with a specified volume of water and a copper catalyst coil. Causality: Water and copper act as catalysts that mimic and accelerate the oxidative degradation processes that occur in real-world machinery.
-
Pressurization: The vessel is sealed and pressurized with pure oxygen to a specified pressure (typically 90 psi).[26]
-
Testing: The vessel is placed in a heating bath at 150°C and rotated at a constant speed.[26]
-
Endpoint: As the lubricant's antioxidants are depleted and the base oil begins to oxidize, it consumes oxygen, causing the pressure inside the vessel to drop. The test duration, in minutes, until a specified pressure drop occurs is recorded as the RPVOT value. A longer time indicates higher oxidative stability.
Tribological Performance (Lubricity)
Protocol: High-Frequency Reciprocating Rig (HFRR) - ASTM D6079
This test evaluates the wear-preventing characteristics (lubricity) of a fluid.[30][31][32][33]
-
Apparatus: A steel ball is loaded against a stationary steel disc.
-
Test Conditions: The contact point is submerged in the test lubricant, which is maintained at a controlled temperature (e.g., 60°C or 140°F).[30][31] The ball is then oscillated back and forth against the disc at a set frequency and stroke length for a fixed duration (e.g., 75 minutes).[30][31]
-
Measurement: At the end of the test, the wear scar that has formed on the steel ball is measured under a microscope.
-
Result: The average diameter of the wear scar (in microns, µm) is reported. A smaller wear scar indicates superior lubricity.
Hydrolytic Stability
Protocol: Beverage Bottle Method - ASTM D2619
This test determines the lubricant's ability to resist chemical decomposition in the presence of water.[34][35][36][37][38] This is particularly important for esters, which can be susceptible to hydrolysis.
-
Sample Preparation: A mixture of the sebacate lubricant (75 mL) and water (25 mL) is placed in a pressure-type beverage bottle along with a copper catalyst strip.[34][38]
-
Testing: The bottle is capped and placed in an oven at 93°C, where it is rotated for 48 hours.[38]
-
Analysis: After the test, the sample is analyzed for changes. This includes measuring the acidity of the oil and water layers, the weight loss of the copper strip, and any change in the copper's appearance (tarnish).[34] Minimal changes indicate good hydrolytic stability.
Caption: A logical workflow for the comprehensive testing of a new lubricant.
Summary and Conclusion
Sebacate esters are high-performance synthetic base fluids that are integral to the formulation of advanced lubricants and greases. Their unique molecular structure provides an outstanding combination of low-temperature performance, high-temperature stability, and excellent lubricity. The protocols outlined in this guide for synthesis, formulation, and evaluation provide a robust framework for researchers and scientists to develop and qualify next-generation lubricants. By understanding the causality behind each step and employing standardized testing, professionals can effectively harness the superior properties of sebacates to meet the ever-increasing demands of modern machinery.
References
- Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - ASTM. (2024).
- Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - ASTM. (2024).
- Standard Test Method for Pour Point of Petroleum Products - ASTM. (2022).
- ASTM D97 Test Method for Pour Point | Ayalytcial. Ayalytical.
- Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C - ASTM. (2024).
- ASTM D97 & D2500 - METHODS - Tamson Instruments.
- Flash Point Testing: A Comprehensive Guide - Precision Lubrication Magazine.
- How to Calculate the Viscosity Index of a Lubricant.
- Pour Point of Petroleum Products.
- ASTM D445 - eralytics.
- ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO. (2018).
- Pour Point of Petroleum Products.
- ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course.
- ASTM D445 & IP71 - METHODS - Tamson Instruments.
- ASTM D445 | Anton Paar Wiki.
- astm-d92-flash-and-fire-point-testing - Pentyl Labs.
- Viscosity Index Calculator (ASTM D2270) - Functional Products Inc.
- ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki.
- Synthesis and Biosynthesis of Oligomeric Sebacates as Lubricant Oils | Industrial & Engineering Chemistry Research - ACS Publications.
- ASTM D 92 - 02b: Standard Test Method For Flash and Fire Points by Cleveland Open Cup Tester | PDF | Combustion | Chemical Process Engineering - Scribd.
- ASTM D2270 - eralytics.
- RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil. (2025).
- Synthetic lubricants based on sebacic complex esters | Request PDF - ResearchGate. (2025).
- An Evaluation of Sebacic Acid and Azelaic Acid as Thickeners in Lithium Complex Greases - Ivanhoe Industries, Inc.
- Modernizing ASTM D2272 (RPVOT) Criteria for Long Service Life Duration Oils. (2022).
- WHAT IS A HFRR TEST? - KAYCAN INSTRUMENT (Dalian) Co.,Ltd. (2025).
- HFRR best test for lubricity - Infineum Insight. (2013).
- Understanding Hydrolysis and Hydrolytic Stability - Machinery Lubrication.
- Enzymatic synthesis of dioctyl sebacate.
- RPVOT - Measure Oxidation Stability ASTM D-2272.
- Preparation method of rubber plasticizer dioctyl sebacate - Google Patents.
- Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents.
- Method of preparing high dropping point lithium complex soap greases - Google Patents.
- Biocatalytic synthesis of dioctyl sebacate in toluene using an immobilised lipase. (2025).
- Synthesis of Dioctyl Sebacate From Sbacaic Acid and 2-Ethylhexyl Alcochol. | PDF - Scribd.
- Formulation 101: Lithium Complex Grease - ChemCeed. (2018).
- High Frequency Reciprocating Rig - PCS Instruments.
- Lithium complex salt grease composition using dialkyl sabacate and its preparation method - Google Patents.
- Lithium complex grease and its producing method - Google Patents.
- Hydrolytic stability of synthetic ester lubricants - ResearchGate. (2025).
- ASTM D2272 - Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel - Savant Labs.
- Effect of chemical structure on the hydrolytic stability of lubricating base oils - ResearchGate. (2025).
- RPVOT RBOT ASTM D2272 Testing - Intertek.
- Synthesis and Biosynthesis of Oligomeric Sebacates as Lubricant Oils - ResearchGate. (2025).
- Hydrolytic Stability of Lubricant. (2023).
- ASTM D2619 (Hydrolytic Stability) - SPL. (2024).
- ASTM D6079 (Lubricity HFRR) - SPL. (2024).
- Esters of dicarboxylic acids as additives for lubricating oils - ResearchGate. (2025).
- What Is a High Frequency Reciprocating Rig (HFRR) Test? - Hot Shot's Secret. (2020).
- Complex esters and their use - Google Patents.
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Troubleshooting & Optimization
Improving the yield of ethyl hydrogen sebacate synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to improving the yield of ethyl hydrogen sebacate synthesis. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Introduction: The Challenge of Selectivity
Ethyl hydrogen sebacate, a monoester of the C10 dicarboxylic acid sebacic acid, is a valuable intermediate in organic synthesis.[1] The primary challenge in its synthesis is achieving high selectivity for the monoester over the undesired byproduct, diethyl sebacate.[2][3] This guide provides field-proven insights and detailed protocols to maximize the yield and purity of your product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in ethyl hydrogen sebacate synthesis?
A: The most significant factors contributing to low yield are the reversible nature of the Fischer esterification reaction and the concurrent formation of the diester byproduct, diethyl sebacate.[3][4] The reaction produces water, which, if not removed, can hydrolyze the ester back to the starting materials according to Le Châtelier's principle.[5] Furthermore, since sebacic acid has two carboxylic acid groups, both can react with ethanol, leading to the formation of the diester and consuming the desired monoester product.[2]
Q2: What is the role of the acid catalyst and which one should I use?
A: The acid catalyst is crucial for accelerating the reaction. It works by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4] Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH) are commonly used and effective.[6][7]
Q3: How can I strategically minimize the formation of the diethyl sebacate byproduct?
A: This is the core challenge. A highly effective and somewhat counterintuitive strategy is to add a quantity of the undesired diester (diethyl sebacate) to the reaction mixture at the outset.[6] This addition shifts the secondary equilibrium (monoester to diester) to the left, suppressing the further esterification of your desired ethyl hydrogen sebacate product.[6] Careful control over the stoichiometry of sebacic acid to ethanol is also critical; a large excess of ethanol will inevitably favor diester formation.
Q4: What is the most effective method for purifying the final product?
A: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for separating ethyl hydrogen sebacate from unreacted starting materials, the solvent, and the diethyl sebacate byproduct.[6] The components have sufficiently different boiling points under vacuum, allowing for clean separation.
Q5: How can I monitor the progress of the reaction to determine the optimal stopping point?
A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside standards of your starting material (sebacic acid) and, if available, the monoester and diester products, you can visually track the consumption of the reactant and the appearance of the products over time.
Section 2: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Problem 1: Low Overall Conversion (Significant Starting Material Remains)
-
Q: My reaction stalled, and I have a lot of unreacted sebacic acid. What went wrong?
-
Possible Cause A: Insufficient Reaction Time or Temperature. Esterification is an equilibrium-controlled process that may require several hours at reflux to proceed to a satisfactory extent.[8]
-
Solution: Ensure your reaction is refluxing for an adequate period (e.g., 4-6 hours). Monitor via TLC until you see no further consumption of the starting material. The reaction temperature should be sufficient to maintain a steady reflux; for a setup using di-n-butyl ether as a co-solvent, a bath temperature of 120–130°C is recommended.[6]
-
-
Possible Cause B: Inactive or Insufficient Catalyst. An old or improperly stored acid catalyst may have absorbed moisture, reducing its activity.
-
Solution: Use a fresh bottle of concentrated acid catalyst (H₂SO₄, HCl). Ensure you are using a sufficient catalytic amount, typically 1-5 mol% relative to the limiting reagent.[4]
-
-
Possible Cause C: Presence of Water in Reagents. Any water present at the start of the reaction will inhibit the forward reaction.[8]
-
Problem 2: High Yield of Diethyl Sebacate (Low Monoester Selectivity)
-
Q: My main product is the diester, not the monoester. How do I improve selectivity?
-
Possible Cause A: Incorrect Stoichiometry. Using a large excess of ethanol will strongly favor the formation of the diester, as both carboxylic acid groups will be more likely to encounter and react with an alcohol molecule.
-
Solution: Carefully control your stoichiometry. The goal is mono-esterification, so avoid a large excess of ethanol. A molar ratio of approximately 1:1 sebacic acid to ethanol is a good starting point, though slight adjustments may be needed.[6]
-
-
Possible Cause B: Reaction Equilibrium Favoring Diester. Without specific controls, the reaction will naturally produce a mixture of mono- and diesters.
-
Solution: Employ the advanced strategy of adding diethyl sebacate (0.5-0.6 moles per mole of sebacic acid) to the initial reaction mixture. This application of Le Châtelier's principle is highly effective at inhibiting the conversion of the monoester to the diester.[6]
-
-
Problem 3: Product is Dark/Tarry
-
Q: The crude product mixture is a dark, tarry substance. What causes this?
-
Possible Cause: Reaction Temperature Too High. Excessively high temperatures, especially in the presence of a strong acid catalyst, can cause decomposition or polymerization of the reactants.[4]
-
Solution: Carefully control the reaction temperature using an oil or metal bath. Avoid aggressive, direct heating with a mantle. Maintain a gentle, controlled reflux. A bath temperature of 160–170°C is suitable for initial homogenization, but it should be lowered to 120–130°C for the reflux period.[6]
-
-
Problem 4: Difficulty Isolating the Product
-
Q: My product solidified in the condenser during vacuum distillation. How can I prevent this?
-
Possible Cause: Product Melting Point. Ethyl hydrogen sebacate has a melting point of 34–36°C.[6] It can easily solidify in a cold condenser during distillation.
-
Solution: Once the lower-boiling fractions (like the solvent and diethyl sebacate) have distilled, drain the cooling water from the condenser jacket.[6] The ambient air cooling will be sufficient to condense the higher-boiling ethyl hydrogen sebacate without causing it to solidify prematurely.
-
-
Section 3: Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl Hydrogen Sebacate
(Methodology adapted from Organic Syntheses, Coll. Vol. 2, p. 276 (1943))[6]
-
Glassware Preparation: Ensure a 1-L modified Claisen flask and reflux condenser are thoroughly oven-dried to remove all traces of water.
-
Reagent Charging: To the Claisen flask, add:
-
202 g (1 mole) of sebacic acid
-
150 g (0.58 mole) of diethyl sebacate
-
50 cc of di-n-butyl ether
-
30 g (25 cc) of concentrated hydrochloric acid
-
-
Homogenization: Assemble the reflux condenser. Heat the flask in a metal bath at 160–170°C until the mixture becomes a single homogeneous phase.
-
Reaction Initiation: Lower the bath temperature to 120–130°C. Carefully add 60 cc (1 mole) of 95% ethyl alcohol through the condenser.
-
Reflux: Allow the mixture to reflux at this temperature for 2 hours.
-
Additional Reactant: Add an additional 20 cc portion of ethyl alcohol and continue refluxing for another 2 hours.
-
Preparation for Distillation: Allow the bath to cool to approximately 75°C.
Protocol 2: Purification by Vacuum Distillation
-
Initial Distillation (Water Pump): Subject the reaction mixture to distillation under reduced pressure using a water pump. Increase the bath temperature slowly to about 125°C to remove volatile components (unreacted alcohol, water, di-n-butyl ether).
-
Fractional Distillation (Oil Pump): Cool the bath to 75–80°C and switch to a high-vacuum oil pump.
-
Collect Factions:
-
Fore-run: Collect any remaining low-boiling impurities.
-
Diethyl Sebacate Fraction: Collect the diethyl sebacate at approximately 156–158°C at 6 mm Hg.
-
Product Fraction: Drain the water from the condenser. Collect the pure ethyl hydrogen sebacate at 183–187°C at 6 mm Hg . The product will solidify upon cooling.
-
-
Yield: This procedure can yield 60–65% of the theoretical amount, which can be increased to 70–77% in subsequent runs by reusing the distillation residue.[6]
Section 4: Data & Visualization
Data Presentation
Table 1: Key Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Sebacic Acid | 202.25 | 294.4 (at 100 mmHg) | 131 - 134.5 |
| Ethanol | 46.07 | 78.37 | -114.1 |
| Diethyl Sebacate | 258.35 | 156 - 158 (at 6 mmHg) | -1 |
| Ethyl Hydrogen Sebacate | 230.30 | 183 - 187 (at 6 mmHg) | 34 - 36 |
Table 2: Recommended Reaction Parameters for High-Yield Synthesis
| Parameter | Recommended Value | Rationale |
| Sebacic Acid : Ethanol Ratio | ~1 : 1.3 (molar) | Minimizes diester formation while providing sufficient alcohol. |
| Diethyl Sebacate Additive | ~0.6 moles per mole of Sebacic Acid | Suppresses further esterification of the monoester product.[6] |
| Catalyst | Conc. HCl or H₂SO₄ | Strong acid catalyst to accelerate the reaction.[7] |
| Reflux Temperature | 120 - 130 °C | Optimal for reaction rate without causing degradation.[6] |
| Reaction Time | 4+ hours | Allows the reaction to approach equilibrium.[6] |
Visualizations
Caption: Troubleshooting logic for low yield in ethyl hydrogen sebacate synthesis.
References
-
Chuit, P., & Hausser, J. (1943). Ethyl hydrogen sebacate. Organic Syntheses, Coll. Vol. 2, 276. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Troubleshooting Guide. [Link]
-
Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the starting material. Brainly.com. [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab? filo.org. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]
- Google Patents. (2002).
- Google Patents. (1982). US4314071A - Method of preparing monoesters.
-
ACS Omega. (2019). Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. [Link]
-
MDPI. (2021). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 26(16), 4983. [Link]
-
Industrial & Engineering Chemistry Research. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. 56(9), 2641–2649. [Link]
-
ACS Omega. (2019). Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. 4(4), 7356–7362. [Link]
-
RSC Advances. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
-
Wikipedia. (n.d.). Sebacic acid. [Link]
-
ResearchGate. (n.d.). Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl hydrogen sebacate (693-55-0) for sale [vulcanchem.com]
- 8. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Sebacic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Ethyl Hydrogen Sebacate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude ethyl hydrogen sebacate. It is structured to offer practical, field-tested solutions to common and complex purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ethyl hydrogen sebacate?
A1: Crude ethyl hydrogen sebacate typically contains unreacted starting materials and byproducts from its synthesis. The most common impurities include:
-
Sebacic acid: The unreacted di-carboxylic acid starting material.
-
Diethyl sebacate: The diester byproduct formed from the esterification of both carboxylic acid groups of sebacic acid.[1]
-
Ethanol: Excess alcohol used in the esterification reaction.[1]
-
Acid catalyst: If used in the synthesis, residual acid catalyst (e.g., sulfuric acid, hydrochloric acid) may be present.[1]
-
Water: Formed during the esterification reaction or introduced during workup.[2]
-
Side-reaction products: Depending on the reaction conditions, other minor byproducts may be present.
Q2: Which purification technique is most suitable for crude ethyl hydrogen sebacate?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Vacuum Distillation: This is the most effective method for purifying ethyl hydrogen sebacate on a larger scale.[1] It efficiently separates the desired monoester from the less volatile sebacic acid and the more volatile diethyl sebacate and ethanol.[1]
-
Recrystallization: For smaller scales or to achieve very high purity, recrystallization can be an excellent option. Ethyl hydrogen sebacate is a solid at room temperature with a melting point of 34-36°C, making it a good candidate for this technique.[1][3]
-
Column Chromatography: While less common for bulk purification of this compound, column chromatography can be used for small-scale purification or to separate stubborn impurities.[4][5][6]
Q3: How can I assess the purity of my ethyl hydrogen sebacate sample?
A3: Several analytical methods can be used to determine the purity of your product:
-
Titration: An aqueous acid-base titration can be used to determine the assay of the monoester.[3]
-
Melting Point Analysis: A sharp and elevated melting point range compared to the crude material indicates higher purity.[7]
-
Spectroscopy (NMR and IR): Proton and Carbon-13 NMR spectroscopy can confirm the structure and identify impurities. Infrared (IR) spectroscopy can show the presence of characteristic functional groups.[8][9]
-
Chromatography (GC and HPLC): Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for quantifying the purity and detecting trace impurities.[9]
Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for common issues encountered during the purification of ethyl hydrogen sebacate.
Vacuum Distillation
Vacuum distillation is a powerful technique for purifying ethyl hydrogen sebacate, but it can present challenges.
Problem 1: The distillation is very slow or not proceeding at all.
-
Probable Cause:
-
Inadequate Vacuum: The vacuum may not be low enough to achieve the desired boiling point of ethyl hydrogen sebacate (183-187°C at 6 mm Hg).[1]
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to bring the compound to its boiling point at the applied pressure.
-
Flooding of the column: Excessive vapor flow can prevent liquid from flowing down the column, hindering separation.[10]
-
-
Solution:
-
Check your vacuum system: Ensure all connections are tight and the vacuum pump is functioning correctly. Use a manometer to monitor the pressure.
-
Increase the heating temperature gradually: Be careful not to overheat, as this can lead to decomposition.
-
Ensure proper column insulation: Wrapping the distillation column with glass wool or aluminum foil can minimize heat loss.[1]
-
If flooding occurs: Reduce the heating rate to decrease the vapor flow.[10]
-
Problem 2: The product is co-distilling with impurities.
-
Probable Cause:
-
Inefficient Fractionating Column: The column may not have enough theoretical plates to effectively separate compounds with close boiling points. The column of the flask should be at least 35 cm in length and well insulated.[1]
-
Too Rapid Distillation: Distilling too quickly does not allow for proper equilibration between the liquid and vapor phases in the column, leading to poor separation.
-
-
Solution:
-
Use a more efficient fractionating column: A longer column or one packed with a suitable material (e.g., Raschig rings, Vigreux indentations) will improve separation.
-
Slow down the distillation rate: Collect the distillate at a slow, steady rate (a few drops per second) to ensure good separation.
-
Collect fractions: Collect the distillate in several small fractions and analyze each for purity. Combine the pure fractions.
-
Problem 3: The product solidifies in the condenser or receiving flask.
-
Probable Cause:
-
Low Melting Point: Ethyl hydrogen sebacate has a melting point of 34-36°C.[1] If the cooling water in the condenser is too cold, the product can solidify and block the apparatus.
-
-
Solution:
-
Drain the cooling water from the condenser: Once the lower boiling impurities have been removed and the desired product begins to distill, you can drain the water from the condenser to prevent solidification.[1]
-
Gently warm the condenser: Use a heat gun on a low setting to gently warm the outside of the condenser if a blockage occurs. Exercise extreme caution when heating glassware under vacuum.
-
Recrystallization
Recrystallization can yield high-purity ethyl hydrogen sebacate if performed correctly.
Problem 1: The compound does not dissolve in the hot solvent.
-
Probable Cause:
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for dissolving ethyl hydrogen sebacate at its boiling point.
-
Insufficient Solvent: Not enough solvent has been added to dissolve the solute.[11]
-
-
Solution:
-
Perform solvent screening: Test the solubility of your crude product in small amounts of various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.[12]
-
Add more hot solvent in small increments: Continue adding small portions of the hot solvent until the solid just dissolves.[13] Avoid adding a large excess of solvent, as this will reduce your yield.[11]
-
Problem 2: No crystals form upon cooling.
-
Probable Cause:
-
Solution:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[14][15]
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. This creates a rough surface that can promote nucleation.[15]
-
Add a seed crystal: If you have a small amount of pure ethyl hydrogen sebacate, add a tiny crystal to the solution to initiate crystallization.[15]
-
-
Cool slowly: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7][15]
-
Problem 3: The compound "oils out" instead of crystallizing.
-
Probable Cause:
-
Low Melting Point: The melting point of ethyl hydrogen sebacate is relatively low.[1] If the boiling point of the recrystallization solvent is significantly higher than the melting point of the compound, it may melt before it dissolves, forming an oil.[14]
-
High Impurity Level: A high concentration of impurities can sometimes inhibit crystallization and promote oiling out.[14]
-
-
Solution:
-
Reheat and add more solvent: Heat the solution until the oil redissolves, then add a small amount of additional solvent and allow it to cool slowly.[14][15]
-
Use a lower-boiling solvent: Choose a solvent with a boiling point closer to or below the melting point of ethyl hydrogen sebacate.
-
Purify by another method first: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction to remove acidic or basic impurities before attempting recrystallization.
-
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude Ethyl Hydrogen Sebacate
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Apparatus Setup: Assemble a distillation apparatus equipped with a Claisen flask, a fractionating column (at least 35 cm long and insulated), a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Charging the Flask: Place the crude ethyl hydrogen sebacate into the Claisen flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Initial Distillation (Low Vacuum): Begin heating the flask gently in a heating mantle or oil bath. Apply a low vacuum (e.g., from a water aspirator) to remove any low-boiling solvents like ethanol and water.
-
High Vacuum Distillation: Once the low-boiling components have been removed, increase the vacuum using an oil pump to approximately 6 mm Hg.
-
Fraction Collection:
-
Slowly increase the heating to distill the remaining components.
-
Collect any forerun, which may contain diethyl sebacate (b.p. 156-158°C at 6 mm Hg).[1]
-
Collect the main fraction of ethyl hydrogen sebacate at 183-187°C at 6 mm Hg.[1]
-
If the product begins to solidify in the condenser, drain the cooling water.[1]
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Recrystallization of Ethyl Hydrogen Sebacate
-
Solvent Selection: Choose a suitable solvent in which ethyl hydrogen sebacate is poorly soluble at room temperature but readily soluble when hot. A mixture of solvents, such as ethanol-water, may also be effective.[16]
-
Dissolution: Place the crude ethyl hydrogen sebacate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[11][13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7][15]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Purification Workflow Diagram
Caption: Troubleshooting decision tree for purification issues.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. csub.edu [csub.edu]
- 3. L04134.14 [thermofisher.com]
- 4. macbeth-project.eu [macbeth-project.eu]
- 5. researchgate.net [researchgate.net]
- 6. jsbms.jp [jsbms.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ethyl hydrogen sebacate [webbook.nist.gov]
- 9. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 10. fiveable.me [fiveable.me]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. Recrystallization [wiredchemist.com]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Dicarboxylic Acid Monoesters
Welcome to the technical support center for the synthesis of dicarboxylic acid monoesters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the selective esterification of dicarboxylic acids. Here, we will explore common experimental hurdles, provide in-depth troubleshooting advice, and answer frequently asked questions to enhance the success and efficiency of your synthetic routes.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
The selective synthesis of dicarboxylic acid monoesters is a persistent challenge due to the inherent difficulty in differentiating between two chemically equivalent carboxyl groups.[1] The primary competing reaction is the formation of the diester, which is often difficult to separate from the desired monoester.[2] This section provides a structured approach to troubleshooting common issues encountered during these syntheses.
Problem 1: Low Yield of Monoester and High Yield of Diester
This is the most frequent issue, stemming from the second esterification occurring at a competitive rate.
Root Cause Analysis & Corrective Actions
-
Stoichiometric Control: While seemingly straightforward, precisely controlling the stoichiometry of the alcohol and activating reagents can be compromised by the unavoidable formation of the diester.[1]
-
Recommendation: Instead of relying solely on stoichiometry, consider kinetic control or methods that differentiate the two carboxyl groups.
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable diester.
-
Recommendation: Optimize reaction temperature and time. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction at the point of maximum monoester concentration.
-
-
Catalyst Choice: The type and concentration of the catalyst play a crucial role. Strong acid catalysts, while effective, can aggressively promote diester formation.[2][3]
-
Recommendation:
-
Heterogeneous Catalysts: Employing solid-supported catalysts like ion-exchange resins or alumina can enhance selectivity towards the monoester.[4][5][6] The proposed mechanism involves the dicarboxylic acid being adsorbed onto the catalyst surface through one carboxyl group, leaving the other available for esterification.[5]
-
Enzymatic Catalysis: Lipases can offer high selectivity under milder reaction conditions, providing a more environmentally friendly approach.[7][8]
-
-
Workflow for Optimizing Monoester Yield
Caption: Troubleshooting workflow for low monoester yield.
Problem 2: Difficulty in Separating Monoester from Diester and Unreacted Dicarboxylic Acid
The similar polarities of the monoester, diester, and starting dicarboxylic acid can make purification by conventional methods challenging.[2]
Root Cause Analysis & Corrective Actions
-
Chromatography Issues: Co-elution is a common problem in column chromatography.
-
Recommendation:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A shallow gradient can improve separation.
-
Alternative Stationary Phases: Consider using different stationary phases, such as alumina or functionalized silica gel.
-
-
-
Crystallization Challenges: Inducing selective crystallization of the monoester can be difficult.
-
Recommendation: Experiment with a variety of solvent/anti-solvent systems and control the cooling rate to promote the formation of pure crystals. Seeding with a small amount of pure monoester can sometimes initiate crystallization.
-
-
Extraction Inefficiencies: Liquid-liquid extraction may not provide adequate separation.
-
Recommendation: Continuous extraction with a nonpolar solvent can be employed to remove the less polar monoester from the aqueous reaction mixture as it is formed, thus preventing diester formation.[2]
-
Problem 3: Hydrolysis of the Ester Product
During workup or purification, the desired monoester can hydrolyze back to the dicarboxylic acid, particularly under acidic or basic conditions.[9]
Root Cause Analysis & Corrective Actions
-
pH of Aqueous Workup: Exposure to strong acids or bases during extraction can lead to ester cleavage.
-
Recommendation: Maintain a neutral or slightly acidic pH during aqueous workup. Use buffered solutions if necessary.
-
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive esters during column chromatography.
-
Recommendation: Use deactivated silica gel (treated with a base like triethylamine) for chromatography of acid-sensitive compounds.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for selective mono-esterification?
Several strategies have been developed to achieve high selectivity for monoesters:
-
Use of Protecting Groups: One carboxyl group can be protected, allowing for the esterification of the other. The protecting group is then removed to yield the monoester.[10][11][12][13][14] Common protecting groups for carboxylic acids include benzyl and tert-butyl esters.[11]
-
Heterogeneous Catalysis: As mentioned earlier, using catalysts like ion-exchange resins or alumina can provide high selectivity.[4][5][6]
-
Enzymatic Methods: Lipases are highly selective and can catalyze mono-esterification under mild conditions.[7][8]
-
Continuous Extraction: By continuously removing the monoester from the reaction mixture with a nonpolar solvent, the equilibrium can be shifted towards the monoester and the formation of the diester can be minimized.[2]
-
LiCl-Mediated Synthesis: A recent one-step method for long-chain dicarboxylic acids utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl). LiCl is believed to shield one of the carboxylic acid groups, leading to high monoester selectivity.[1]
Q2: How can I effectively monitor the progress of my mono-esterification reaction?
Close monitoring is crucial to stop the reaction at the optimal time.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the relative amounts of starting material, monoester, and diester. Use a suitable solvent system that provides good separation of the three spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information and allows for the accurate determination of the ratio of monoester to diester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the dicarboxylic acid signal and the appearance of the monoester and diester signals. The integration of characteristic peaks can provide a quantitative measure of the reaction progress.
Q3: Are there any specific considerations for long-chain dicarboxylic acids?
Yes, long-chain dicarboxylic acids can present unique challenges.
-
Solubility: They often have poor solubility in common organic solvents. Finding a suitable reaction solvent that dissolves both the dicarboxylic acid and the alcohol is key.
-
Selectivity: The LiCl-mediated method using TFAA has shown particular promise for the mono-esterification of long-chain dicarboxylic acids, achieving high selectivity.[1]
Q4: Can I synthesize a monoester by partial hydrolysis of a diester?
While possible, selective monohydrolysis of a symmetric diester can be challenging and often results in a mixture of the diacid, monoester, and starting diester.[15] However, methods using carefully controlled amounts of base in a mixed solvent system (e.g., THF-water) at low temperatures have shown success.[16] Enzymatic hydrolysis can also offer high selectivity for monohydrolysis.[15]
III. Experimental Protocols
Protocol 1: Selective Monomethyl Esterification using Alumina
This protocol is adapted from the work on selective esterification using solid supports.[5]
Materials:
-
Dicarboxylic acid
-
Alumina (neutral, activity I)
-
Diazomethane solution or Dimethyl sulfate
-
Anhydrous diethyl ether
Procedure:
-
Adsorption: Prepare a solution of the dicarboxylic acid in a suitable solvent (e.g., THF). Add neutral alumina and stir the suspension for 1-2 hours to allow for adsorption of the dicarboxylic acid onto the alumina surface.
-
Filtration and Washing: Filter the alumina and wash it with the solvent to remove any non-adsorbed dicarboxylic acid.
-
Esterification: Suspend the alumina with the adsorbed dicarboxylic acid in anhydrous diethyl ether.
-
Addition of Esterifying Agent: Slowly add a stoichiometric amount of diazomethane solution in ether at 0 °C. Alternatively, use dimethyl sulfate as the methylating agent.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter off the alumina. Wash the alumina with diethyl ether.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude monomethyl ester.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mono-esterification via Continuous Extraction
This protocol is based on a method designed to minimize diester formation by continuously removing the monoester from the reaction.[2]
Materials:
-
Symmetrical dicarboxylic acid
-
Methanol or ethanol
-
Water
-
Strong acid catalyst (e.g., concentrated H₂SO₄)
-
Nonpolar solvent for extraction (e.g., benzene, cyclohexane, hexane)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a continuous extractor, dissolve the dicarboxylic acid in a mixture of the alcohol and water. A molar excess of water compared to the alcohol is crucial.[2]
-
Catalyst Addition: Add a catalytic amount of a strong acid like sulfuric acid.
-
Extraction: Fill the extractor with the nonpolar solvent and heat the reaction mixture to reflux. The nonpolar solvent will continuously pass through the aqueous reaction mixture, extracting the formed monoester.
-
Reaction Monitoring: Monitor the reaction by analyzing samples from the nonpolar solvent layer.
-
Workup: After the reaction is complete, cool the apparatus. Separate the organic layer.
-
Isolation: Remove the nonpolar solvent by distillation under reduced pressure to yield the monoester. The purity of the obtained monoester is often greater than 95%.[2]
Decision Tree for Method Selection
Caption: Decision tree for selecting a mono-esterification method.
IV. Data Summary
| Method | Key Advantages | Key Disadvantages | Typical Selectivity (Mono:Di) | References |
| Stoichiometric Control | Simple in concept. | Often leads to mixtures of mono- and diesters. | Variable, often low. | [1] |
| Protecting Groups | High selectivity, versatile. | Adds steps to the synthesis (protection/deprotection). | Very High. | [10],[11],[12],[13],[14] |
| Heterogeneous Catalysis | High selectivity, catalyst reusability. | May require specific catalyst preparation. | High. | [4],[5],[6] |
| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly. | Enzymes can be expensive and have substrate specificity. | Very High. | [7],[8] |
| Continuous Extraction | Minimizes diester formation, high yield of monoester. | Requires specialized glassware. | High. | [2] |
| LiCl/TFAA Method | Highly selective for long-chain diacids, one-step. | May not be as effective for all diacids. | Up to 50:1. | [1] |
| Partial Hydrolysis of Diester | Utilizes readily available diesters. | Difficult to control, often gives mixtures. | Variable. | [15],[16] |
V. References
-
Google Patents. (n.d.). Method of preparing monoesters. Retrieved January 6, 2026, from
-
Royal Society of Chemistry. (2025, October 7). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved January 6, 2026, from
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Retrieved January 6, 2026, from
-
American Chemical Society. (n.d.). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Retrieved January 6, 2026, from
-
Green Chemistry (RSC Publishing). (n.d.). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Retrieved January 6, 2026, from
-
Chemistry For Everyone. (2025, September 8). What Is The Role Of A Catalyst In The Esterification Process? Retrieved January 6, 2026, from
-
PubMed. (n.d.). Factors influencing the synthesis of monoester and diester from polyethylene glycol400 and oleic acid by lipase. Retrieved January 6, 2026, from
-
MDPI. (n.d.). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Retrieved January 6, 2026, from
-
Organic Chemistry Portal. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved January 6, 2026, from
-
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved January 6, 2026, from
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 6, 2026, from
-
Wikipedia. (n.d.). Protecting group. Retrieved January 6, 2026, from
-
(n.d.). Protecting Groups. Retrieved January 6, 2026, from
-
(n.d.). Chapter 6 Carboxyl Protecting Groups. Retrieved January 6, 2026, from
-
PMC - NIH. (n.d.). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. Retrieved January 6, 2026, from
-
ResearchGate. (n.d.). Transformation of phthalates via hydrolysis (Adapted from Staples et al. 1997. Retrieved January 6, 2026, from
Sources
- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Factors influencing the synthesis of monoester and diester from polyethylene glycol400 and oleic acid by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Sebacic Acid Esterification
Welcome to the Technical Support Center for the optimization of sebacic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a flexible question-and-answer format to directly address specific challenges you may encounter.
Section 1: Fundamentals of Sebacic Acid Esterification
Question: What is the basic principle of sebacic acid esterification and why is it important?
Answer: Sebacic acid is a ten-carbon dicarboxylic acid, meaning it has two carboxylic acid functional groups (-COOH), one at each end of its aliphatic chain.[1] The esterification of sebacic acid involves reacting these carboxyl groups with an alcohol to form esters.[1] Depending on the stoichiometry, this can produce a monoester (one carboxyl group reacts) or a diester (both react).
This reaction is crucial because sebacate esters have a wide range of industrial applications. They are used as plasticizers to improve the flexibility of polymers like PVC, as synthetic lubricants for automotive and aviation applications due to their excellent thermal stability, and as emollients in cosmetics.[1][2][3] The specific properties of the resulting ester (e.g., viscosity, pour point, plasticizing efficiency) are determined by the alcohol used in the reaction.
Section 2: Optimization of Reaction Parameters
This section delves into the critical parameters that control the outcome of the esterification reaction. Understanding and optimizing these variables is key to achieving high yield and purity.
Question: How do I choose the right catalyst for my sebacic acid esterification?
Answer: The choice of catalyst depends on your desired reaction conditions, selectivity, and environmental considerations. There are three main routes:
-
Acid Catalysis (e.g., Sulfuric Acid): This is a conventional and effective method.[4][5]
-
Mechanism: The acid protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Advantages: Inexpensive, readily available, and generally provides good reaction rates.
-
Considerations: Can be corrosive, and its removal from the final product is necessary, often requiring neutralization and washing steps which can complicate purification.[4]
-
-
Enzymatic Catalysis (e.g., Lipases): This approach uses enzymes as biocatalysts and is considered a "green" chemistry method.[6]
-
Mechanism: Lipases catalyze the esterification under mild conditions. Immobilized enzymes like Candida antarctica lipase B (often designated NS 435) are particularly effective.[6]
-
Advantages: High selectivity, which can minimize byproduct formation. Operates under mild temperatures (e.g., 40-50°C), preserving thermally sensitive functional groups. The catalyst is easily recoverable and can be recycled multiple times.[6]
-
Considerations: Enzymes can be more expensive than chemical catalysts and may have lower reaction rates, requiring longer reaction times.
-
-
Non-Catalytic (Supercritical Conditions): This method utilizes the unique properties of alcohols under supercritical or near-critical conditions.[7][8][9]
-
Mechanism: Under high temperature and pressure (e.g., for methanol, 623 K or 350°C), the alcohol acts as both a reactant and a catalyst.[7][9] The dielectric constant of the alcohol decreases, making it a better solvent for the nonpolar ester, while its ionic product increases, enhancing its catalytic activity.
-
Advantages: Eliminates the need for a catalyst, simplifying product purification. The reaction can be very rapid (e.g., 25 minutes).[8][9]
-
Considerations: Requires specialized high-pressure equipment. The high temperatures may not be suitable for all substrates.
-
Question: What is the optimal molar ratio of alcohol to sebacic acid?
Answer: The optimal molar ratio is a critical factor that influences reaction equilibrium and yield.
-
For Diester Synthesis: A significant excess of alcohol is generally required to push the equilibrium towards the formation of the diester.
-
In non-catalytic supercritical methanol esterification, a molar ratio of methanol to sebacic acid of 5:1 at 623 K resulted in a maximum diester yield of 87%.[7][8][9] Interestingly, at a lower temperature of 573 K, the highest yield was achieved at a 10:1 ratio.[9]
-
For conventional acid-catalyzed esterification with 2-ethyl-1-hexanol, an optimized mole ratio of 1:2.5 (sebacic acid to alcohol) was found to be effective.[4]
-
In enzymatic reactions, the rate of conversion increases with the alcohol ratio up to a certain point.[6]
-
-
Causality: According to Le Chatelier's principle, increasing the concentration of a reactant (the alcohol) shifts the reaction equilibrium to favor the products (the ester and water). For dicarboxylic acids, this is particularly important to ensure both acid groups are esterified.
Question: How does reaction temperature affect the yield and rate of esterification?
Answer: Temperature plays a dual role: it increases the reaction rate but can also promote side reactions or degradation at very high levels.
-
Increasing Rate: Generally, higher temperatures lead to faster reaction rates. In the polycondensation of sebacic acid with glycerol, reactions were studied at 130, 150, and 170 °C.[10] In enzymatic esterification, increasing the temperature from 40°C to 50°C increased the conversion percentage.[6]
-
Optimal Temperature: There is usually an optimal temperature for maximizing yield.
-
Side Reactions: Exceeding the optimal temperature can be detrimental. In supercritical conditions, thermal degradation of esters can occur through pyrolytic reactions.[7] For acid-catalyzed reactions, excessively high temperatures can lead to dehydration of the alcohol or other side reactions.
Data Presentation: Summary of Optimized Reaction Conditions
| Parameter | Acid Catalysis (2-Ethyl-1-hexanol)[4] | Enzymatic Catalysis (Lipase)[6] | Non-Catalytic (Supercritical Methanol)[8][9] |
| Catalyst | Sulfuric Acid (2% w/w) | Candida antarctica Lipase (NS 435) | None |
| Temperature | 120 °C | ~45 °C | 623 K (350 °C) |
| Molar Ratio (Acid:Alcohol) | 1:2.5 | Varied (up to 1:16) | 1:5 |
| Reaction Time | 4 hours | 1 hour (for comparison) | 25 minutes |
| Max Yield/Conversion | High Conversion | 89.2% (with isobutyl alcohol) | 87% (Diester) |
Section 3: Troubleshooting Guide
Question: My esterification yield is consistently low. What are the potential causes and how can I fix it?
Answer: Low yield is a common issue that can be traced back to several factors. The key is to address the reaction equilibrium and kinetics.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low esterification yield.
Detailed Explanation:
-
Inefficient Water Removal: Esterification is a reversible reaction that produces water as a byproduct. If this water is not removed, the reaction will reach equilibrium and will not proceed to completion.
-
Insufficient Alcohol: As discussed, a molar excess of the alcohol is necessary to drive the reaction forward.
-
Solution: Increase the molar ratio of alcohol to sebacic acid. Experiment with different ratios to find the most effective balance for your specific alcohol and reaction conditions.
-
-
Catalyst Inactivity: The catalyst may be old, poisoned, or used in an insufficient amount.
-
Solution: Use a fresh batch of catalyst. If using an acid catalyst like H₂SO₄, ensure the concentration is appropriate (typically 1-2% w/w of the limiting reactant).[4] For enzymatic catalysts, ensure they have been stored correctly and have not denatured.
-
-
Sub-optimal Temperature or Time: The reaction may simply be too slow under your current conditions.
-
Solution: Gradually increase the reaction temperature while monitoring for any potential side reactions. Extend the reaction time and track its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.
-
Question: My final product is discolored or contains significant impurities. What steps should I take for purification?
Answer: Discoloration and impurities often arise from side reactions, thermal degradation, or residual catalyst. A multi-step purification process is usually required.
-
Neutralization and Washing: If you used an acid catalyst, the first step is to neutralize it.
-
Procedure: Wash the crude product mixture with a mild base, such as a saturated sodium bicarbonate solution, until the aqueous layer is no longer acidic. Follow this with washes with brine and then distilled water to remove residual salts and water-soluble impurities.[4]
-
-
Solvent Extraction: This step separates the ester from unreacted sebacic acid and other polar impurities.
-
Procedure: After neutralization, the ester can be extracted into an organic solvent like ethyl acetate or petroleum ether. The unreacted dicarboxylic acid and its monoester are more polar and will have different solubility profiles.[6]
-
-
Activated Carbon Treatment: If the product has a noticeable color, it is likely due to high molecular weight byproducts.
-
Procedure: Dissolve the crude ester in a suitable solvent and add a small amount of powdered activated carbon (e.g., 0.2-0.5% by weight).[12] Heat and stir the mixture for 15-30 minutes, then perform a hot filtration to remove the carbon. The carbon will adsorb the colored impurities.
-
-
Recrystallization or Distillation: The final purification step depends on the physical properties of the ester.
-
Recrystallization (for solid esters): Dissolve the ester in a minimum amount of a suitable hot solvent and allow it to cool slowly. The pure ester will crystallize out, leaving impurities behind in the mother liquor.[12][13]
-
Distillation (for liquid esters): If the ester is a liquid with a suitable boiling point, vacuum distillation is an excellent method for achieving high purity.
-
Section 4: Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Sebacic Acid with 2-Ethyl-1-hexanol
This protocol is based on optimized conditions for producing di-(2-ethylhexyl) sebacate (D2EHS).[4][11]
Caption: Workflow for acid-catalyzed sebacic acid esterification.
Methodology:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser.
-
Charging Reactants: To the flask, add sebacic acid, 2-ethyl-1-hexanol (in a 1:2.5 molar ratio), and toluene (as the azeotropic solvent).[4]
-
Initiating Reaction: Begin stirring and heat the mixture to the target temperature of 120°C. Once the temperature is stable, slowly add concentrated sulfuric acid (2% of the weight of the sebacic acid).[4]
-
Reaction: Maintain the reaction at 120°C for 4 hours. Water produced during the reaction will be collected in the Dean-Stark trap.[4][11]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer it to a separatory funnel.
-
Purification:
-
Wash the organic layer sequentially with a saturated sodium hydrogen bicarbonate solution (until effervescence ceases), saturated sodium chloride (brine) solution, and finally, distilled water.[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene and excess alcohol under reduced pressure using a rotary evaporator to yield the crude diester.
-
For higher purity, the product can be further purified by vacuum distillation.
-
Protocol 2: Enzymatic Esterification of Sebacic Acid
This protocol outlines a general procedure for lipase-catalyzed synthesis.[6]
Methodology:
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and an air condenser, add sebacic acid (e.g., 1.0 mM).
-
Charging Reactants: Add the desired alcohol (e.g., isobutyl alcohol or isoamyl alcohol) in the chosen molar ratio (e.g., 1:8).
-
Adding Catalyst: Add the immobilized lipase (e.g., Novozym 435) to the mixture.
-
Reaction: Place the flask in a temperature-controlled shaker or oil bath set to the optimal temperature (e.g., 45°C) and stir for the desired reaction time (e.g., 1-24 hours).
-
Monitoring Conversion: To determine the percentage conversion, an aliquot of the reaction mixture can be taken, diluted with ethanol, and the remaining free fatty acid can be titrated with a standardized NaOH solution.[6]
-
Product Isolation:
-
After the reaction, the enzyme can be recovered by simple filtration.
-
The reaction mixture can be extracted with a solvent like petroleum ether to isolate the diester.[6]
-
The remaining mixture can be acidified (e.g., with 1N HCl) and extracted again to recover any monoester.[6]
-
The solvent is then evaporated to yield the purified ester products.
-
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I perform the esterification without a solvent? A1: Yes, solvent-free reactions are possible, particularly in enzymatic and supercritical fluid methods. In enzymatic synthesis, using one of the reactants (the alcohol) in large excess can serve as the reaction medium.[6] This simplifies the process and is considered a greener approach.
Q2: How can I selectively synthesize the monoester of sebacic acid instead of the diester? A2: Selectively forming the monoester requires careful control of stoichiometry. By using a 1:1 molar ratio of sebacic acid to alcohol, you can favor the formation of the monoester. However, a mixture of di-acid, monoester, and diester will likely result. Careful monitoring of the reaction and stopping it at the point of maximum monoester concentration (which can be determined by time-course analysis using GC or HPLC) is crucial. Subsequent purification would be necessary to isolate the monoester.
Q3: What are the main side reactions to be aware of? A3: In acid-catalyzed reactions at high temperatures, the primary side reaction is often the dehydration of the alcohol to form an ether or an alkene. At very high temperatures, as seen in non-catalytic supercritical conditions, pyrolytic reactions can lead to the thermal degradation of the ester product.[7]
Q4: Is it necessary to use an inert atmosphere? A4: For most standard esterification reactions conducted at moderate temperatures (e.g., below 150°C), an inert atmosphere (like nitrogen or argon) is not strictly necessary but can be a good practice to prevent any potential oxidative side reactions, especially if the substrates are sensitive or if the reaction is run for a very long time at high temperatures.
References
-
Narayan, R. C., & Madras, G. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. Industrial & Engineering Chemistry Research, 56(9), 2641–2649. Available from: [Link]
-
American Chemical Society. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. ACS Publications. Available from: [Link]
-
Ganguly, S., & Nandi, S. (2014). Productivity Study for Enzymatic Synthesis of Diesters of Sebacic Acid. Chemical Science Review and Letters, 2(5), 382-386. Available from: [Link]
-
Oh, Y., et al. (2015). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization. Green Chemistry, 17(6), 3541-3548. Available from: [Link]
-
Kownacki, I., et al. (2020). Kinetics of Polycondensation of Sebacic Acid with Glycerol. ACS Omega, 5(21), 12226–12235. Available from: [Link]
-
AIP Publishing. (2018). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Conference Proceedings. Available from: [Link]
-
ResearchGate. (n.d.). Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. Available from: [Link]
-
International Castor Oil Association. (n.d.). Sebacic Acid and Esters. Available from: [Link]
-
ResearchGate. (n.d.). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization | Request PDF. Available from: [Link]
-
Li, N., et al. (2019). Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. ACS Omega, 4(4), 7383–7388. Available from: [Link]
- Google Patents. (n.d.). US2182056A - Process for manufacturing sebacic acid.
-
Wikipedia. (n.d.). Sebacic acid. Available from: [Link]
-
Narayan, R. C., & Madras, G. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. American Chemical Society. Available from: [Link]
-
International Journal on Advanced Science, Engineering and Information Technology. (2017). Lubricity Characterizations of Sebacic Acid Based Ester. Available from: [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Pathways of Ethyl Hydrogen Sebacate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of ethyl hydrogen sebacate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ethyl hydrogen sebacate?
A1: Ethyl hydrogen sebacate, a monoester of the dicarboxylic acid sebacic acid, primarily degrades through three main pathways: hydrolytic cleavage, enzymatic hydrolysis, and thermal decomposition. Oxidative and photodegradation pathways are also possible under specific environmental conditions.
-
Hydrolytic Cleavage: This is the most common abiotic degradation pathway, involving the cleavage of the ester bond by water to yield sebacic acid and ethanol. This reaction can be catalyzed by both acids and bases. The reaction is reversible, with the equilibrium position influenced by factors such as pH, temperature, and water concentration.[1][2][3][4]
-
Enzymatic Hydrolysis: In biological systems, the ester bond of ethyl hydrogen sebacate is susceptible to cleavage by a class of enzymes known as hydrolases, particularly esterases and lipases.[5][6][7][8][9][10] These enzymes play a crucial role in the metabolism and biodegradation of esters.
-
Thermal Decomposition: At elevated temperatures, ethyl hydrogen sebacate can undergo thermal degradation. For aliphatic esters, this often proceeds through a cyclic transition state, leading to the formation of an alkene (ethene in this case) and a carboxylic acid (sebacic acid).[11]
-
Oxidative Degradation: The presence of oxidizing agents, such as hydroxyl radicals, can lead to the oxidative cleavage of the ester.[12][13][14] This pathway is particularly relevant in environmental fate studies and in formulations containing oxidizing species.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation, although this is generally a slower process for aliphatic esters compared to aromatic ones. The quantum yield of this process, which is the efficiency of a photon in bringing about a chemical change, is an important parameter in these studies.[15][16][17][18][19]
Q2: What are the expected degradation products of ethyl hydrogen sebacate?
A2: The primary and most common degradation products are sebacic acid and ethanol , resulting from the cleavage of the ester bond. Under conditions of thermal decomposition, ethene may also be formed. Oxidative degradation may lead to a wider array of smaller organic molecules depending on the specific oxidant and reaction conditions.
Q3: Which enzymes are most likely to degrade ethyl hydrogen sebacate?
A3: Carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are the primary enzyme classes responsible for the hydrolysis of esters like ethyl hydrogen sebacate.[5][6][7][8][9][10][20] Lipases are particularly effective at interfaces between aqueous and non-aqueous phases. The specific activity of these enzymes can vary depending on the chain length of the fatty acid and alcohol moieties of the ester.[5][21]
Q4: How does pH affect the stability of ethyl hydrogen sebacate?
A4: The rate of hydrolysis of ethyl hydrogen sebacate is significantly influenced by pH. The hydrolysis is slowest in the neutral pH range (around pH 7). The rate increases under both acidic (pH < 7) and alkaline (pH > 7) conditions due to acid and base catalysis, respectively.[2][4] Alkaline hydrolysis is generally faster and is considered irreversible due to the formation of the carboxylate salt of sebacic acid.[2][22][23]
Troubleshooting Guides
Troubleshooting Inconsistent Results in Hydrolysis Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Variable reaction rates between replicates | Inconsistent temperature control. Inaccurate pH of the buffer. Cross-contamination of samples. | Ensure precise temperature control of the reaction vessel. Prepare fresh buffers and verify the pH before each experiment. Use clean glassware and pipette tips for each sample. |
| Incomplete hydrolysis | Insufficient reaction time. Non-optimal pH or temperature. Reversible reaction reaching equilibrium. | Extend the reaction time. Optimize pH and temperature based on preliminary experiments. In acid-catalyzed hydrolysis, use a large excess of water to drive the reaction to completion. |
| Unexpected side products detected | Presence of impurities in the starting material. Oxidative degradation occurring alongside hydrolysis. | Characterize the purity of the ethyl hydrogen sebacate starting material using techniques like GC-MS or NMR. Degas solutions and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Troubleshooting Analytical Methods for Degradation Products
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC | Mismatch between sample solvent and mobile phase. Column overload. Secondary interactions with the stationary phase. | Dissolve samples in the mobile phase whenever possible. Reduce the injection volume or sample concentration. For acidic analytes like sebacic acid, ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa) to suppress ionization.[24] |
| Irreproducible retention times in HPLC | Inconsistent mobile phase composition. Fluctuation in column temperature. Column degradation. | Prepare mobile phase accurately and degas it thoroughly. Use a column oven for stable temperature control.[25] Use a guard column and flush the column with a strong solvent after each run. |
| Low sensitivity in GC-MS for sebacic acid | Poor volatilization of the dicarboxylic acid. | Derivatize sebacic acid to a more volatile form, such as a trimethylsilyl (TMS) ester, before GC-MS analysis.[26][27][28] |
| Ghost peaks in chromatograms | Contamination from the injection port, column, or sample preparation. | Clean the injection port liner. Bake out the column at a high temperature. Run blank injections with pure solvent to identify the source of contamination. |
Experimental Protocols
Protocol 1: HPLC-UV/RID Analysis of Ethyl Hydrogen Sebacate Hydrolysis
This protocol allows for the simultaneous quantification of ethyl hydrogen sebacate, sebacic acid, and ethanol.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with UV and Refractive Index (RI) detectors connected in series.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for the separation of ethyl hydrogen sebacate and sebacic acid.[29] An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) can also be used for the simultaneous analysis of acids, sugars, and alcohols.[24][30][31]
-
-
Mobile Phase:
-
For C18 columns: Isocratic elution with a mobile phase of 5 mM sulfuric acid in water at a flow rate of 0.5-1.0 mL/min.[31] Acetonitrile can be added to the mobile phase to adjust retention times.
-
For ion-exclusion columns: Isocratic elution with 0.005 M sulfuric acid at a flow rate of 0.6 mL/min.[30]
-
-
Detector Settings:
-
UV Detector: 210 nm for the detection of sebacic acid.
-
RI Detector: For the detection of ethanol.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a small amount of a strong acid (e.g., HCl) for base-catalyzed reactions or a base for acid-catalyzed reactions to neutralize the catalyst.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of ethyl hydrogen sebacate, sebacic acid, and ethanol of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
-
Data Analysis:
-
Quantify the concentration of each compound in the samples by interpolating their peak areas from the respective calibration curves.
-
Protocol 2: GC-MS Analysis of Derivatized Degradation Products
This protocol is suitable for the sensitive detection and quantification of sebacic acid.
-
Sample Preparation and Extraction:
-
Acidify the aqueous sample containing the degradation products with HCl.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[26]
-
Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group of sebacic acid to its TMS ester.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acid methyl esters or silyl derivatives (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute the derivatized sebacic acid.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments of the TMS-derivatized sebacic acid.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated organic acid) added before the extraction step for accurate quantification.
-
Create a calibration curve using derivatized standards of sebacic acid.
-
Visualization of Degradation Pathways
Hydrolytic Degradation of Ethyl Hydrogen Sebacate
Caption: Hydrolytic cleavage of ethyl hydrogen sebacate.
Enzymatic Degradation Workflow
Caption: Workflow for studying enzymatic degradation.
References
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Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei. PubMed Central - NIH. Available from: [Link]
-
Present and Future Applications of Lipases. AR MACRAE AND RC HAMMOND. Available from: [Link]
-
A Methodology for Detection and Quantification of Esterase Activity. Springer Protocols. Available from: [Link]
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Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. PubMed Central - NIH. Available from: [Link]
-
Quantum yield. Wikipedia. Available from: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed Central - NIH. Available from: [Link]
-
Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io. Available from: [Link]
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Photodecarboxylation of Esters. Photolysis of a- and /?-Naphthalenemethyl Derivatives. ElectronicsAndBooks. Available from: [Link]
-
The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. American Chemical Society. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. Available from: [Link]
-
I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? ResearchGate. Available from: [Link]
-
HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. CORE. Available from: [Link]
-
Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Available from: [Link]
-
Mechanism and kinetics of carboxylic ester hydrolysis and carboxyl esterification. Transactions of the Faraday Society (RSC Publishing). Available from: [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]
-
Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. ResearchGate. Available from: [Link]
-
Acyl-chain specificity and properties of cholesterol esterases from normal and Wolman lymphoid cell lines. PubMed. Available from: [Link]
-
HPLC method for the analysis of organic acids, sugars, and alcohol in extracts of fermenting cocoa beans. ResearchGate. Available from: [Link]
-
Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing. Available from: [Link]
-
Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. Available from: [Link]
-
Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates. PubMed. Available from: [Link]
-
[Characterization of the kinetics of ester hydrolysis at the submolecular level]. PubMed. Available from: [Link]
-
(PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Available from: [Link]
-
Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. Available from: [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis. Available from: [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available from: [Link]
-
Study of lipase-catalyzed hydrolysis of some monoterpene esters. PubMed. Available from: [Link]
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. MDPI. Available from: [Link]
-
Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). Available from: [Link]
-
The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate. Available from: [Link]
-
Hydroxyl radical-mediated oxidative cleavage of C C bonds and further esterification reaction by heterogeneous semiconductor photocatalysis. Green Chemistry (RSC Publishing). Available from: [Link]
-
Biology of Monocyte-Specific Esterase. PubMed. Available from: [Link]
-
Relative responses of 4 kinds of sebacic acid ester compounds by GC-MS with different pH values. Available from: [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]
-
Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Available from: [Link]
-
Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Available from: [Link]
-
Exercise 6 KINETICS OF THE HYDROLYSIS OF ETHYL ACETATE. Available from: [Link]
-
Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. ResearchGate. Available from: [Link]
-
Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub. Available from: [Link]
-
Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. MDPI. Available from: [Link]
-
The role of hydroxyl radicals for the decomposition of p-hydroxy phenylacetic acid in aqueous solutions. PubMed. Available from: [Link]
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 9. Study of lipase-catalyzed hydrolysis of some monoterpene esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Hydroxyl radical-mediated oxidative cleavage of C [[double bond, length as m-dash]] C bonds and further esterification reaction by heterogeneous semiconductor photocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Removal from Ethyl Hydrogen Sebacate
Welcome to the technical support center for the purification of ethyl hydrogen sebacate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity monoesters for their work. We understand that residual catalysts can compromise downstream applications, affecting everything from reaction kinetics to final product stability and toxicity.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system for achieving your desired purity specifications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst removal from ethyl hydrogen sebacate.
Q1: Why is the complete removal of residual catalysts from ethyl hydrogen sebacate so critical?
A: The necessity of rigorous catalyst removal hinges on the intended application of the ethyl hydrogen sebacate. Residual catalysts, even at trace levels, can have significant negative impacts:
-
Product Stability: Acidic or metallic residues can catalyze degradation or side reactions (e.g., hydrolysis, transesterification) during storage, altering the product's specifications over time.
-
Downstream Reactions: For applications in polymer synthesis or as a pharmaceutical intermediate, residual catalysts can interfere with subsequent chemical transformations, leading to lower yields, unexpected byproducts, and batch-to-batch inconsistency. For instance, residual metals can poison downstream hydrogenation catalysts.[1]
-
Product Quality & Performance: In applications like high-performance lubricants or plasticizers, catalyst residues can cause discoloration, haze, and a decline in thermal stability.[1][2]
-
Toxicity and Regulatory Compliance: For drug development and biomedical applications, residual heavy metals or strong acids are unacceptable due to their inherent toxicity. Regulatory bodies have strict limits on such impurities.
Q2: What are the most common types of catalysts I might encounter in ethyl hydrogen sebacate synthesis?
A: The synthesis of ethyl hydrogen sebacate, a monoester of sebacic acid, typically involves two main classes of catalysts:
-
Brønsted Acid Catalysts: These are the most traditional catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) is frequently used due to its low cost and high activity.[3] Other sulfonic acids, like p-toluenesulfonic acid (p-TsOH), are also common.
-
Lewis Acid / Metallic Catalysts: These include a range of metal-based compounds. While less common for simple mono-esterification of dicarboxylic acids, related processes use tin salts (e.g., stannous oxalate), titanium alkoxides, or zirconium complexes.[4][5] These are often preferred for their higher selectivity and milder reaction conditions in complex syntheses.
Q3: What are the principal strategies for removing these different types of catalysts?
A: The strategy is dictated entirely by the catalyst's chemical nature and solubility.
-
For Acid Catalysts: The primary method is neutralization and aqueous extraction (washing) . The acidic catalyst is converted into a water-soluble salt, which is then partitioned into an aqueous phase and removed.
-
For Dissolved Metallic Catalysts: These are more challenging as they often remain soluble in the organic product. The most effective method is adsorption , where the crude product is treated with a high-surface-area material that binds the metal species, followed by filtration.[4]
-
For All Types: Vacuum distillation is a powerful final purification step, especially for separating the non-volatile catalyst residue from the desired ethyl hydrogen sebacate, which has a boiling point of 183–187°C at 6 mm Hg.[3]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to specific catalyst removal challenges.
Scenario A: Removing Sulfuric Acid Catalyst
Q: My synthesis of ethyl hydrogen sebacate used concentrated H₂SO₄. After rotary evaporation of the excess ethanol, my product is a dark, acidic oil. What is the definitive protocol for removing the acid catalyst, and how do I handle common issues like emulsions?
A: This is a classic purification challenge. The key is to thoroughly neutralize the strong acid and extract the resulting salt without losing the product. The dark color is likely due to acid-catalyzed side reactions at high temperatures; an efficient wash will often improve the color.
The protocol is based on converting the highly organic-soluble sulfuric acid into sodium sulfate, a salt that is highly soluble in water but virtually insoluble in the organic ester phase.[6] We use a weak base, sodium bicarbonate (NaHCO₃), to control the neutralization reaction. Using a strong base like NaOH can aggressively catalyze the saponification (hydrolysis) of your ester product, especially with localized heating. The brine wash then helps to break emulsions and remove the bulk of the dissolved water from the organic phase before the final drying step.
-
Dilution: Transfer your crude ethyl hydrogen sebacate into a separatory funnel. Dilute the product with a water-immiscible organic solvent in which it is freely soluble. Diethyl ether or ethyl acetate are excellent choices (use a volume 2-3 times that of your crude product). This reduces the viscosity and improves the efficiency of the extraction.
-
Initial Water Wash: Add an equal volume of deionized water and shake gently. This will remove the bulk of any remaining ethanol and some acid. Drain the aqueous layer.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions.
-
CRITICAL: Vent the separatory funnel frequently after gentle inversions to release the CO₂ gas generated from the neutralization. Continue adding NaHCO₃ solution until no more gas evolution is observed.
-
Check the pH of the aqueous layer with pH paper; it should be ≥ 8.
-
-
Break Emulsions (If Necessary): If a stubborn emulsion forms at the interface, add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase will help force the separation of the layers. Let the funnel stand for 15-20 minutes.
-
Final Brine Wash: Perform one final wash with an equal volume of brine to remove residual salts and water.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for at least 20 minutes to remove dissolved water. The drying agent should move freely when swirled, indicating the solution is dry.
-
Isolation: Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified ethyl hydrogen sebacate.
Caption: Workflow for removing a dissolved metallic catalyst using a solid adsorbent.
Scenario C: Verifying Catalyst Removal
Q: I have completed my purification protocol. How can I quantitatively confirm that the catalyst residue is below my target threshold?
A: Visual inspection is not sufficient. You must use sensitive analytical techniques for quantitative verification. The choice of technique depends on the catalyst you removed.
-
For Acid Catalysts:
-
Method: The simplest verification is to perform a final wash of your purified product with neutral deionized water. Test the pH of the aqueous layer. It should be neutral (pH 6.5-7.5).
-
For Higher Sensitivity: A sample of the product can be dissolved in a suitable solvent and titrated with a standardized base to determine the residual acid number (TAN), a common quality control metric.
-
-
For Metallic Catalysts:
-
Method: Trace metal analysis is required. The two most common and powerful techniques are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for ultra-trace metal analysis, capable of detecting concentrations at parts-per-billion (ppb) levels.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Slightly less sensitive than ICP-MS but perfectly suitable for quantifying metals at the parts-per-million (ppm) level.
-
-
Sample Preparation: A known weight of your final ethyl hydrogen sebacate product is typically digested in strong acid (e.g., nitric acid) to break down the organic matrix and fully solubilize the metal. The resulting aqueous solution is then diluted to a known volume and analyzed.
-
Alternative Method: For some elements, X-ray Fluorescence (XRF) can be a non-destructive method for quantifying metal residues directly in the polymer or ester sample, though it may have higher detection limits than ICP techniques. [7]
-
References
-
Organic Syntheses Procedure, Ethyl hydrogen sebacate. Organic Syntheses. [Link]
-
Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. National Institutes of Health (NIH). [Link]
-
Microbial production of sebacic acid from a renewable source: production, purification, and polymerization. ResearchGate. [Link]
-
Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. ResearchGate. [Link]
- Process for the removal of dissolved metallic catalyst
-
The Preparation and Identification of an Ester. TSFX. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. [Link]
-
Determination of catalyst metal residues in polymers by X-ray fluorescence. ResearchGate. [Link]
- Process for removal of hydrogenation catalyst
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- 7. researchgate.net [researchgate.net]
Troubleshooting low yield in Fischer esterification of sebacic acid
Welcome to the technical support center for the Fischer esterification of sebacic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of sebacic acid diesters. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve challenges in your own laboratory work.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses common problems encountered during the Fischer esterification of sebacic acid, focusing on the causality behind low yields and providing actionable solutions.
Question: My overall yield of diethyl sebacate is disappointingly low. What are the primary factors I should investigate?
Answer: A low yield in the Fischer esterification is almost always traced back to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid (sebacic acid) and an alcohol produces an ester and water. This is an equilibrium process, and to achieve a high yield, the equilibrium must be actively shifted towards the products.[4][5]
The three most critical areas to investigate are:
-
Inefficient Water Removal: The presence of water, a co-product, can drive the reaction backward via hydrolysis, reducing your ester yield.[1]
-
Unfavorable Stoichiometry: The molar ratio of alcohol to carboxylic acid groups significantly impacts the equilibrium position.[1][5]
-
Suboptimal Catalyst Activity: The acid catalyst is essential for the reaction to proceed at a reasonable rate; its choice and concentration are key.[1][6]
Question: I suspect water is hindering my reaction. How can I effectively remove it to drive the equilibrium forward?
Answer: Active removal of water is arguably the most effective strategy for maximizing yield.[1][4][6] The gold-standard method is azeotropic distillation using a Dean-Stark apparatus .[1][7][8]
Causality: This technique works by using a water-immiscible solvent (a "water-carrying agent" or entrainer), such as toluene or cyclohexane, that forms a low-boiling azeotrope with water.[6][8][9]
-
During reflux, the water-solvent azeotrope vaporizes and enters the condenser.
-
Upon condensation, the liquid collects in the graduated arm of the Dean-Stark trap.
-
Because water is denser than solvents like toluene or cyclohexane, it separates and sinks to the bottom of the trap, where it can be periodically drained.[8][10]
-
The solvent, now depleted of water, overflows from the trap and returns to the reaction flask.
This continuous removal of a product relentlessly pulls the reaction equilibrium to the right, in accordance with Le Châtelier's principle, allowing for near-quantitative conversion.[1]
Question: I am observing a significant amount of monoester by-product instead of the desired diester. How can this be resolved?
Answer: The formation of a monoester (e.g., ethyl hydrogen sebacate) is a common issue when esterifying dicarboxylic acids like sebacic acid.[11][12] This indicates that the reaction has not gone to completion on both carboxylic acid groups.
Potential Causes and Solutions:
-
Insufficient Reaction Time: Esterifying the second carboxylic acid group is often slower than the first due to steric hindrance and electronic effects. Ensure you are allowing adequate reaction time, which can be from several hours to over 24 hours.[6][13] Monitoring the reaction by TLC or GC is crucial.
-
Inadequate Alcohol: Ensure a sufficient molar excess of the alcohol is present. For a diester, you need at least two molar equivalents of alcohol per mole of sebacic acid, but a much larger excess (e.g., using the alcohol as the solvent) is recommended to drive the reaction to completion.[5]
-
Temperature: Ensure the reaction is maintained at a sufficient reflux temperature to provide the necessary activation energy for both esterification steps.[5]
Question: What is the optimal stoichiometry, and can I simply add more alcohol to improve my yield?
Answer: Yes, using a large excess of one reactant is a fundamental strategy to shift the equilibrium.[3] In this esterification, the alcohol is typically the cheaper and more easily removable reagent, so it is used in large excess.[1][6] It is common practice to use the alcohol itself as the reaction solvent, which creates a very high molar excess and helps drive the reaction forward.[6][14] For instance, one study demonstrated that increasing the alcohol excess from 1:1 to 10:1 could boost yield from 65% to 97% at equilibrium.[1]
Question: My reaction is very slow or seems to have stalled. Could the catalyst be the issue?
Answer: Yes, the catalyst is critical. The Fischer esterification requires a strong acid catalyst to proceed efficiently.[4][6]
Mechanism of Action: The catalyst (e.g., H⁺ from H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[1][2][14] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol's hydroxyl group.[4][6]
Common Catalysts & Considerations:
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[1][6]
-
Lewis Acids: Lewis acids like scandium(III) triflate can also be used.[2][6]
-
Catalyst Loading: The amount of catalyst is typically 1-5 mol% relative to the carboxylic acid. Too little will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohol or charring.
If the reaction stalls, consider carefully adding a small, fresh portion of the catalyst, but be mindful of potential side reactions.
Question: I believe my reaction has completed, but I'm losing product during the workup and purification. What is a reliable procedure?
Answer: Product loss during workup is common if not performed carefully. A standard, robust procedure involves neutralization, extraction, and purification.
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[13]
-
Neutralization: The excess acid catalyst must be neutralized. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] Perform this step slowly in a separatory funnel, venting frequently to release the CO₂ gas that is generated. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Washing: Wash the organic layer with water and then with a saturated brine (NaCl) solution. The brine wash helps to remove residual water from the organic phase and break up emulsions.[13]
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][13]
-
Solvent Removal & Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude ester can then be purified, typically by vacuum distillation, to separate it from any unreacted starting material or monoester.[7][11][15]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer Esterification?
The reaction is a nucleophilic acyl substitution that proceeds through several reversible steps:
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid.[14]
-
Nucleophilic Attack: The alcohol's oxygen atom attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, turning it into a good leaving group (H₂O).[1][2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[14]
-
Deprotonation: The protonated ester is deprotonated (often by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[14]
Q2: What are the primary safety concerns for this reaction?
The Fischer esterification involves several hazards:
-
Corrosive Acids: Strong acids like concentrated sulfuric acid are highly corrosive and can cause severe burns.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammable Solvents: The alcohols and azeotropic solvents (toluene, cyclohexane) used are often flammable.[10] Heating should be done using a heating mantle or oil bath, never an open flame. Ensure the reaction is performed in a well-ventilated fume hood.
-
High Temperatures: Refluxing liquids present a burn hazard.[10]
Q3: Are there alternative methods if Fischer esterification is not suitable for my substrate?
Yes. If your substrate is sensitive to strong acids, other methods can be used. The Steglich esterification is a common alternative that uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalyst like 4-dimethylaminopyridine (DMAP) under milder, neutral conditions.[2][16] However, this method generates a urea by-product that can be difficult to remove.[16]
Data & Visualization
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Sebacic Acid | 202.25 | 294.4 (at 100 mmHg) | 1.21 |
| Ethanol | 46.07 | 78.37 | 0.789 |
| Diethyl Sebacate | 258.36 | 303-305 | 0.964 |
Fischer Esterification Workflow
The following diagram illustrates the logical workflow for the synthesis of diethyl sebacate, from initial setup to final product purification.
Caption: Workflow for Fischer Esterification of Sebacic Acid.
Experimental Protocol: Synthesis of Diethyl Sebacate
This protocol provides a benchmark procedure for the esterification of sebacic acid with ethanol.
Materials:
-
Sebacic Acid (1.0 eq)
-
Anhydrous Ethanol (can be used as solvent, >10 eq)
-
Toluene or Cyclohexane (as water entrainer)[9]
-
Concentrated Sulfuric Acid (H₂SO₄, ~2-3 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap[8]
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add sebacic acid, a large excess of anhydrous ethanol, and the water-carrying agent (e.g., toluene, approx. 40-50% of the ethanol volume). Assemble the Dean-Stark trap and reflux condenser atop the flask.[9][13]
-
Catalyst Addition: Begin stirring the mixture and carefully add the concentrated sulfuric acid dropwise.
-
Reflux: Heat the mixture to a steady reflux. You should observe the condensate collecting in the Dean-Stark trap, with water separating to the bottom. Continue refluxing and collecting water until no more is produced (the theoretical amount is 2 moles of water per mole of sebacic acid). This may take several hours.[13]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (carefully, to neutralize the acid), and finally with brine.[13]
-
Drain the organic layer into a flask and dry it over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
-
Purify the resulting crude oil by vacuum distillation to obtain pure diethyl sebacate.[11]
-
References
-
James Ashenhurst. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
22. The Fischer Esterification. [Link]
-
Clark Landis. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Journal of Chemical Education. [Link]
-
Dean–Stark apparatus. Wikipedia. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Preparation method for dimethyl sebacate.
-
Sumit Nandi, et al. (2015). Productivity Study for Enzymatic Synthesis of Diesters of Sebacic Acid. Chemical Science Review and Letters. [Link]
- Preparation method of diethyl sebacate in presence of catalyst namely methyl sulfonic acid.
-
21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]
-
C. S. Marvel. ethyl hydrogen sebacate. Organic Syntheses Procedure. [Link]
-
M. A. Shalini, et al. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. ResearchGate. [Link]
- Process for manufacturing sebacic acid.
-
How can I improve the yield of my Fischer Esterification?. Reddit. [Link]
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- 16. reddit.com [reddit.com]
Methods for cleaning sebacate oil residue from lab equipment
This guide provides comprehensive, field-proven methods for effectively cleaning sebacate oil residue from laboratory equipment. As researchers and drug development professionals, the integrity of your experimental results depends on impeccably clean apparatus. This resource moves beyond simple instructions to explain the causality behind each protocol, ensuring a reliable and reproducible cleaning process.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the cleaning of sebacate oil residues.
Q1: Why is sebacate oil difficult to clean with just soap and water? A: Sebacate oils, such as Dioctyl Sebacate (DOS) or Dibutyl Sebacate (DBS), are esters with long hydrocarbon chains.[1][2] This chemical structure makes them non-polar and oily, meaning they are insoluble or have very low solubility in water, which is a polar solvent.[1][3][4] Effective cleaning requires a solvent that can dissolve the oil, based on the principle of "like dissolves like."
Q2: What is the general principle for selecting a solvent to clean sebacate oil? A: The most effective solvents will be organic compounds that can solubilize the non-polar sebacate oil. The selection process should balance cleaning efficacy with safety, equipment compatibility, and waste disposal considerations. Common choices include hydrocarbons, alcohols, and ketones.[1][5]
Q3: Can I use an automated lab washer for sebacate oil? A: Yes, automated laboratory washers can be highly effective, especially for routine cleaning of large quantities of glassware.[6] These systems use a combination of high-pressure hot water, specialized detergents (often alkaline-based), and multiple rinse cycles to break down and remove oily residues.[6] However, heavy or aged residues may still require a manual pre-cleaning step with a suitable solvent.
Q4: Are there any safety precautions I must take when cleaning with organic solvents? A: Absolutely. Most organic solvents are flammable and can be toxic through inhalation, ingestion, or skin contact.[7][8][9] Always work in a well-ventilated fume hood, wear appropriate Personal Protective Equipment (PPE) including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile).[10][11] Ensure all ignition sources are removed from the work area.[8][11]
Q5: How do I dispose of the waste generated from cleaning? A: The mixture of sebacate oil and solvent is considered chemical waste. It must be collected in a designated, properly labeled, and sealed waste container.[12][13] Never pour organic solvent waste down the drain. Follow your institution's specific guidelines for hazardous waste disposal.[14]
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleaning process.
| Problem | Probable Cause | Recommended Solution |
| A milky emulsion forms when rinsing with water. | The primary organic solvent was not completely removed before the water rinse. Sebacate oil is emulsifying with the residual solvent and water. | Repeat the rinse with a secondary, water-miscible solvent like acetone or isopropanol to remove the primary solvent completely, then rinse with deionized water. |
| Glassware appears clean but has a greasy film under certain light. | A thin layer of sebacate oil residue remains. The chosen solvent may not be effective enough, or the contact time was too short. | Soak the equipment in a moderately polar solvent like acetone or ethyl acetate for 15-30 minutes. Sonication can also be used to dislodge the final film. For glassware, a final cleaning with a base bath (e.g., alcoholic KOH) can be performed if necessary, followed by thorough rinsing. |
| Plastic components (e.g., tubing, connectors) have become cloudy or cracked after cleaning. | The cleaning solvent is chemically incompatible with the plastic, causing it to swell, dissolve, or become brittle.[15] | Immediately stop using the incompatible solvent. Refer to a chemical compatibility chart to select a solvent that is safe for the specific type of plastic.[16][17] For example, use isopropanol for many plastics instead of aggressive solvents like toluene or hexane. |
| Thick, viscous residue is difficult to remove mechanically. | The viscosity of the sebacate oil is too high at room temperature. | Gently warm the equipment in an oven or with a heat gun to a temperature that lowers the oil's viscosity (e.g., 40-60°C), making it easier to pour or scrape out the bulk of the residue before solvent cleaning.[5] |
Part 3: Solvent Selection and Material Compatibility
Choosing the correct solvent is the most critical step for efficient and safe cleaning. This section provides a framework for that decision.
Solvent Selection Logic
The ideal cleaning workflow involves a two-solvent system:
-
Primary Solvent: A solvent with high solubility for sebacate oil to remove the bulk of the residue.
-
Secondary Solvent: A highly volatile, water-miscible solvent to rinse away the primary solvent and any remaining traces of oil, facilitating rapid drying.[5]
Solvent Comparison Table
| Solvent | Type | Primary/Secondary Use | Effectiveness on Sebacate Oil | Safety Considerations | Material Compatibility Notes |
| Heptane/Hexane | Non-polar Hydrocarbon | Primary | Excellent | Highly flammable; work in a fume hood.[9] | Good for glass and metals. Can damage many plastics like polystyrene and polycarbonate.[15] |
| Toluene | Aromatic Hydrocarbon | Primary | Excellent | Flammable, toxic.[7] Strict use in a fume hood is required. | Good for glass and metals. Aggressive towards many plastics and rubbers.[15] |
| Isopropanol (IPA) | Polar Alcohol | Primary & Secondary | Good | Flammable. Less toxic than other solvents. | Generally safe for most plastics (e.g., PP, HDPE) and metals. A good first choice for sensitive equipment. |
| Acetone | Ketone | Primary & Secondary | Very Good | Highly flammable, volatile.[7] | Excellent for glassware and metals. Can damage some plastics like polystyrene and acrylic.[16] |
| Ethyl Acetate | Ester | Primary | Very Good | Flammable. | Good for glass and metals. Check compatibility with specific plastics. |
Disclaimer: Always consult a detailed chemical compatibility chart and your equipment's user manual before using any solvent.[17][18]
Part 4: Standard Operating Procedures (SOPs)
Follow these detailed protocols for consistent and effective cleaning.
Workflow for Selecting a Cleaning Protocol
The following diagram outlines the decision-making process for choosing the appropriate cleaning method.
Caption: Decision workflow for selecting the appropriate cleaning protocol.
SOP-01: Standard Cleaning of Glassware and Resistant Materials
This protocol is intended for borosilicate glass and stainless steel equipment.
Safety First: Perform all steps in a fume hood while wearing appropriate PPE (safety goggles, nitrile gloves, lab coat).[10]
-
Mechanical Removal (if necessary): For heavy residues, first scrape or wipe out as much of the oil as possible with a chemically resistant spatula or wipe.
-
Primary Solvent Rinse:
-
Add a suitable primary solvent (e.g., heptane or toluene) to the glassware, filling it to about 10-20% of its volume.
-
Swirl the solvent to dissolve the residue. Use a bottle brush if necessary to scrub stubborn spots.
-
Decant the solvent into a designated organic waste container.
-
Repeat this step until the bulk of the oily residue is gone.
-
-
Secondary Solvent Rinse:
-
Rinse the glassware twice with a secondary solvent like acetone or isopropanol to remove the primary solvent.
-
Decant the rinse into the same organic waste container.
-
-
Final Rinse:
-
Rinse the equipment thoroughly with deionized (DI) water at least three times.
-
Observe the sheeting action of the water on the glass surface. If the water beads up, oily residue remains; repeat the solvent steps.
-
-
Drying:
-
Place the glassware on a drying rack or in a drying oven (typically at <100°C). Ensure no residual solvent remains before placing it in an oven.
-
SOP-02: Cleaning of Solvent-Sensitive Plastics and Components
This protocol is for materials like polypropylene (PP), polyethylene (HDPE), and other plastics that may be damaged by aggressive solvents.
Safety First: Perform all steps in a fume hood while wearing appropriate PPE.
-
Mechanical Removal: Gently wipe or scrape out excess oil with a soft plastic spatula or wipe to avoid scratching the surface.
-
Primary Solvent Wash:
-
Use a milder, compatible solvent such as isopropanol.
-
Rinse or briefly soak the equipment in the solvent. Avoid prolonged exposure.
-
Use a soft cloth or sponge to gently wipe away the dissolved residue.
-
Decant the solvent into the appropriate organic waste container.
-
-
Detergent Wash:
-
Wash the item with a laboratory-grade detergent and warm water to remove any remaining solvent and oil.
-
-
Final Rinse:
-
Rinse thoroughly with deionized (DI) water.
-
-
Drying:
-
Allow the equipment to air dry completely or use a gentle stream of nitrogen or clean air. Do not place plastics in a high-temperature oven unless they are rated for it.
-
General Cleaning Protocol Visualization
This diagram illustrates the key stages of a typical manual cleaning process.
Caption: Standard step-by-step workflow for manual cleaning of sebacate oil.
References
-
Lab Manager. (n.d.). Using solvents safely in the lab. Retrieved from Lab Manager. [Link]
-
University of Prince Edward Island. (2007). Standard Operating Procedures for Working with Organic Solvents. Retrieved from upei.ca. [Link]
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Chemistry LibreTexts. (2020). Safety. Retrieved from Chemistry LibreTexts. [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from fsu.edu. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from hsc.co. [Link]
-
National Center for Biotechnology Information. (n.d.). Dibutyl Sebacate. PubChem Compound Database. Retrieved from NIH. [Link]
-
Integratechem Co. (n.d.). Dioctyl Sebacate (DOS) CAS 122-62-3 | Low-Temperature Plasticizer Supplier. Retrieved from integratechem.com. [Link]
-
Unknown Author. (n.d.). Materials Compatibility. Retrieved from a personal website hosted on MSU servers. [Link]
-
WSD Chemical. (2025). Dioctyl sebacate/DOS Features and Applications. Retrieved from wsdchemical.com. [Link]
-
Ataman Kimya. (n.d.). SEBACIC ACID (DICARBOXYLIC ACID). Retrieved from atamankimya.com. [Link]
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Eurping. (n.d.). Can the laboratory washer clean heavy oil? Retrieved from eurping.com. [Link]
-
ICL Calibration. (n.d.). Viscometer Cleaning Information. Retrieved from iclcalibration.com. [Link]
-
Wikipedia. (n.d.). Dioctyl sebacate. Retrieved from Wikipedia. [Link]
-
Nayakem. (n.d.). Sebacates plasticizers. Retrieved from nayakem.com. [Link]
-
Acme-Hardesty. (n.d.). DIOCTYL SEBACATE Safety Data Sheet. Retrieved from acme-hardesty.com. [Link]
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YouTube. (2018). [Lab] How to Clean a U-tube Viscometer. Retrieved from YouTube. [Link]
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ResearchGate. (2018). What are the general guidelines and tips for handling heavy crude oil in lab? Retrieved from ResearchGate. [Link]
-
Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from sterlitech.com. [Link]
- Google Patents. (2011). US20110237483A1 - Cleaning agent for high viscosity metalworking fluid.
-
CP Lab Safety. (2025). How to Choose the Right Chemicals for Your Experiments. Retrieved from cplabsafety.com. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from coleparmer.com. [Link]
-
ITOPF. (n.d.). DISPOSAL OF OIL AND DEBRIS. Retrieved from itopf.org. [Link]
-
Noria Corporation. (n.d.). How to Manage Lubricant Waste and Disposal. Retrieved from machinerylubrication.com. [Link]
-
Slicker Recycling. (n.d.). Waste oil collection and disposal services. Retrieved from slickerrecycling.com. [Link]
-
ITU AbsorbTech. (n.d.). The Ultimate Guide: How to Dispose of Used Rags and Oil Absorbents. Retrieved from ituabsorbtech.com. [Link]
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Technical Support Center: Scaling Up Ethyl Hydrogen Sebacate Production
Welcome to the technical support center for the laboratory-scale production of ethyl hydrogen sebacate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis and scale-up. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
I. Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you might encounter during the synthesis of ethyl hydrogen sebacate, a valuable monoester of sebacic acid. The primary challenge in this synthesis is achieving high selectivity for the monoester over the diester byproduct, diethyl sebacate.[1][2][3]
Issue 1: Low Yield of Ethyl Hydrogen Sebacate and/or High Formation of Diethyl Sebacate
This is the most common hurdle in dicarboxylic acid monoesterification.[2][3] The symmetrical nature of sebacic acid makes both carboxyl groups susceptible to esterification.
Probable Causes & Solutions:
-
Incorrect Molar Ratios: An excess of ethanol will strongly favor the formation of the diester, diethyl sebacate.
-
Solution: Carefully control the stoichiometry. A common starting point is a 1:1 molar ratio of sebacic acid to ethanol. Some procedures even use a slight excess of the dicarboxylic acid to further suppress diester formation. One established method involves using an equimolar amount of sebacic acid and ethanol, but also includes diethyl sebacate in the initial reaction mixture to shift the equilibrium towards the monoester.[1]
-
-
Prolonged Reaction Time or High Temperature: Extended reaction times and elevated temperatures can drive the reaction towards the thermodynamically more stable diester.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Aim to stop the reaction once the formation of the monoester appears to plateau and before significant diester accumulation. A typical procedure involves refluxing for a total of four hours at 120-130°C.[1]
-
-
Inefficient Water Removal (for Fischer Esterification): The water produced during esterification can hydrolyze the ester product, shifting the equilibrium back towards the reactants and potentially favoring side reactions.
-
Solution: If using a classic Fischer esterification with an acid catalyst like sulfuric or hydrochloric acid, employ a Dean-Stark apparatus to continuously remove water from the reaction mixture.[4]
-
-
Catalyst Choice and Concentration: The type and amount of catalyst can influence selectivity.
-
Solution: While strong mineral acids are common, consider heterogeneous catalysts like acidic ion-exchange resins, which have shown high selectivity for monoesterification. These can also simplify purification as they are easily filtered off.
-
Issue 2: Difficulty in Separating Ethyl Hydrogen Sebacate from Diethyl Sebacate and Unreacted Sebacic Acid
The similar polarities and boiling points of the components can make purification challenging.
Probable Causes & Solutions:
-
Inadequate Purification Technique: Simple distillation may not be sufficient to separate compounds with close boiling points.
-
Solution 1: Fractional Distillation Under Reduced Pressure: This is the most effective method. Ethyl hydrogen sebacate has a significantly higher boiling point than diethyl sebacate. For example, at 6 mm Hg, ethyl sebacate boils at 156–158°C, while ethyl hydrogen sebacate boils at 183–187°C.[1] A well-insulated fractional distillation column is crucial for achieving good separation.[1]
-
Solution 2: Acid-Base Extraction: This chemical method leverages the acidic proton on the unreacted carboxyl group of ethyl hydrogen sebacate and sebacic acid.
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). The ethyl hydrogen sebacate and unreacted sebacic acid will be deprotonated and move into the aqueous layer as their sodium salts. The neutral diethyl sebacate will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to re-protonate the monoester and any remaining dicarboxylic acid, causing them to precipitate or allowing for extraction back into an organic solvent.
-
-
Solution 3: Recrystallization: Ethyl hydrogen sebacate is a solid at room temperature with a melting point of 34–36°C, while diethyl sebacate is a liquid.[1] This difference can be exploited. After removing the bulk of the diethyl sebacate by distillation, the remaining mixture can be cooled to induce crystallization of the monoester.
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Probable Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst may be old, impure, or used in too low a concentration.
-
Solution: Use fresh, high-purity acid catalyst. Ensure adequate concentration; for instance, a procedure might use 25 cc of concentrated sulfuric acid for a 0.65 mole scale reaction to produce the diester, which can then be used in the monoester synthesis.[1]
-
-
Poor Solubility of Sebacic Acid: Sebacic acid is a solid and its initial dissolution in the reaction medium can be rate-limiting.[5]
-
Low Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is maintained at the optimal temperature. For the refluxing method, a bath temperature of 120–130°C is recommended.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind prioritizing monoester formation over diester formation?
The key is to manipulate Le Chatelier's principle and reaction kinetics. By limiting the concentration of one reactant (ethanol), we can statistically favor the mono-substitution product. Additionally, a clever approach is to add the diester (diethyl sebacate) to the initial reaction mixture. This "product addition" shifts the equilibrium, supressing the formation of more diester from the reactants and making the monoester the primary product.[1]
Q2: What are the safety precautions I should take when working with the reagents for this synthesis?
-
Sebacic Acid: While generally considered low hazard, it can cause skin and eye irritation.[6][7] Avoid creating dust, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8]
-
Ethanol: Highly flammable. Keep away from ignition sources.
-
Strong Acids (Sulfuric/Hydrochloric): Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Di-n-butyl ether: Flammable and can form explosive peroxides.
Always consult the Safety Data Sheet (SDS) for each chemical before starting your experiment.[6][8][9]
Q3: Can I use a different alcohol, like methanol or propanol?
Yes, the general principles of this synthesis can be adapted for other alcohols. However, the reaction conditions (temperature, time) and purification parameters (boiling points) will change. For example, the synthesis of dimethyl sebacate has been studied under various conditions.[10] You will need to re-optimize the procedure for each specific alcohol.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Melting Point: The sharp melting point of ethyl hydrogen sebacate (35-41°C) is a good indicator of purity.[11]
-
Titration: An aqueous acid-base titration can be used to determine the assay of the final product.[11]
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic C=O stretch of the ester (around 1735 cm⁻¹) and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[12]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): This will give you a definitive structural confirmation and can be used to quantify the ratio of monoester to diester if any remains.
-
Q5: What are some alternative, "greener" methods for this synthesis?
Research is ongoing into more environmentally friendly synthetic routes. These include:
-
Enzymatic Esterification: Using lipases as catalysts can offer high selectivity under milder conditions, avoiding harsh acids and high temperatures.[13]
-
Supercritical Fluids: Using supercritical methanol as both a reactant and a solvent can eliminate the need for a catalyst and simplify downstream processing.[10][14]
-
Ion-Exchange Resins: As mentioned earlier, these solid-supported catalysts are reusable and simplify product workup.
III. Experimental Protocol: Synthesis of Ethyl Hydrogen Sebacate
This protocol is adapted from a well-established procedure and is designed to favor the formation of the monoester.[1]
Materials & Equipment:
| Reagent/Equipment | Specification |
| Sebacic Acid | 202 g (1 mole) |
| Diethyl Sebacate | 150 g (0.58 mole) |
| 95% Ethanol | 80 cc (approx. 1.37 moles total) |
| Concentrated HCl | 30 g (25 cc) |
| Di-n-butyl ether | 50 cc |
| 1-L modified Claisen flask | With a well-insulated column (at least 35 cm) |
| Reflux condenser | |
| Heating mantle/Wood's metal bath | |
| Vacuum distillation setup | Water pump and oil pump |
Step-by-Step Procedure:
-
Reaction Setup: In a 1-L modified Claisen flask, combine 202 g of sebacic acid, 150 g of diethyl sebacate, 50 cc of di-n-butyl ether, and 30 g of concentrated hydrochloric acid.[1] Attach a reflux condenser to the top of the flask.
-
Homogenization: Heat the flask in a bath at 160–170°C until the mixture becomes completely homogeneous.[1]
-
First Reflux: Lower the bath temperature to 120–130°C. Add 60 cc of 95% ethanol through the condenser and allow the mixture to reflux for two hours.[1]
-
Second Reflux: After two hours, add an additional 20 cc of 95% ethanol and continue to reflux for another two hours.[1]
-
Initial Distillation (Water Pump): Cool the bath to about 75°C. Begin distillation under reduced pressure using a water pump. Caution: The mixture may foam excessively at first; reduce the pressure gradually.[1] Slowly increase the bath temperature to about 125°C to remove volatile components like alcohol, water, and the ether.[1]
-
Fractional Distillation (Oil Pump): Cool the bath again to 75-80°C. Switch to a high-vacuum oil pump.
-
Fraction 1 (Diethyl Sebacate): Collect the fraction that distills at 156–158°C at 6 mm Hg. This is recovered diethyl sebacate and can be reused in subsequent batches.[1]
-
Fraction 2 (Ethyl Hydrogen Sebacate): Collect the main product fraction at 183–187°C at 6 mm Hg. The product will solidify in the receiver. It may be necessary to warm the condenser with no cooling water to prevent premature solidification.[1]
-
-
Yield and Purification: The initial yield is typically 60-65%. Refractionating the intermediate cuts can increase the total yield.[1] The product should have a melting point of 34–36°C.[1]
IV. Visualizing the Process
Reaction Pathway
Caption: Troubleshooting logic for ethyl hydrogen sebacate synthesis.
V. References
-
Swann, S., Jr., Oehler, R., & Buswell, R. J. (n.d.). Ethyl hydrogen sebacate. Organic Syntheses Procedure. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SEBACIC ACID. Retrieved from [Link]
-
Yoo, H. M., et al. (2019). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization. Green Chemistry. Retrieved from [Link]
-
Narayan, R. C., & Madras, G. (2007). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Ganguly, S., & Nandi, S. (n.d.). Productivity Study for Enzymatic Synthesis of Diesters of Sebacic Acid. Chemical Science Review and Letters. Retrieved from [Link]
-
Li, P., et al. (2019). Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification reaction of sebacic acid and 2-ethyl-1-hexanol to form D2EHS. Retrieved from [Link]
-
Narayan, R. C., & Madras, G. (2017). Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. Retrieved from [Link]
-
MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US2580931A - Production of sebacic acid. Retrieved from
-
LookChem. (n.d.). Sebacic acid, compound with 2-aminoethanol Safety Data Sheets(SDS). Retrieved from [Link]
-
Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters. Retrieved from
-
CastorOil.in. (n.d.). Sebacic Acid -Production Process,Properties, Applications and Uses. Retrieved from [Link]
-
Google Patents. (n.d.). US4314071A - Method of preparing monoesters. Retrieved from
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Retrieved from [Link]
-
RSC Publishing. (2025, October 7). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]
-
NIST. (n.d.). ethyl hydrogen sebacate. NIST WebBook. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Ethyl Hydrogen Sebacate vs. Diethyl Sebacate for Advanced Applications
For researchers and formulators in the pharmaceutical and polymer sciences, the selection of an appropriate excipient or monomer is a critical decision that dictates the performance, stability, and efficacy of the end product. Among the versatile class of dicarboxylic acid esters, ethyl hydrogen sebacate and diethyl sebacate present two closely related yet functionally distinct options. This guide provides an in-depth, data-driven comparison to illuminate the nuanced differences between these two molecules, empowering scientists to make a well-informed choice tailored to their specific research and development needs.
The Core Distinction: A Structural and Physicochemical Overview
The fundamental difference between these two sebacates lies in their esterification. Diethyl sebacate is the diethyl ester of the C10 dicarboxylic acid, sebacic acid. In contrast, ethyl hydrogen sebacate is a monoester, possessing one ethyl ester group and one terminal carboxylic acid group. This single structural variance creates a cascade of differences in their physicochemical properties, which are pivotal to their function.
| Property | Ethyl Hydrogen Sebacate | Diethyl Sebacate | Source(s) |
| Molecular Formula | C12H22O4 | C14H26O4 | [1][2][3] |
| Molecular Weight | 230.30 g/mol | 258.35 g/mol | [2][3][4][5] |
| Appearance | White crystalline solid | Colorless to pale yellow oily liquid | [1][5][6] |
| Boiling Point | 336°C at 760 mmHg | 312°C at 760 mmHg | [3][4] |
| Melting Point | 35-38°C | 1-2°C | [1][3][4][6] |
| Density | ~1.024 g/cm³ | ~0.963 g/mL at 25°C | [3][4][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol. | Insoluble in water; miscible with alcohol, ether, and other organic solvents. | [6][7][8][9] |
| pKa | ~4.5-4.8 (estimated for carboxylic acid) | Not applicable | N/A |
The most telling distinction is the presence of the free carboxylic acid in ethyl hydrogen sebacate. This group introduces polarity and the capacity for hydrogen bonding, resulting in a significantly higher melting point and some water solubility. Diethyl sebacate, lacking this polar group, is a more lipophilic, oily liquid with very low water solubility.[6][9]
Performance in Pharmaceutical Formulations
Both esters are valuable in drug development, but their differing properties dictate their optimal use cases.[8][9]
As Solvents and Solubilizers
The choice between the two esters often depends on the polarity of the active pharmaceutical ingredient (API) being formulated.
-
Diethyl Sebacate : Its lipophilic nature makes it an excellent solvent for non-polar APIs. It is frequently used as an oil phase in emulsions, a penetrating agent for topical drug forms, and a component in biodegradable encapsulations for drug delivery.[9][10][11] Its function as an emollient and skin-conditioning agent also makes it a preferred choice in topical and transdermal formulations.[9]
-
Ethyl Hydrogen Sebacate : Its amphiphilic character—possessing both a non-polar alkyl chain and a polar carboxylic acid head—makes it a unique candidate for solubilizing APIs that have intermediate polarity or require specific hydrogen bonding interactions to improve solubility. The carboxylic acid can ionize at appropriate pH values, further enhancing its utility in pH-sensitive formulations.
As Plasticizers in Polymeric Systems
Plasticizers are added to polymers to increase flexibility and reduce brittleness, a common requirement for pharmaceutical film coatings on tablets and granules.[12]
-
Diethyl Sebacate : It is a well-established, effective plasticizer for hydrophobic polymers, particularly cellulosics like ethyl cellulose.[9][11][13] Its compatibility and efficiency in reducing the glass transition temperature (Tg) of these polymers are well-documented. Sebacate-based plasticizers are known for conferring excellent flexibility, even at low temperatures.[12]
-
Ethyl Hydrogen Sebacate : The carboxylic acid group allows it to act not just as a physical plasticizer but also as a potential reactive compatibilizer with polymers containing hydroxyl or amine groups. This can lead to a more integrated polymer matrix with reduced plasticizer migration. It is particularly considered for modifying drug-release profiles in oral dosage forms by altering the properties of the polymer coating.[8]
Experimental Design: A Comparative Evaluation
To objectively assess the performance of these esters, specific, well-defined experimental protocols are necessary.
Protocol 1: Comparative Plasticizer Efficiency via DSC
The primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer. Differential Scanning Calorimetry (DSC) is the standard technique for this measurement. A greater depression in Tg indicates higher plasticizing efficiency.
Objective: To compare the efficiency of ethyl hydrogen sebacate and diethyl sebacate in reducing the Tg of ethyl cellulose.
Methodology:
-
Solution Preparation: Prepare 15% (w/w) solutions of ethyl cellulose in a 90:10 ethanol:water solvent system.
-
Plasticizer Addition: To separate ethyl cellulose solutions, add each plasticizer at a concentration of 20% by weight of the polymer. Include a control sample with no plasticizer.
-
Film Casting: Cast the solutions onto a level glass surface and allow the solvent to evaporate at ambient temperature for 24 hours, followed by drying in a vacuum oven at 40°C for 48 hours to remove all residual solvent.
-
DSC Analysis:
-
Seal 5-10 mg of the cast film in a hermetic aluminum DSC pan.
-
Perform a heat-cool-heat cycle from 0°C to 180°C at a rate of 10°C/min under a nitrogen purge.
-
Determine the Tg from the midpoint of the transition in the second heating scan. This scan is used to erase the thermal history of the film.
-
-
Data Analysis: Compare the Tg values of the films containing ethyl hydrogen sebacate, diethyl sebacate, and the unplasticized control.
Caption: Logical framework for selecting the appropriate sebacate ester.
Conclusion
Ethyl hydrogen sebacate and diethyl sebacate offer a compelling case study in structure-function relationships. Diethyl sebacate is the established, non-polar workhorse for applications demanding a lipophilic solvent, an effective plasticizer for hydrophobic polymers, or a skin-conditioning emollient. Its chemical inertness and physical properties are well-characterized. Ethyl hydrogen sebacate , in contrast, is a more specialized, amphiphilic molecule. Its value lies in its dual functionality, offering opportunities for hydrogen bonding, pH-dependent solubility, and reactive potential through its carboxylic acid group. For the formulation scientist, a clear-eyed assessment of the API's properties and the polymer system's requirements, as guided by the principles and protocols outlined here, is paramount to leveraging the unique advantages of each ester.
References
-
National Center for Biotechnology Information. (n.d.). Diethyl Sebacate. PubChem Compound Database. Retrieved from [Link]
-
Chemsrc. (2024). ETHYL HYDROGEN SEBACATE | CAS#:693-55-0. Retrieved from [Link]
-
The Good Scents Company. (n.d.). diethyl sebacate. Retrieved from [Link]
-
International Journal on Advanced Science, Engineering and Information Technology. (n.d.). Lubricity Characterizations of Sebacic Acid Based Ester. Retrieved from [Link]
-
Typology. (2021). What is "Diethyl Sebacate" and what is its utility? Retrieved from [Link]
-
Typology. (2021). What is "Diethyl Sebacate" and what is its utility? Retrieved from [Link]
-
PMC. (2019). Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. Retrieved from [Link]
-
PubMed. (2008). Structural characterization of synthetic poly(ester amide) from sebacic acid and 4-amino-1-butanol by matrix-assisted laser desorption ionization time-of-flight/time-of-flight tandem mass spectrometry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl hydrogen sebacate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl hydrogen sebacate. Retrieved from [Link]
-
NIST. (n.d.). ethyl hydrogen sebacate. WebBook. Retrieved from [Link]
-
PharmaCompass. (n.d.). Diethyl Sebacate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
ACS Omega. (2019). Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. Retrieved from [Link]
-
Hallstar Industrial. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Retrieved from [Link]
-
Nayakem. (n.d.). sebacates plasticizers. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2022). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of succinate and sebacate plasticizers used in the study. Retrieved from [Link]
-
PubMed. (1999). Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion Aquacoat ECD-30 and 20% dibutyl sebacate as plasticizer. Retrieved from [Link]
-
PMC. (2019). Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development. Retrieved from [Link]
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- 4. ETHYL HYDROGEN SEBACATE | CAS#:693-55-0 | Chemsrc [chemsrc.com]
- 5. Diethyl Sebacate | C14H26O4 | CID 8049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl sebacate | 110-40-7 [chemicalbook.com]
- 7. ethyl hydrogen sebacate, 693-55-0 [thegoodscentscompany.com]
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A Comparative Guide to Sebacate and Phthalate Plasticizers: Performance, Safety, and Application
In the realm of polymer science and pharmaceutical development, the selection of a plasticizer is a critical decision that profoundly influences the final product's flexibility, durability, and, most importantly, its safety profile. For decades, phthalate esters, particularly dioctyl phthalate (DOP) and its variants, have been the industry standard for plasticizing polyvinyl chloride (PVC) and other polymers due to their high efficiency and low cost.[1][2] However, a growing body of evidence highlighting the potential health and environmental risks associated with certain phthalates has catalyzed a shift towards safer alternatives.[3][4][5] Among the leading contenders are sebacate plasticizers, derived from bio-based sources, which offer a compelling combination of performance and a more favorable toxicological profile.[6][7][8]
This guide provides an in-depth, objective comparison of sebacate and phthalate plasticizers, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed formulation decisions.
Chemical and Physical Properties: A Foundation for Performance
The performance of a plasticizer is intrinsically linked to its chemical structure and physical properties. Phthalates are esters of phthalic acid, while sebacates are esters of sebacic acid, a naturally occurring dicarboxylic acid typically derived from castor oil.[6][8] This fundamental structural difference has significant implications for their performance characteristics.
| Property | Sebacate Plasticizers (e.g., DOS, DBS) | Phthalate Plasticizers (e.g., DOP, DEHP) |
| Chemical Formula | C26H50O4 (DOS) | C24H38O4 (DOP/DEHP) |
| Molecular Weight | ~426.66 g/mol (DOS) | ~390.56 g/mol (DOP/DEHP) |
| Appearance | Colorless to light yellow, oily liquid | Colorless, oily liquid |
| Boiling Point | ~256°C @ 5 Torr (DOS) | ~385°C (DOP) |
| Density | ~0.912 g/cm³ @ 25°C (DOS) | ~0.986 g/cm³ @ 20°C (DOP) |
| Source | Primarily bio-based (castor oil)[6][8] | Petroleum-based |
Data compiled from multiple sources.[1][9][10]
Performance in Polymer Systems: A Head-to-Head Comparison
The true measure of a plasticizer lies in its ability to impart desired properties to a polymer matrix. The following sections compare the performance of sebacates and phthalates in key areas.
Plasticizing Efficiency and Mechanical Properties
Plasticizing efficiency refers to the amount of plasticizer required to achieve a specific level of flexibility. Both sebacates and phthalates are considered highly efficient plasticizers.[1][2] However, studies have shown that sebacates can offer superior or comparable mechanical properties at similar concentrations.
A study comparing di-n-butyl sebacate (DBS) with conventional phthalates like di-2-ethylhexyl terephthalate (DEHT) and di-2-ethylhexyl phthalate (DEHP) in PVC demonstrated the superior performance of DBS.[7][11][12]
| Performance Metric | DBS-Plasticized PVC | DEHT/DEHP-Plasticized PVC |
| Shore A Hardness | 80.2 | 87.0 - 92.2 |
| Elongation at Break | 350% | Lower (data varies) |
| Breaking Stress | 15.7 MPa | Lower (data varies) |
Data from Tracz et al., 2025.[7][11][12]
These results indicate that DBS-plasticized PVC is softer (lower Shore A hardness) and more flexible (higher elongation at break) than its phthalate-plasticized counterparts.[7][11][12]
Migration Resistance: A Critical Factor for Safety
Plasticizer migration, or leaching, is the process by which plasticizer molecules move out of the polymer matrix.[13][14] This is a significant concern in applications with direct contact, such as medical devices and food packaging, as it can lead to contamination.[13][14][15] Sebacates generally exhibit lower migration rates than many phthalates, particularly in contact with lipophilic substances.[1]
Experimental data on DBS-plasticized PVC showed a migration of 12.78% after 28 days, a result that outperforms conventional phthalates.[7][11][12] The lower migration of sebacates is attributed to their higher molecular weight and linear structure, which promotes better compatibility and entanglement within the polymer chains.
Caption: Logical relationship of molecular structure to migration potential.
Thermal and Low-Temperature Performance
Thermal Stability: High thermal stability is crucial for materials that undergo heat sterilization or are used in high-temperature environments. Both plasticizer types offer good thermal stability, though this can often be enhanced with co-stabilizers.[1]
Low-Temperature Flexibility: Sebacates exhibit excellent low-temperature flexibility, a key advantage over many phthalates.[1][16] This property is essential for applications where materials must remain flexible and not become brittle at low temperatures, such as in outdoor cables, automotive interiors, and frozen food packaging.[7][8][16] Dioctyl sebacate (DOS) is particularly well-regarded as a cold-resistant plasticizer.[16][17]
Toxicological Profile and Regulatory Landscape: The Driving Force for Change
The primary driver for the shift away from phthalates is the concern over their toxicological effects.[4][7]
Phthalates:
-
Health Concerns: Certain low-molecular-weight phthalates, such as DEHP, DBP, and BBP, are classified as reproductive toxicants and endocrine disruptors.[3][4][5] These concerns have led to regulatory restrictions on their use in many consumer products, especially those intended for children.[3][4][18]
-
Regulatory Status: The use of specific phthalates is restricted in the European Union and the United States in applications like toys, childcare articles, and cosmetics.[5][18]
Sebacates:
-
Favorable Safety Profile: Sebacates, derived from a bio-based source, are generally considered to have a more favorable safety profile.[7][19] They are not classified as hazardous and are often used in applications with stringent safety requirements, such as food contact materials, medical devices, and pharmaceuticals.[8][19][20]
-
Biocompatibility: The biocompatibility of sebacate-based polymers, such as poly(glycerol sebacate), has been extensively studied for biomedical applications, further supporting their safety.[21]
Experimental Protocols for Comparative Analysis
To provide a framework for objective comparison, the following are detailed methodologies for key experiments.
Experiment: Determination of Plasticizer Migration
Objective: To quantify and compare the leaching of sebacate and phthalate plasticizers from a PVC matrix.
Methodology (based on EN ISO 177:2017):
-
Sample Preparation:
-
Prepare PVC films of a standardized thickness (e.g., 1 mm) containing a fixed concentration (e.g., 30% by weight) of the sebacate (e.g., DBS) and phthalate (e.g., DEHP) plasticizers.
-
Cut the films into uniform dimensions (e.g., 50 mm x 50 mm).
-
Accurately weigh each sample to the nearest 0.1 mg (Initial Weight, W_i).
-
-
Extraction:
-
Place each sample in a separate sealed container with a defined volume of a relevant simulant (e.g., n-hexane for fatty food contact, 10% ethanol for aqueous food contact).
-
Incubate the containers at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 28 days), with gentle agitation.
-
-
Analysis:
-
After the incubation period, remove the PVC samples from the simulant.
-
Gently wipe the surface of the samples to remove any residual simulant and allow them to dry to a constant weight in a desiccator.
-
Accurately weigh the dried samples (Final Weight, W_f).
-
-
Calculation:
-
Calculate the percentage of plasticizer migration using the following formula: Migration (%) = [(W_i - W_f) / Initial Plasticizer Weight] * 100
-
Caption: Experimental workflow for determining plasticizer migration.
Experiment: Mechanical Property Testing (Tensile Strength and Elongation)
Objective: To compare the effect of sebacate and phthalate plasticizers on the mechanical properties of PVC.
Methodology (based on ASTM D882):
-
Sample Preparation:
-
Prepare plasticized PVC films as described in the migration experiment.
-
Cut the films into dumbbell-shaped specimens using a die cutter.
-
-
Testing:
-
Use a universal testing machine (tensile tester) equipped with grips suitable for thin films.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips and apply a constant rate of extension (e.g., 50 mm/min) until the specimen breaks.
-
-
Data Acquisition:
-
Record the force and elongation throughout the test.
-
-
Calculation:
-
Tensile Strength (MPa): Maximum force recorded divided by the initial cross-sectional area of the specimen.
-
Elongation at Break (%): The increase in length at the point of rupture divided by the initial gauge length, multiplied by 100.
-
Conclusion: An Informed Choice for Modern Applications
The choice between sebacate and phthalate plasticizers involves a trade-off between established, cost-effective performance and a more favorable safety and environmental profile.[1] While phthalates have a long history of effective use, the significant health concerns associated with certain types are a major impetus for adopting alternatives.[1][3][4]
Sebacate plasticizers present a viable and, in many aspects, superior alternative. They offer excellent plasticizing efficiency, superior low-temperature flexibility, and lower migration rates.[1][7] Derived from renewable resources, they also offer a more sustainable option. For applications in the pharmaceutical, medical device, and food packaging industries, where patient and consumer safety are paramount, the advantages of non-phthalate plasticizers like sebacates are compelling.[8][20] The experimental data consistently demonstrates that sebacates can meet and even exceed the performance of traditional phthalates, making them a responsible and effective choice for modern material formulations.[7][11][12]
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- The Environmental and Safety Profile of Dioctyl Sebacate: A Responsible Choice.
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A Comparative Guide to Purity Validation of Ethyl Hydrogen Sebacate: Titration vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Ethyl hydrogen sebacate, a monoester of sebacic acid, is a valuable building block in the synthesis of polymers, plasticizers, and active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that directly impacts the performance, safety, and regulatory compliance of the final product.
This guide provides an in-depth, objective comparison of classical acid-base titration against modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of ethyl hydrogen sebacate. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most appropriate analytical strategy for your specific needs.
The Principle of Purity: Why Method Selection Matters
The choice of an analytical method for purity determination is not merely a technical decision; it's a strategic one. It depends on the stage of development, the intended use of the material, and the level of analytical detail required. A method suitable for rapid, in-process control may not suffice for the stringent requirements of final product release in a GMP (Good Manufacturing Practice) environment. This guide is built on the principle of a self-validating system, where the chosen analytical method is demonstrably fit for its intended purpose, a cornerstone of guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Method 1: Acid-Base Titration - The Workhorse of Purity Assessment
Acid-base titration is a classic, absolute quantification method that remains a valuable tool in the analytical chemist's arsenal.[6] For ethyl hydrogen sebacate, which possesses a terminal carboxylic acid group, this technique offers a straightforward and cost-effective means of determining its overall acidic content.
Expertise & Experience: The "Why" Behind Titration
The utility of titration for ethyl hydrogen sebacate lies in its directness. The method quantifies the primary functional group responsible for the compound's acidic nature. It answers the fundamental question: "What is the total molar amount of acid present?" This makes it an excellent choice for:
-
Rapid screening of raw materials: Quickly verifying the identity and approximate purity of incoming batches.[7][8]
-
In-process controls: Monitoring the progress of a reaction where the carboxylic acid is consumed or generated.
-
Cost-sensitive analyses: When a full impurity profile is not immediately necessary.
However, its primary limitation is its lack of specificity. Titration measures the total acidity of the sample. This means that any acidic impurities, such as unreacted sebacic acid, will be titrated alongside the ethyl hydrogen sebacate, leading to an overestimation of purity.
Experimental Protocol: Purity Determination by Acid-Base Titration
This protocol is adapted from the principles outlined in the ASTM D1980 standard for determining the acid value of fatty acids.[9][10][11][12][13]
Reagents and Materials:
-
Ethyl hydrogen sebacate sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Ethanol (95%), neutralized to phenolphthalein endpoint
-
Phenolphthalein indicator solution (1% in ethanol)
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the ethyl hydrogen sebacate sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of neutralized 95% ethanol to the flask and swirl to dissolve the sample. Gentle warming may be applied if necessary.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator solution. The solution should be colorless.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette while continuously stirring.
-
Endpoint Determination: The endpoint is reached when the addition of one drop of NaOH solution results in a faint but persistent pink color that lasts for at least 30 seconds.
-
Record Volume: Record the volume of NaOH solution consumed.
-
Blank Titration: Perform a blank titration using 50 mL of the neutralized ethanol to account for any residual acidity in the solvent.
Calculation:
The purity of ethyl hydrogen sebacate is calculated using the following formula:
Purity (%) = ((V_sample - V_blank) * M_NaOH * MW_EHS) / (W_sample * 10)
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_EHS = Molecular weight of ethyl hydrogen sebacate (230.30 g/mol )
-
W_sample = Weight of the sample (g)
Workflow for Titration
Caption: Workflow for purity determination by titration.
Methods 2 & 3: Chromatographic Techniques - The Gold Standard for Specificity
For a comprehensive understanding of a sample's purity, chromatographic methods such as HPLC and GC are indispensable.[7][8] These techniques separate the main component from its impurities, providing a detailed impurity profile and a more accurate purity assessment.
Expertise & Experience: The Rationale for Chromatography
In the context of drug development and manufacturing, knowing the identity and quantity of impurities is often more critical than knowing the exact purity of the main component.[14] Potential impurities in the synthesis of ethyl hydrogen sebacate include unreacted sebacic acid and the diester, diethyl sebacate.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating non-volatile compounds. Ethyl hydrogen sebacate, sebacic acid, and diethyl sebacate can be readily separated using reverse-phase HPLC with UV detection.[16] This allows for the precise quantification of each component.
-
Gas Chromatography (GC): GC is an excellent technique for analyzing volatile and semi-volatile compounds.[17] For ethyl hydrogen sebacate and its likely impurities, GC analysis would typically require derivatization (e.g., silylation) of the carboxylic acid groups to increase their volatility. GC can offer very high resolution and sensitivity.[18][19]
The choice between HPLC and GC often comes down to the volatility of the analytes and the established methods within a given laboratory. For ethyl hydrogen sebacate, HPLC is generally the more direct method.
Experimental Protocols: A Glimpse into Chromatographic Analysis
Developing a robust chromatographic method requires significant expertise in method development and validation, following ICH Q2(R2) guidelines.[1][2][3][4][5] Below are example starting conditions.
HPLC Protocol Outline:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with phosphoric or formic acid) and acetonitrile.
-
Detection: UV at a low wavelength (e.g., 210 nm) where the ester and acid groups absorb.
-
Quantification: Purity is typically determined by an area percent calculation, where the area of the ethyl hydrogen sebacate peak is expressed as a percentage of the total area of all peaks.
GC Protocol Outline:
-
System: GC with a Flame Ionization Detector (FID).
-
Derivatization: The sample is treated with a silylating agent (e.g., BSTFA) to convert the carboxylic acid groups to trimethylsilyl esters.
-
Column: A non-polar or mid-polarity capillary column.
-
Temperature Program: A temperature gradient is used to elute the derivatized compounds in order of their boiling points.
-
Quantification: Similar to HPLC, purity is determined by area percent.
Logical Relationship: Purity Assessment Strategy
Sources
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Comparative study of dicarboxylic acid monoesters as plasticizers
A Comprehensive Guide to the Comparative Analysis of Dicarboxylic Acid Monoesters as Plasticizers
For researchers and formulation experts in polymer science and drug delivery, the selection of an appropriate plasticizer is a critical decision that dictates the physical properties, performance, and longevity of the final product. As the industry moves away from traditional phthalate-based plasticizers due to health and environmental concerns, dicarboxylic acid esters have emerged as a promising class of alternatives, offering reduced toxicity and favorable performance characteristics.[1][2][3][4]
This guide provides a comprehensive framework for the comparative evaluation of dicarboxylic acid monoesters as plasticizers for thermoplastic polymers, with a primary focus on Polyvinyl Chloride (PVC). While much of the existing literature concentrates on diesters, the principles of structure-property relationships are largely translatable. We will delve into the causality behind experimental design and provide robust, self-validating protocols to empower you to generate precise, comparative data for your novel monoester candidates.
The Mechanism of Plasticization: A Molecular Perspective
A plasticizer's primary role is to increase the flexibility, workability, and distensibility of a polymer.[5] This is achieved by inserting small molecules between the long polymer chains, thereby reducing the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the chains together.[6] This separation increases the "free volume" within the polymer matrix, allowing the polymer chains to move past one another more easily.[1]
The most direct and critical measure of plasticizing efficiency is the reduction in the polymer's Glass Transition Temperature (Tg) . The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] A more effective plasticizer will cause a greater depression in the Tg at a given concentration.[5]
The Anatomy of a Dicarboxylic Acid Monoester: Structure-Property Relationships
The performance of a dicarboxylic acid monoester plasticizer is governed by its molecular structure. Two key components dictate its efficacy: the dicarboxylic acid backbone and the single alkyl ester chain.
-
The Dicarboxylic Acid Backbone: The length of the aliphatic chain in the dicarboxylic acid (e.g., succinic vs. adipic vs. sebacic acid) influences compatibility and low-temperature performance. Longer chains can increase flexibility and impart better low-temperature properties.[1][4]
-
The Alkyl Ester Chain: The length and branching of the alcohol-derived ester chain are critical.
-
Chain Length: Shorter alkyl chains generally lead to better plasticizing efficiency (greater Tg depression) due to higher mobility and polarity. However, this comes at the cost of increased volatility and migration potential.[7] Conversely, longer alkyl chains enhance permanence and thermal stability but may show reduced plasticizing efficiency.[7][8]
-
Branching: Branching in the alkyl chain can disrupt packing and improve compatibility, although it may have complex effects on migration resistance.[9]
-
The presence of a free carboxylic acid group in the monoester introduces a unique polarity that can enhance interaction with polar polymers like PVC, potentially improving compatibility. However, it can also lead to different migration and thermal stability profiles compared to their diester counterparts.
A Strategic Workflow for Plasticizer Evaluation
A systematic evaluation is crucial for an objective comparison. The following workflow provides a logical progression from initial synthesis and compounding to final performance validation.
Caption: A systematic workflow for the evaluation of novel plasticizers.
Core Performance Metrics & Experimental Protocols
For a robust comparison, three core performance areas must be investigated: Plasticizing Efficiency , Thermal Stability , and Permanence .
Plasticizing Efficiency
This metric quantifies how effectively the monoester imparts flexibility. It is primarily assessed through thermal and mechanical analysis.
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. The Tg is observed as a step change in the heat capacity. A lower Tg for a plasticized polymer blend compared to the neat polymer indicates a more effective plasticizer.[10] This protocol allows for the direct comparison of Tg depression caused by different monoesters at the same concentration.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan. Crimp-seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above the expected Tg (e.g., 120 °C for PVC blends) at a rate of 10 °C/min. This step removes any prior thermal history.[10][11]
-
Cooling Scan: Cool the sample rapidly to a sub-ambient temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from -50 °C to 120 °C at 10 °C/min. The Tg is determined from this second heating curve.[11]
-
-
Data Analysis: Determine the Tg as the midpoint of the step transition in the heat flow curve using the instrument's analysis software.
Causality: The addition of a plasticizer transforms a rigid polymer into a flexible one, which is reflected in its tensile properties. We expect to see a decrease in tensile strength and modulus (stiffness) and a significant increase in elongation at break (ductility).[5][12] Comparing these parameters provides a quantitative measure of the plasticizer's effect on the material's mechanical behavior.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized polymer sheets as per the dimensions specified in ASTM D638.
-
Conditioning: Condition the specimens for at least 40 hours at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity).
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
-
Data Analysis: Record the tensile strength (stress at break), modulus of elasticity (initial slope of the stress-strain curve), and the elongation at break (percentage increase in length at fracture).
Thermal Stability
This metric assesses the plasticizer's resistance to degradation at elevated temperatures, which is crucial for polymer processing and end-use applications in demanding environments.
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It can identify the onset temperature of degradation for both the plasticizer and the polymer blend. For plasticized PVC, degradation often occurs in two main stages: the first stage involves the release and decomposition of the plasticizer and HCl from the PVC backbone, and the second stage is the degradation of the remaining polymer structure.[14] A higher onset temperature of mass loss indicates better thermal stability.
Methodology:
-
Sample Preparation: Place a 10-15 mg sample of the plasticized polymer film into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[15]
-
Data Analysis: Determine the onset temperature of degradation (often denoted as Td5%, the temperature at which 5% weight loss occurs). Compare the TGA curves and the Td5% values for different monoester blends.[16]
Permanence
Permanence refers to the plasticizer's ability to remain within the polymer matrix over time and under stress. Poor permanence leads to migration (leaching or exudation), which can cause the material to become brittle and can contaminate surrounding materials.
Causality: This gravimetric method provides a straightforward way to quantify the amount of plasticizer lost when the material is immersed in a liquid. By using various liquids (e.g., water, ethanol, hexane), one can simulate different real-world contact scenarios. A lower percentage of weight loss indicates higher migration resistance and better permanence.
Methodology:
-
Specimen Preparation: Cut precisely sized specimens (e.g., 50x50 mm squares) from the plasticized film.
-
Initial Measurement: Accurately weigh each specimen to four decimal places (Winitial).
-
Immersion: Completely immerse each specimen in a separate container with a specified test liquid (e.g., distilled water, 50% ethanol, or n-hexane) for a set time and temperature (e.g., 24 hours at 23 °C).
-
Final Measurement:
-
Remove the specimens from the liquid.
-
Gently wipe them dry with a soft, lint-free cloth. For non-volatile liquids, a quick rinse with a volatile solvent (that doesn't dissolve the polymer) may be necessary before drying.
-
Weigh the dried specimens again (Wfinal).
-
-
Data Analysis: Calculate the percent weight loss due to extraction:
-
Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Data Synthesis & Comparative Analysis
Table 1: Plasticizing Efficiency Comparison
| Plasticizer (40 phr in PVC) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Unplasticized PVC | 87.5[11] | - | <10 |
| DEHP (Control) | -37.0[11] | ~18 | ~300 |
| Monomethyl Adipate | Expected Lowest | Expected Highest | Expected Lowest |
| Monoethyl Adipate | ↓ | ↓ | ↑ |
| Monobutyl Adipate | ↓ | ↓ | ↑ |
| Monohexyl Adipate | Expected Highest | Expected Lowest | Expected Highest |
Note: Arrows indicate the expected trend relative to Monomethyl Adipate. Shorter alkyl chains are generally more efficient at lowering Tg but may result in less elongation compared to slightly longer, more compatible chains.[4][7]
Table 2: Thermal Stability and Permanence Comparison
| Plasticizer (40 phr in PVC) | TGA Onset (Td5%, °C) | Migration in Hexane (% Loss) | Migration in 50% Ethanol (% Loss) |
|---|---|---|---|
| DEHP (Control) | ~250 | Low | Very Low |
| Monomethyl Adipate | Expected Lowest | Expected Highest | Expected Highest |
| Monoethyl Adipate | ↑ | ↓ | ↓ |
| Monobutyl Adipate | ↑ | ↓ | ↓ |
| Monohexyl Adipate | Expected Highest | Expected Lowest | Expected Lowest |
Note: Arrows indicate the expected trend relative to Monomethyl Adipate. Longer alkyl chains increase molecular weight and reduce volatility, leading to higher thermal stability and lower migration.
Conclusion: A Path to Informed Plasticizer Selection
The selection of a dicarboxylic acid monoester plasticizer requires a careful balance of competing properties. While shorter alkyl chains may offer superior plasticizing efficiency, they often compromise permanence and thermal stability. Conversely, longer alkyl chains enhance durability but may reduce flexibility. The unique polarity imparted by the free carboxylic acid group adds another dimension to consider, potentially influencing polymer-plasticizer interactions and overall compatibility.
By employing the systematic workflow and robust experimental protocols detailed in this guide, researchers and drug development professionals can confidently evaluate novel monoester candidates. This structured approach ensures the generation of reliable, comparative data, enabling the selection of an optimal plasticizer that meets the specific performance, safety, and regulatory requirements of the intended application.
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Karpovich, A., et al. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 16(23), 3372. Available from: [Link]
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Karpovich, A., et al. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. National Library of Medicine. Available from: [Link]
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Gao, Y., et al. (2023). Influence of Alkyl Chain Length and Branching on the Plasticizing Properties of 2,5‐Thiophenedicarboxylate Plasticizers in PVC. ResearchGate. Available from: [Link]
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Patty, F. A. (2012). Esters of Mono-, Di-, and Tricarboxylic Acids. ResearchGate. Available from: [Link]
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Karpovich, A., et al. (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. MDPI. Available from: [Link]
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Patsnap. (2023). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. Available from: [Link]
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Lia F., et al. (2018). TGA thermogram of PVC. Degradation proceeds in two stages. ResearchGate. Available from: [Link]
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Anonymous. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. Available from: [Link]
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Wu, Q., et al. (2021). TGA thermograms of PVC sheets with different plasticizers. ResearchGate. Available from: [Link]
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Infinita Lab. (2023). ASTM D 1239 Test for Plastic Film Chemical Extraction. Infinita Lab. Available from: [Link]
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Mazitova, A. K., et al. (2021). 2.3.1. Analysis of Physicochemical Parameters of Plasticizer. Bio-protocol. Available from: [Link]
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Al-Haj N., et al. (2018). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. CORE. Available from: [Link]
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Zhang, B., et al. (2018). The TGA results of pure PVC and PVC stabilized with various thermal stabilizers. ResearchGate. Available from: [Link]
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Erythropel, H. C. (2015). Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers. eScholarship@McGill. Available from: [Link]
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Anonymous. (2018). Modification of PVC Film and Study the Effect of Glass Transition Temperature and Biocompatibility. ResearchGate. Available from: [Link]
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Anonymous. (2023). Synthesis and evaluation of novel sustainable aliphatic plasticizers into different polymer systems. ResearchGate. Available from: [Link]
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Anonymous. (2022). Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. ResearchGate. Available from: [Link]
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Anonymous. (2018). Succinate‐based plasticizers: Effect of plasticizer structure on the mechanical and thermal performance of poly(vinyl chloride) plastic formulations. ResearchGate. Available from: [Link]
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Anonymous. (2017). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. ResearchGate. Available from: [Link]
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Mazitova, A., et al. (2021). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. National Library of Medicine. Available from: [Link]
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Jasinska, L., et al. (2020). Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print. MDPI. Available from: [Link]
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Mazitova, A. K., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl Hydrogen Sebacate
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of ethyl hydrogen sebacate, a key intermediate in various synthetic processes. We will move beyond a simple listing of protocols to explore the "why" behind experimental choices, ensuring a robust and self-validating analytical approach.
Ethyl hydrogen sebacate, with its dual functionality of a carboxylic acid and an ester, presents unique analytical challenges.[1][2][3] Its accurate quantification is critical for process optimization, quality control, and regulatory compliance. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), culminating in a framework for the cross-validation of results between these two powerful methods.
Comparing the Titans: HPLC vs. GC-MS for Ethyl Hydrogen Sebacate Analysis
The choice between HPLC and GC-MS for the analysis of ethyl hydrogen sebacate is not merely a matter of preference but a strategic decision based on the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is often the workhorse of pharmaceutical analysis. For a molecule like ethyl hydrogen sebacate, a reversed-phase HPLC method with UV detection is a common starting point. The carboxylic acid moiety allows for good retention and resolution on a C18 column with an acidified aqueous-organic mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, offers exceptional selectivity and sensitivity.[4][5][6][7] However, the relatively low volatility and polar nature of the carboxylic acid group in ethyl hydrogen sebacate necessitate a derivatization step, typically silylation, to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6]
Here is a comparative overview of the two techniques for this application:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Ethyl Hydrogen Sebacate |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Both are separation techniques, but the state of the mobile phase dictates the sample requirements. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization (e.g., silylation) to increase volatility and thermal stability. | HPLC offers a more direct and less labor-intensive sample preparation workflow. |
| Selectivity | Good, based on chromatographic resolution. Can be enhanced with diode-array detection. | Excellent, due to both chromatographic separation and mass fragmentation patterns. | GC-MS provides a higher degree of confidence in analyte identification, which is crucial for impurity profiling. |
| Sensitivity | Moderate, dependent on the chromophore. | High, especially with selected ion monitoring (SIM). | For trace-level analysis, GC-MS is generally superior. |
| Linearity | Typically excellent over a wide concentration range. | Good, but can be affected by the efficiency of the derivatization reaction. | Both methods can provide linear responses, but the derivatization step in GC-MS adds a potential source of variability. |
| Precision | High, with RSDs typically <2%. | High, but can be influenced by the reproducibility of the derivatization step. | The simpler workflow of HPLC often leads to slightly better precision. |
| Robustness | Generally high, with well-established column technologies and mobile phases. | Can be affected by column bleed, inlet contamination, and the stability of derivatives. | HPLC methods are often considered more rugged for routine quality control applications. |
The Imperative of Cross-Validation
Cross-validation is the formal process of comparing results from two distinct analytical methods to ensure their equivalence.[8][9] This is a critical step when transferring a method between laboratories, introducing a new method, or when results are pivotal for regulatory submissions. The objective is to demonstrate that both methods provide comparable, reliable, and consistent data.[8]
The cross-validation workflow can be visualized as follows:
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Experimental Protocols
HPLC-UV Method for Ethyl Hydrogen Sebacate
This protocol outlines a typical reversed-phase HPLC method for the quantification of ethyl hydrogen sebacate.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 50% B
-
10-15 min: 50-80% B
-
15-20 min: 80% B
-
20-21 min: 80-50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl hydrogen sebacate reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 10 to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing ethyl hydrogen sebacate and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range.
GC-MS Method for Ethyl Hydrogen Sebacate (with Derivatization)
This protocol details a GC-MS method that includes a necessary derivatization step.
Instrumentation:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.
-
Data acquisition and processing software.
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Derivatization Procedure:
-
Accurately transfer 1 mL of the sample or standard solution in a suitable solvent (e.g., pyridine) to a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[6]
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative of ethyl hydrogen sebacate.
Cross-Validation Study Design and Acceptance Criteria
A robust cross-validation study should be meticulously designed.
Study Design:
-
Prepare at least three batches of ethyl hydrogen sebacate samples at three different concentration levels (low, medium, and high).
-
Each batch should be analyzed in triplicate by both the HPLC-UV and GC-MS methods.
-
The analysis should be performed by different analysts on different days to assess inter-day and inter-analyst variability.
Statistical Analysis and Acceptance Criteria: The results from both methods should be compared using appropriate statistical tools.[10][11]
-
Student's t-test: To determine if there is a statistically significant difference between the mean results of the two methods. The p-value should be > 0.05 to indicate no significant difference.
-
Bland-Altman Plot: To visualize the agreement between the two methods. The plot should show that the differences between the measurements are within the pre-defined limits of agreement.
-
Correlation and Regression Analysis: To assess the linear relationship between the results of the two methods. The correlation coefficient (r) should be > 0.99.
The decision-making process for the cross-validation can be represented by the following diagram:
Caption: A diagram showing the decision-making process based on statistical analysis in a cross-validation study.
Conclusion
The cross-validation of analytical methods for ethyl hydrogen sebacate is a scientifically rigorous process that ensures data reliability and consistency. While HPLC-UV offers a straightforward and robust method for routine analysis, GC-MS provides superior selectivity and sensitivity, especially for complex matrices or trace-level quantification. By employing a well-designed cross-validation study, as outlined in this guide, researchers and drug development professionals can confidently establish the equivalence of these two powerful analytical techniques, thereby ensuring the integrity of their data and the quality of their products. This approach aligns with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[12][13][14][15][16]
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Efficacy of ethyl hydrogen sebacate compared to adipate plasticizers
A Comparative Guide to the Efficacy of Ethyl Hydrogen Sebacate and Adipate Plasticizers for Researchers and Drug Development Professionals
In the realm of polymer science and pharmaceutical formulations, the selection of an appropriate plasticizer is paramount to achieving desired material properties and ensuring product stability. This guide provides an in-depth, objective comparison of the efficacy of ethyl hydrogen sebacate and adipate plasticizers, supported by experimental data and standardized testing protocols.
Introduction to Plasticizers: Enhancing Polymer Flexibility
Plasticizers are additives that, when incorporated into a material, typically a polymer, increase its flexibility, workability, and distensibility.[1] They function by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and allowing the chains to move more freely.[1][2] This results in a decrease in the glass transition temperature (Tg), tensile strength, and hardness of the material, while increasing its elongation at break.[2][3] The most commonly used plasticizers include phthalates and adipates.[1]
Chemical Structure and Fundamental Properties
Ethyl Hydrogen Sebacate (EHS) belongs to the sebacate family of plasticizers, which are esters of sebacic acid.[4] Sebacic acid is a dicarboxylic acid typically derived from castor oil, a bio-based source.[4] The structure of EHS features an ethyl ester group at one end and a carboxylic acid group at the other.[5]
Adipate plasticizers are esters of adipic acid.[6] A common example is dioctyl adipate (DOA), also known as di(2-ethylhexyl) adipate (DEHA).[7] These are generally produced from petroleum-based feedstocks.[8] The choice of alcohol used in the esterification process influences the properties of the resulting adipate plasticizer.[9]
Comparative Efficacy: A Data-Driven Analysis
The performance of a plasticizer is evaluated based on several key parameters, including its efficiency, permanence, and its effect on the mechanical properties of the polymer.
Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to impart flexibility to a polymer. A key indicator of this is the reduction in the glass transition temperature (Tg) of the plasticized polymer. While specific data for ethyl hydrogen sebacate is less common in direct comparisons, the broader class of sebacates is known for its excellent low-temperature performance, which implies a significant depression of Tg.[4][10][11] For instance, di(2-ethylhexyl) sebacate (DOS) is recognized for its exceptional flexibility at low temperatures.[10][11]
Adipates, such as DOA, also exhibit high plasticizing efficiency and are particularly noted for their excellent cold flexibility, allowing materials to remain pliable in cold conditions.[12][13]
Mechanical Properties
The addition of plasticizers significantly alters the mechanical properties of polymers. Key metrics include hardness, tensile strength, and elongation at break.
Hardness: Hardness, often measured using a durometer, indicates the material's resistance to indentation.[14][15][16] The addition of a plasticizer generally reduces the hardness of a polymer. A comparative study on PVC compounds showed that di(2-ethylhexyl) sebacate (DOS) resulted in a Shore A hardness of 68, while dioctyl adipate (DOA) yielded a hardness of 64, suggesting that in this specific formulation, DOA provides slightly more softening.[10]
Tensile Strength and Elongation at Break: Tensile strength measures the maximum stress a material can withstand before breaking, while elongation at break indicates its ductility.[17][18] Plasticizers typically decrease tensile strength and increase elongation. In the same PVC comparison, the tensile strength for the DOS-plasticized compound was 12.9 MPa with an elongation at break of 380%, whereas the DOA-plasticized compound had a tensile strength of 12.6 MPa and an elongation at break of 410%.[10] This indicates that DOA may provide a slightly greater increase in flexibility and stretchability.
Table 1: Comparative Mechanical Properties of PVC Plasticized with DOS and DOA
| Property | DOS | DOA |
|---|---|---|
| Hardness, Shore A | 68 | 64 |
| 100% Modulus, MPa | 6.0 | 5.2 |
| Tensile Strength, MPa | 12.9 | 12.6 |
| Elongation at Break, % | 380 | 410 |
Source: Hallstar Industrial.[10]
Permanence: Migration and Volatility
A critical aspect of plasticizer performance is its permanence within the polymer matrix. Migration, the process by which a plasticizer moves out of the material, can lead to embrittlement of the plastic and contamination of surrounding materials.[19][20] Volatility, the tendency of a plasticizer to evaporate, is another key consideration.[19]
Sebacates like di-2-ethylhexyl sebacate (DOS) are noted for their low volatility.[10] However, due to its lower molecular weight and polarity, DOS can be deficient in migration resistance, particularly against hydrocarbon fluids.[10]
Adipates, such as DOA, are known for their relatively low volatility.[12] However, they can exhibit a higher tendency for migration compared to some other plasticizers.[6][12] Polymeric adipate plasticizers have been developed to improve migration resistance.[21][22]
Experimental Protocols for Performance Evaluation
To ensure scientific rigor and obtain reliable comparative data, standardized testing methodologies are crucial.
Hardness Testing
Protocol: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[14][23]
Methodology:
-
Specimen Preparation: Ensure the test specimen has a minimum thickness of 6 mm (0.24 inches) and a smooth, flat surface.[24]
-
Apparatus: Use a calibrated durometer of the appropriate type (e.g., Type A for softer materials).[15][24]
-
Procedure: Press the durometer indenter firmly and consistently onto the specimen.[24]
-
Reading: Record the hardness value within one second of firm contact.[15] For time-dependent materials, a specified time delay can be used.[15]
-
Replicates: Take multiple readings at different locations on the specimen and report the average.
Tensile Properties Testing
Protocol: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[17][25][26]
Methodology:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the material using a standard die.[17][27]
-
Gage Marks: Place two benchmarks on the narrow portion of the specimen to define the gage length.[25]
-
Apparatus: Use a universal testing machine (tensile tester) with appropriate grips.[18][26]
-
Procedure: Mount the specimen in the grips and stretch it at a constant rate of speed (typically 500 ± 50 mm/min) until it breaks.[17][26]
-
Data Acquisition: Record the force and elongation throughout the test.
-
Calculations: Determine tensile strength, elongation at break, and modulus at specific elongations.[18]
Plasticizer Migration Testing
Protocol: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers (adapted for general migration).[28][29]
Methodology:
-
Sample Preparation: Prepare a sample of the plasticized material and a receiving material (e.g., an unplasticized polymer or an absorbent material).[19]
-
Assembly: Place the plasticized sample in intimate contact with the receiving material under a specified pressure (e.g., 0.5 psi).[28]
-
Accelerated Aging: Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 72 hours).[28]
-
Analysis: After cooling, separate the materials and analyze the receiving material for the presence and quantity of the migrated plasticizer using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[30][31] The weight loss of the original plasticized sample can also be measured.[19]
Applications in Research and Drug Development
In the pharmaceutical industry, plasticizers are crucial for the formulation of film coatings for tablets, transdermal patches, and medical devices.[4][32] The choice of plasticizer can influence drug release profiles, adhesion of transdermal systems, and the biocompatibility of medical tubing.
-
Ethyl hydrogen sebacate and other sebacates , due to their bio-based origin, may be of interest for applications where "green" or sustainable materials are preferred.[4] Dibutyl sebacate, a related compound, is used in pharmaceutical coatings and medical devices.[4][33]
-
Adipate plasticizers are also used in medical applications and food packaging.[13] Their excellent low-temperature flexibility can be advantageous for products that require storage at reduced temperatures.
Conclusion
Both ethyl hydrogen sebacate (and sebacates in general) and adipate plasticizers are effective at enhancing the flexibility of polymers. The choice between them depends on the specific requirements of the application.
-
Sebacates often exhibit superior low-temperature performance.[10][11]
-
Adipates may provide slightly greater softening and elongation in some formulations.[10]
-
Migration and volatility are critical considerations, and polymeric versions of adipates have been developed to improve permanence.[21][22]
For researchers and drug development professionals, a thorough evaluation of these plasticizers using standardized testing protocols is essential to ensure the final product meets all performance and safety requirements.
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A Comparative Guide to the Performance of Bio-Based Plasticizers
The imperative shift towards sustainable materials has propelled the development of bio-based plasticizers as viable alternatives to traditional petroleum-derived counterparts, such as phthalates.[1][2][3][4][5] For researchers, scientists, and drug development professionals, understanding the performance nuances of these bio-alternatives is critical for material selection and formulation optimization. This guide provides an in-depth, objective comparison of the performance of various bio-based plasticizers, supported by experimental data and established testing methodologies.
Introduction: The Rise of Bio-Based Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymers.[6] However, concerns over the environmental persistence and potential health risks associated with conventional phthalate plasticizers have catalyzed the exploration of renewable and biodegradable alternatives.[4][7][8] Bio-based plasticizers, derived from sources like vegetable oils, starch, and citric acid, offer a promising solution, often enhancing the biodegradability of the final polymer product.[1][2] This guide will dissect the performance of common bio-based plasticizers in two widely used polymers: Poly(lactic acid) (PLA) and Poly(vinyl chloride) (PVC).
Key Performance Metrics for Plasticizer Evaluation
The efficacy of a plasticizer is a multidimensional attribute. The following key performance indicators are crucial for a comprehensive comparison:
-
Plasticizing Efficiency: The ability of a plasticizer to reduce the glass transition temperature (Tg) and increase the flexibility of a polymer. This is often quantified by changes in mechanical properties such as elongation at break and tensile strength.[9]
-
Thermal Stability: The resistance of the plasticized polymer to degradation at elevated temperatures during processing and end-use.[5]
-
Migration Resistance: The propensity of the plasticizer to remain within the polymer matrix over time and under various environmental conditions. Low migration is critical for applications in food contact materials and medical devices.[10][11]
-
Biodegradability: The ability of the plasticizer and the resulting plastic to be broken down by microorganisms into natural substances.[12][13]
Performance Comparison in Poly(lactic acid) (PLA)
PLA, a biodegradable thermoplastic derived from renewable resources, is inherently brittle, limiting its applications in flexible packaging and other areas.[1][2][7][14] Bio-based plasticizers are instrumental in overcoming this limitation.
Mechanical Properties of Plasticized PLA
A common trade-off when plasticizing PLA is a decrease in tensile strength and an increase in elongation at break and impact energy.[1][2] The choice of bio-based plasticizer significantly influences this balance. Epoxidized vegetable oils are frequently employed for this purpose.[1][2]
Table 1: Comparison of Mechanical Properties of PLA with Different Bio-Based Plasticizers
| Bio-Based Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Energy (kJ/m²) | Reference |
| Neat PLA | 0 | ~60 | ~5 | ~2 | [2] |
| Epoxidized Karanja Oil (EKO) | 5 | ~50 | ~10 | ~3.5 | [2] |
| Epoxidized Rubber Seed Oil (EeRSO) | 5 | ~45 | ~15 | ~3 | [2] |
| Epoxidized Palm Oil (EPO) | 5 | ~55 | ~8 | ~2.5 | [2] |
| Epoxidized Soybean Oil (ESO) | 15 | - | ~20 | - | [15] |
| Acetyl Tributyl Citrate (ATBC) | 20 | ~35 | >200 | - | [16] |
Note: Values are approximate and can vary based on specific processing conditions and PLA grade.
The data indicates that as the concentration of bio-based plasticizers increases, the tensile strength generally decreases.[2] This reduction is attributed to the plasticizer molecules interfering with the polymer chain interactions.[2]
Thermal Properties of Plasticized PLA
Bio-based plasticizers effectively lower the glass transition temperature (Tg) of PLA, making it more flexible and easier to process at lower temperatures.[7] This reduction in Tg is a direct indicator of plasticizing efficiency.
Table 2: Effect of Bio-Based Plasticizers on the Thermal Properties of PLA
| Bio-Based Plasticizer | Concentration (phr) | Glass Transition Temp. (°C) | Melting Temp. (°C) | Reference |
| Neat PLA | 0 | ~60-65 | ~170-180 | [7] |
| Epoxidized Karanja Oil (EKO) | 5 | ~55 | ~168 | [7] |
| Epoxidized Rubber Seed Oil (EeRSO) | 5 | ~53 | ~167 | [7] |
| Epoxidized Palm Oil (EPO) | 5 | ~58 | ~169 | [7] |
| Epoxidized Soybean Oil (ESO) | 10 | ~45 | - | [17] |
The incorporation of bio-based plasticizers generally leads to a decrease in the crystallization temperature (Tcc) and a slight reduction in the melting temperature (Tm), which can be beneficial for processing.[7]
Performance Comparison in Poly(vinyl chloride) (PVC)
PVC is a versatile and widely used polymer, but its inherent rigidity often necessitates the use of plasticizers.[5][6] Bio-based plasticizers are emerging as effective and safer alternatives to traditional phthalates in PVC formulations.[4][5]
Plasticizing Efficiency and Mechanical Properties
Similar to PLA, the addition of bio-based plasticizers to PVC enhances its flexibility. A significant reduction in Tg and an increase in elongation at break are key indicators of their effectiveness.
Table 3: Performance of Bio-Based Plasticizers in PVC
| Plasticizer | Concentration (phr) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Neat PVC | 0 | ~87 | ~50 | <10 | [10] |
| DEHP (Phthalate) | 50 | ~20 | ~18 | ~350 | [10] |
| BPDC (Dehydroabietic acid & Castor oil based) | 50 | 25.6 | 15.17 | 370.14 | [10] |
| Acetyl Tributyl Citrate (ATBC) | 40 | ~35 | ~20 | >300 | [16] |
| Epoxidized Soybean Oil (ESO) | 40 | ~40 | ~22 | ~280 | [16] |
BPDC: Bio-based plasticizer based on dehydroabietic acid and castor oil
The bio-based plasticizer BPDC, for instance, demonstrates a plasticizing efficiency comparable to the traditional phthalate plasticizer DEHP, with a significant increase in elongation at break.[10]
Migration Resistance
A critical advantage of many bio-based plasticizers, particularly those with higher molecular weights, is their improved migration resistance compared to smaller phthalate molecules.[10][18] This is crucial for applications where plasticizer leaching is a concern.
Table 4: Migration Loss of Plasticizers from PVC Films
| Plasticizer | Concentration (phr) | Solvent | Migration Loss (%) | Reference |
| DEHP | 50 | Petroleum Ether | 26.6 | [10] |
| BPDC | 50 | Petroleum Ether | 4.7 | [10] |
| DEHP | - | - | 5.7 (Volatility) | [10] |
| BPDC | - | - | 0.45 (Volatility) | [10] |
| LMW-BPR/DINCH (30/20) | 50 | Ethanol | ~0 | [18] |
| LMW-BPR/DINCH (30/20) | 50 | Petroleum Ether | ~0 | [18] |
LMW-BPR: Low-molecular-weight biobased polyester rubber; DINCH: Di-isononyl cyclohexane-1,2-dicarboxylate
The significantly lower migration and volatility of BPDC and LMW-BPR highlight the potential of bio-based plasticizers to create more stable and safer PVC products.[10][18] The larger molecular size and specific chemical structures of these bio-based plasticizers hinder their movement out of the polymer matrix.[10]
Thermal Stability
Bio-based plasticizers can also contribute to the thermal stability of PVC. For example, the introduction of a bio-based plasticizer derived from dehydroabietic acid and castor oil (BPDC) has been shown to improve the thermal stability of PVC films.[10] This is often attributed to the inherent thermal stability of the ester and benzene groups within the plasticizer's structure.[10] Similarly, epoxidized soybean oil (ESO) can act as a secondary heat stabilizer in PVC formulations.[19]
Biodegradability Considerations
A key driver for the adoption of bio-based plasticizers is the potential for enhanced biodegradability of the final product.[1][2] While PLA is inherently biodegradable, the addition of bio-based plasticizers can expedite this process.[1][2][12] For PVC, a non-biodegradable polymer, the use of biodegradable plasticizers does not render the entire material biodegradable, but it does reduce the environmental impact of the additive itself.
The biodegradation of bio-based plastics is a complex process influenced by environmental conditions such as temperature, humidity, and microbial activity.[12][20] Standardized tests, such as those outlined by ISO and ASTM, are crucial for evaluating and comparing the biodegradability of different plasticized materials.
Experimental Protocols
To ensure the reliability and comparability of performance data, standardized testing methodologies are essential. The American Society for Testing and Materials (ASTM) provides a suite of standards for evaluating plasticizers and plasticized polymers.
Evaluation of Plasticizer Efficiency
ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions (Note: A more relevant standard would be ASTM D882 for Tensile Properties of Thin Plastic Sheeting or ASTM D638 for Tensile Properties of Plastics to evaluate plasticizer efficiency through mechanical testing). A typical workflow for evaluating plasticizer efficiency involves:
-
Sample Preparation: PVC or PLA formulations are prepared with varying concentrations of the bio-based plasticizer.[9]
-
Molding: The formulations are molded into standardized test specimens (e.g., dog-bone shape for tensile testing).[9]
-
Conditioning: Specimens are conditioned in a controlled environment to ensure consistent results.[9]
-
Tensile Testing: The specimens are subjected to tensile stress until failure using a universal testing machine. Key parameters measured include tensile strength, elongation at break, and modulus of elasticity.[9]
Assessment of Migration Resistance
Migration testing evaluates the amount of plasticizer that leaches from the polymer into a surrounding medium.
-
Sample Preparation: Plasticized polymer films of known weight and surface area are prepared.
-
Immersion: The films are immersed in a specific solvent (e.g., petroleum ether, ethanol, or food simulants) for a defined period and at a controlled temperature.[18]
-
Analysis: The weight loss of the film after immersion and drying corresponds to the amount of migrated plasticizer.[10]
Determination of Thermal Stability
Thermogravimetric analysis (TGA) is a common method for assessing the thermal stability of plasticized polymers.
-
Sample Preparation: A small, precisely weighed sample of the plasticized polymer is placed in the TGA instrument.
-
Heating: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
Weight Loss Measurement: The instrument continuously records the weight of the sample as a function of temperature. The temperatures at which specific weight loss percentages occur (e.g., T10% and T50%) are used to compare thermal stability.[6]
Visualizing Experimental Workflows
Caption: A generalized workflow for the preparation and performance evaluation of bio-based plasticized polymers.
Conclusion and Future Outlook
Bio-based plasticizers have demonstrated their capability to effectively replace traditional phthalates in many applications, offering comparable or even superior performance in terms of flexibility, thermal stability, and migration resistance.[6][10][11] Epoxidized vegetable oils and citrate esters are prominent classes that have shown significant promise in plasticizing both bio-based and conventional polymers.
The selection of an appropriate bio-based plasticizer is a multifaceted decision that requires a thorough understanding of the desired end-product properties and the specific polymer matrix. As research continues, the development of novel bio-based plasticizers with tailored molecular architectures will further expand their performance capabilities and application scope. For professionals in research and drug development, embracing these sustainable alternatives is not only an environmentally responsible choice but also a pathway to innovating safer and more effective products.
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A Researcher's Guide: Comparing the Antimicrobial Efficacy of Ethyl Acetate Extracts and Pure Compounds
As the challenge of antimicrobial resistance intensifies, the search for novel therapeutic agents has led researchers back to one of nature's most prolific chemists: the plant kingdom. Natural products offer a vast reservoir of chemical diversity.[1] However, a critical decision point in the drug discovery pipeline is whether to advance a complex, multi-component extract or to undertake the rigorous process of isolating a single pure compound.
This guide provides a comparative analysis of the antimicrobial activity of ethyl acetate extracts versus their derivative pure compounds. We will delve into the underlying scientific principles, present standardized experimental protocols, and offer data-driven insights to help researchers, scientists, and drug development professionals navigate this choice. Ethyl acetate is a solvent of intermediate polarity, making it particularly effective at extracting a wide range of bioactive secondary metabolites, such as polyphenols, flavonoids, and terpenoids, which are frequently responsible for the antimicrobial properties of plants.[2][3]
The Crude Extract: A Symphony of Synergy
A crude plant extract is a complex mixture containing hundreds of phytochemicals.[1] While this complexity presents challenges for standardization, it is also the source of its primary advantage: the potential for synergistic interactions.[4] Synergy occurs when the combined antimicrobial effect of multiple compounds is greater than the sum of their individual effects.[4][5] This can manifest in several ways:
-
Multi-Target Effects: Different compounds in the extract may act on various bacterial targets simultaneously (e.g., cell wall, protein synthesis, DNA replication), overwhelming the microbe's defense mechanisms.
-
Resistance Inhibition: Some plant-derived compounds can act as resistance-modifying agents, for example, by inhibiting efflux pumps that bacteria use to expel antibiotics.[6] This can re-sensitize resistant strains to the effects of other compounds within the extract.[6]
-
Enhanced Bioavailability: Certain constituents can improve the solubility or absorption of the primary active compounds.[7]
This holistic activity is a cornerstone of traditional medicine, where whole plant preparations are often favored over isolated substances.[8][9]
The Pure Compound: A Scalpel of Specificity
The conventional pharmaceutical approach favors the isolation of a single active molecule, a process known as bioassay-guided fractionation.[10] This involves progressively separating the crude extract into fractions and testing each for antimicrobial activity, ultimately leading to the pure compound responsible for the desired effect.
The advantages of working with a pure compound are significant, particularly for regulatory approval and clinical development:
-
Defined Mechanism of Action: A single molecule typically has a specific, identifiable molecular target, allowing for detailed mechanistic studies.
-
Reproducibility and Standardization: A pure compound can be precisely quantified and synthesized, ensuring consistent dosage and activity, which is a major challenge with crude extracts.[11]
-
Predictable Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single molecule is far easier to characterize than that of a complex mixture.
However, the process of isolation is not without its drawbacks. It is resource-intensive and risks discarding compounds that, while not potently active on their own, contribute to the overall synergistic effect of the crude extract.[12]
Comparative Analysis: Potency and Spectrum
The most common metrics for quantifying antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15]
The following table provides illustrative data from a hypothetical bioassay-guided fractionation of an ethyl acetate extract, demonstrating how activity can be concentrated into a single compound.
| Substance | Test Organism | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio |
| Crude Ethyl Acetate Extract | Staphylococcus aureus | 256 | 1024 | 4 |
| Fraction F3 (most active) | Staphylococcus aureus | 64 | 128 | 2 |
| Pure Compound A (from F3) | Staphylococcus aureus | 8 | 16 | 2 |
| Crude Ethyl Acetate Extract | Pseudomonas aeruginosa | 512 | >2048 | >4 |
| Fraction F3 (most active) | Pseudomonas aeruginosa | 256 | 1024 | 4 |
| Pure Compound A (from F3) | Pseudomonas aeruginosa | 256 | 512 | 2 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.5 | 1 | 2 |
| Ciprofloxacin (Control) | Pseudomonas aeruginosa | 1 | 2 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
As shown, the MIC and MBC values decrease significantly from the crude extract to the pure compound, indicating a successful concentration of the most active component.[17] However, it is crucial to consider that the broad-spectrum activity of the extract may be diminished. Some compounds that were active against other microbial species may have been lost during fractionation.
Visualizing the Divergent Paths
The choice between an extract and a pure compound represents two distinct philosophies in drug discovery.
Caption: Multi-target vs. single-target antimicrobial action.
Experimental Protocols: Ensuring Trustworthy Data
The reproducibility of antimicrobial susceptibility testing is paramount. [18][19]Adherence to standardized protocols, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), is essential. [20][21]
Experimental Workflow Visualization
Caption: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol outlines the determination of MIC values using the broth microdilution method in a 96-well plate format, which is sensitive and requires small volumes of the test substance. [10][22]
-
Preparation of Reagents and Media:
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). [16] * Dissolve the test extract or compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%). [23]Prepare a stock solution at twice the highest desired screening concentration. [22]2. Preparation of Bacterial Inoculum:
-
From a pure culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [14][24]3. Assay Setup (96-Well Plate):
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the stock test substance to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. [16] * Well 11 serves as the growth control (broth + inoculum, no test substance).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours. [16]5. Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test substance in which there is no visible growth. [16]A growth indicator like p-iodonitrotetrazolium violet (INT) can be used for clearer results. [10]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed as a subsequent step to the MIC assay to determine if the substance is bactericidal or merely bacteriostatic. [15]
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each of these clear wells thoroughly.
-
Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each clear well onto a sterile Mueller-Hinton Agar (MHA) plate. [16][25]2. Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours. [24]3. Result Interpretation:
-
After incubation, count the number of colonies on each MHA plate.
-
The MBC is the lowest concentration of the test substance that results in a ≥99.9% reduction in the initial bacterial inoculum. [14][15]
-
Conclusion and Future Outlook
The decision to pursue an ethyl acetate extract or an isolated pure compound is not a matter of one being definitively superior to the other; rather, it is a strategic choice dictated by the research objective.
-
Ethyl Acetate Extracts are highly valuable in initial screening, ethnobotanical validation, and the development of phytotherapeutics where synergistic effects are desirable. [7][26]The multi-target nature of extracts may offer a more robust defense against the development of bacterial resistance. [6]* Pure Compounds are the required endpoint for conventional drug development. [12]Their defined structure and specific mechanism of action are essential for navigating the rigorous preclinical and clinical trials required for regulatory approval.
Ultimately, a comprehensive approach that appreciates the value of both extracts and pure compounds will be most fruitful. An extract demonstrating potent activity warrants further investigation through bioassay-guided fractionation to identify its key active constituents. Concurrently, studies on the synergistic interactions between these isolated compounds could unveil novel combination therapies, bridging the gap between traditional wisdom and modern pharmacology. [27]
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Bouyahya, A., et al. (2022). Synergistic Antibacterial Effects of Plant Extracts and Essential Oils Against Drug-Resistant Bacteria of Clinical Interest. MDPI. Retrieved from [Link]
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van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). Retrieved from [Link]
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Alam, M., et al. (2022). Synergistic Role of Plant Extracts and Essential Oils against Multidrug Resistance and Gram-Negative Bacterial Strains Producing Extended-Spectrum β-Lactamases. PMC - PubMed Central. Retrieved from [Link]
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Pereira, R. S., et al. (2016). Plant Extracts Display Synergism with Different Classes of Antibiotics. SciELO. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. PubMed. Retrieved from [Link]
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Park, B., et al. (2022). In Vitro Synergistic Inhibitory Effects of Plant Extract Combinations on Bacterial Growth of Methicillin-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
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Bussmann, R. W., et al. (2011). Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies. PMC - PubMed Central. Retrieved from [Link]
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Thornsberry, C. (1985). NCCLS Standards for Antimicrobial Susceptibility Tests. Oxford Academic. Retrieved from [Link]
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Kuete, V., et al. (2011). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2011). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). Retrieved from [Link]
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Baell, J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Retrieved from [Link]
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Makky, E. A., et al. (2021). Evaluation of the Antioxidant and Antimicrobial Activities of Ethyl Acetate Extract of Saccharomyces cerevisiae. Food Technology and Biotechnology. Retrieved from [Link]
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Bucar, F., et al. (2013). Natural product isolation – how to get from biological material to pure compounds. Retrieved from [Link]
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Ullah, R., et al. (2022). Antimicrobial activities of different solvent extracts from stem and seeds of Peganum Harmala L. NIH. Retrieved from [Link]
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Rasoanaivo, P., et al. (2011). Whole plant extracts versus single compounds for the treatment of malaria: synergy and positive interactions. PubMed Central. Retrieved from [Link]
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Desta, M., et al. (2022). In vitro Antibacterial Evaluation of Four Selected Medicinal Plants against Staphylococcus aureus Isolated from Bovine Mastitis. The Open Microbiology Journal. Retrieved from [Link]
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Ambarwati, A., et al. (2020). (PDF) Antimicrobial activity of ethyl acetate extracts of Streptomyces sp. CRB46 and the prediction of their bioactive compounds chemical structure. ResearchGate. Retrieved from [Link]
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Singh, S., et al. (2017). Antibacterial activity, Minimum inhibitory concentration, Plant extracts, Streptococcus mutans. JCDR. Retrieved from [Link]
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NaturMed Scientific. (2023). 6 Incredible Benefits of Herbal Extracts. Retrieved from [Link]
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Jerrine, J. S., et al. (2019). Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens. Biomedical and Pharmacology Journal. Retrieved from [Link]
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Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. PMC - NIH. Retrieved from [Link]
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Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. ResearchGate. Retrieved from [Link]
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Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. springermedizin.de. Retrieved from [Link]
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Netshipale, N. F., et al. (2020). Crude extracts activity of three selected medicinal plants from the Venda region against some pathogenic organisms. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Hydrogen Sebacate
For laboratory professionals dedicated to innovation and safety, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed protocol for the proper disposal of ethyl hydrogen sebacate (CAS No. 693-55-0), moving beyond simple compliance to foster a deep understanding of the principles behind safe chemical handling. As your partner in the laboratory, we are committed to providing the expertise necessary to ensure a safe and efficient research environment.
Hazard Profile of Ethyl Hydrogen Sebacate
Before initiating any disposal procedure, a thorough understanding of the substance's hazard profile is paramount. This informs the necessary precautions and the ultimate disposal pathway.
Ethyl hydrogen sebacate is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1]. Its primary hazards are:
-
Skin Irritation (Category 2): Can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Poses a significant risk of irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (Category 3): Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
While it is not known to be carcinogenic or to present significant, immediate environmental hazards, its irritant properties and low water solubility necessitate that it be treated as a chemical waste product that should not be introduced into the environment or sanitary sewer systems[1][2].
Key Chemical & Physical Properties
| Property | Value | Source(s) |
| CAS Number | 693-55-0 | [1][3][4][5][6] |
| Molecular Formula | C₁₂H₂₂O₄ | [3][4][5][6][7] |
| Appearance | White crystals, powder, or fused/lumpy solid | [2][3] |
| Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][2] |
| Flash Point | 119°C (246.2°F) | [4] |
| Solubility | Low water solubility | [1][2] |
Regulatory Framework: The Principle of "Cradle-to-Grave"
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10]. This framework establishes a "cradle-to-grave" approach, meaning that the generator of the waste is responsible for it from the moment it is created until its final, safe disposal[9][11].
While ethyl hydrogen sebacate is not specifically listed as a federal hazardous waste (e.g., F, K, P, or U-listed), it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)[11][12]. Given its flash point of 119°C is above the 60°C (140°F) threshold, it is not considered ignitable (D001)[4][12]. However, due to its irritant nature, and as a matter of best practice, it should be managed as a non-hazardous or industrial chemical waste through a licensed disposal facility.
Crucially, state and local regulations may be more stringent than federal rules . Therefore, all waste generators must consult their institution's Environmental Health & Safety (EHS) department and local regulations to ensure complete and accurate classification and disposal[1].
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing ethyl hydrogen sebacate waste in a laboratory setting.
Caption: Decision workflow for handling ethyl hydrogen sebacate waste.
Standard Operating Procedure for Disposal
This protocol is designed for small quantities of ethyl hydrogen sebacate waste generated during routine laboratory operations.
Step 1: Container Selection and Preparation
-
Causality: The primary principle of waste containment is to prevent leaks, reactions, and exposure. The container must be compatible with the chemical waste it holds.
-
Protocol:
-
Select a container that is in good condition, free of cracks, and has a secure, screw-top lid[8][13].
-
The container must be chemically compatible with ethyl hydrogen sebacate. A high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for acidic compounds as a general best practice[14].
-
Ensure the container is clean and dry before adding any waste.
-
Step 2: Waste Labeling
-
Causality: Proper labeling is a critical safety and regulatory requirement. It ensures that anyone handling the container is aware of its contents and associated hazards, and it is essential for the final disposal facility.
-
Protocol:
-
Affix a hazardous waste label to the container before adding any waste[11].
-
The label must include the following information[13]:
-
The words "Hazardous Waste ".
-
The full chemical name: "Ethyl hydrogen sebacate " (do not use abbreviations or formulas).
-
A clear indication of the hazards: "Irritant ".
-
The date when the first waste was added to the container.
-
-
Step 3: Waste Collection
-
Causality: To prevent personnel exposure and environmental release, waste must be transferred carefully. As ethyl hydrogen sebacate is a solid, dry transfer methods are appropriate.
-
Protocol:
-
Don appropriate Personal Protective Equipment (PPE): safety glasses or goggles, a lab coat, and nitrile gloves[1].
-
Carefully sweep or scoop the solid ethyl hydrogen sebacate waste into the prepared, labeled container.
-
Avoid actions that could generate dust[1][2]. If the material is a fine powder, conduct this work within a chemical fume hood.
-
Securely close the container lid immediately after adding waste. Keep containers closed except when actively adding waste[11][13].
-
Do not fill the container more than 90% full to allow for expansion and prevent spills[13].
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Causality: An SAA is a designated location at or near the point of waste generation, designed for the safe, temporary storage of hazardous waste pending pickup.
-
Protocol:
-
Store the sealed and labeled waste container in your laboratory's designated SAA[11][13].
-
Ensure the SAA is away from drains and high-traffic areas.
-
Segregate the ethyl hydrogen sebacate waste from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizers away from flammable materials[13][14].
-
Step 5: Arranging for Final Disposal
-
Causality: The final step is the transfer of waste to trained professionals for transport and disposal in a licensed facility.
-
Protocol:
-
Once the container is full or has been in storage for the maximum time allowed by your institution (often up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup[11][13].
-
Do not attempt to dispose of the chemical waste yourself. Offer surplus and non-recyclable solutions to a licensed disposal company[15].
-
Accidental Spill Procedures
In the event of a small, contained spill of ethyl hydrogen sebacate in the laboratory:
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Wear PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials (e.g., contaminated gloves) as hazardous waste along with the chemical itself.
For large spills, evacuate the area and contact your institution's emergency response or EHS department immediately.
By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also actively contribute to a culture of safety and environmental stewardship within your organization.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
NIST. (n.d.). Ethyl hydrogen sebacate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl hydrogen sebacate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Ethyl hydrogen sebacate. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020, March 18). Di(2-ethylhexyl) sebacate Safety Data Sheet. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Encyclopedia of World Problems and Human Potential. (2022, November 3). Environmental hazards from chemicals. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]
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Ashland. (2018, December 15). Ethyl Acetate - Product Stewardship Summary. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl Hydrogen Sebacate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl hydrogen sebacate, a dicarboxylic acid monoester, is a valuable reagent in various synthetic applications. However, its potential to cause skin, eye, and respiratory irritation necessitates a robust safety protocol. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this chemical, ensuring a secure and efficient laboratory environment.
Understanding the Hazards of Ethyl Hydrogen Sebacate
Before detailing protective measures, it is crucial to understand the primary hazards associated with Ethyl hydrogen sebacate, as outlined in its Safety Data Sheet (SDS).[1][2] This chemical is classified as:
-
Skin Irritant (Category 2): Can cause skin irritation upon contact.
-
Serious Eye Irritant (Category 2): Poses a risk of serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
A thorough understanding of these risks is the foundation for a self-validating safety system in your laboratory.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful assessment of the potential exposure routes and the specific properties of the chemical. Below is a detailed breakdown of the essential PPE for handling Ethyl hydrogen sebacate.
Eye and Face Protection: Shielding Against Irritation
Given that Ethyl hydrogen sebacate is a serious eye irritant, robust eye protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that conform to the ANSI Z87.1 standard are required. These provide a seal around the eyes, offering protection from splashes and airborne particles.
-
Secondary Protection: For procedures with a higher risk of splashing, such as transferring large quantities or working with heated material, a face shield worn over chemical splash goggles is essential. This provides an additional layer of protection for the entire face.
Causality: The enclosed design of goggles prevents irritants from reaching the sensitive mucous membranes of the eyes. The ANSI Z87.1 certification ensures that the eyewear has undergone rigorous testing for impact resistance and splash protection, providing a reliable barrier.
Hand Protection: Preventing Skin Contact
As a skin irritant, direct contact with Ethyl hydrogen sebacate must be avoided. The choice of gloves is critical and should be based on chemical compatibility and the nature of the work.
| Glove Material | Recommendation for Ethyl Hydrogen Sebacate | Rationale & Considerations |
| Butyl Rubber | Highly Recommended for prolonged contact or immersion. | Butyl rubber exhibits excellent resistance to a wide range of esters and organic acids. It is a preferred choice when significant exposure is anticipated. |
| Nitrile Rubber | Suitable for incidental contact (splash protection). | Nitrile gloves offer good resistance to many chemicals, but their performance against esters can vary. For handling Ethyl hydrogen sebacate, it is crucial to select nitrile gloves with a thickness of at least 8 mils (0.2 mm) and to change them immediately upon contamination. Always consult the manufacturer's chemical resistance data. |
| Natural Rubber (Latex) | Not Recommended. | Latex gloves generally offer poor resistance to organic solvents and esters and can cause allergic reactions in some individuals. |
Self-Validating Protocol for Glove Selection:
-
Consult Manufacturer's Data: Always refer to the glove manufacturer's specific chemical resistance guide for data on Ethyl hydrogen sebacate or similar dicarboxylic acid monoesters.
-
Inspect Before Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Proper Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.
Gloves intended for chemical protection should meet the EN 374 standard , which specifies the capability of gloves to protect the user against chemicals and micro-organisms.
Body Protection: A Barrier for Your Skin
To prevent skin contact from spills or splashes, appropriate body protection is necessary.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and fully buttoned.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.
-
Footwear: Fully enclosed shoes are mandatory in a laboratory setting.
Causality: A lab coat provides a primary barrier against incidental contact. A chemical-resistant apron offers an additional, impermeable layer of protection for the torso, where splashes are most likely to occur.
Respiratory Protection: Safeguarding Your Lungs
Ethyl hydrogen sebacate can cause respiratory irritation. Therefore, engineering controls and, if necessary, respiratory protection are crucial.
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle Ethyl hydrogen sebacate in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with heated material or generating dust or aerosols.
-
Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate. For solid forms of the chemical that may generate dust, a combination cartridge with a particulate filter (e.g., OV/P95) should be used.
Trustworthiness through Procedure: A respiratory protection program should be in place, including fit testing and training, as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134) .
II. Operational and Disposal Plans: From Benchtop to Waste Stream
A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal of chemical waste.
Operational Plan: A Step-by-Step Approach to Safe Handling
-
Preparation:
-
Conduct a pre-work hazard assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials readily accessible.
-
-
Handling:
-
Wear the appropriate PPE as detailed above.
-
Handle Ethyl hydrogen sebacate in a chemical fume hood.
-
Avoid creating dust if handling the solid form.
-
Use compatible equipment (e.g., glass, stainless steel).
-
-
Post-Handling:
-
Decontaminate the work area.
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Spill Response
In the event of a spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, and with appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled, sealed container for disposal.
-
Ventilate the area.
Disposal Plan: Responsible Waste Management
Proper disposal of Ethyl hydrogen sebacate and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: Ethyl hydrogen sebacate is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it may be classified as a hazardous waste if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its properties, it is unlikely to be ignitable, corrosive, or reactive. A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it meets the toxicity characteristic. In the absence of this data, and as a best practice, it is recommended to manage it as a chemical waste.
-
Waste Collection:
-
Collect waste Ethyl hydrogen sebacate and any materials contaminated with it (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical (e.g., high-density polyethylene).
-
Label the container with "Hazardous Waste" (or as required by your institution), the full chemical name ("Ethyl hydrogen sebacate"), and the associated hazards (Irritant).
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of Ethyl hydrogen sebacate down the drain or in the regular trash.
-
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with Ethyl hydrogen sebacate.
Caption: PPE Selection Workflow for Ethyl Hydrogen Sebacate.
References
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. [Link]
- American National Standards Institute. (2020). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.
- European Committee for Standardization. (2016). EN 374-1:2016: Protective gloves against dangerous chemicals and micro-organisms - Part 1: Terminology and performance requirements for chemical risks.
-
National Institute for Occupational Safety and Health. (n.d.). Respirator Trusted-Source Information. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
